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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Amino-4-(2-bromophenyl)butyric Acid

An In-depth Technical Guide to 3-Amino-4-(2-bromophenyl)butyric Acid: Structure, Properties, Synthesis, and Applications Executive Summary 3-Amino-4-(2-bromophenyl)butyric acid is a non-proteinogenic, chiral β-amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-4-(2-bromophenyl)butyric Acid: Structure, Properties, Synthesis, and Applications

Executive Summary

3-Amino-4-(2-bromophenyl)butyric acid is a non-proteinogenic, chiral β-amino acid that serves as a highly valuable and versatile building block in medicinal chemistry and drug development. Its structure is characterized by a butyric acid backbone with an amino group at the β-position (C3) and a 2-bromophenyl substituent at the C4 position. This unique combination of a chiral center and a synthetically tractable brominated aromatic ring makes it an important intermediate for creating complex molecular architectures. The bromine atom, in particular, provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and its current and potential applications for researchers and scientists in the field.

Chemical Identity and Structure

The fundamental characteristics of a molecule are defined by its structure and nomenclature. For 3-Amino-4-(2-bromophenyl)butyric acid, understanding its stereochemistry and key identifiers is crucial for its application in synthesis.

Nomenclature and Identifiers

The compound is systematically named based on IUPAC conventions. As a chiral molecule, it exists as two enantiomers, (R) and (S), as well as a racemic mixture.

IdentifierDataSource(s)
IUPAC Name (3R)-3-amino-4-(2-bromophenyl)butanoic acid[1]
Molecular Formula C₁₀H₁₂BrNO₂[1]
Molecular Weight 258.11 g/mol [1]
CAS Number 740792-12-5 ((3R)-enantiomer)[1]
Canonical SMILES C1=CC=C(C(=C1)CN)Br[1]
InChIKey GKIOKKDLKBJXIS-MRVPVSSYSA-N ((3R)-enantiomer)[1]
Stereochemistry

The stereocenter at the C3 position is a critical feature of the molecule. The spatial arrangement of the amino group—either (R) or (S)—profoundly influences the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, stereoselective synthesis is paramount when this compound is used as an intermediate for pharmacologically active agents.

Structural Visualization

The two-dimensional structure highlights the key functional groups: the carboxylic acid, the primary amine, and the ortho-substituted bromophenyl ring.

Caption: 2D structure of 3-Amino-4-(2-bromophenyl)butyric Acid.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for quality control, reaction monitoring, and structural confirmation. While experimental data for the specific title compound is sparse in public literature, properties can be reliably predicted or inferred from closely related analogs and derivatives.

Physical Properties

The following table summarizes key physical properties. Note that experimental values like melting points are often reported for derivatives, such as the hydrochloride salt or N-protected forms, which have different properties than the free amino acid.

PropertyValueNotesSource(s)
Molecular Weight 258.11 g/mol ---[1]
XLogP3 -0.8Computed[1]
Topological Polar Surface Area (TPSA) 63.3 Ų---[1]
Melting Point 225-227 °CValue for (R)-3-Amino-4-(4-bromophenyl)butyric acid hydrochloride[2][3]
Form SolidExpected at room temperature[4]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the ortho-substitution on the phenyl ring and the presence of diastereotopic protons in the ethyl chain adjacent to the chiral center. Key expected signals include: a multiplet for the aromatic protons (4H), a multiplet for the proton at C3, and distinct multiplets for the diastereotopic protons at C2 and C4.

  • ¹³C NMR: The carbon NMR spectrum should show 10 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear furthest downfield (~170-180 ppm).

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragments would arise from the loss of the carboxylic acid group and cleavage of the C3-C4 bond.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the amine (~3300-3500 cm⁻¹), and the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹).

Synthesis and Purification

The synthesis of enantiomerically pure 3-Amino-4-(2-bromophenyl)butyric acid presents a significant challenge, primarily in establishing the stereocenter at C3. A robust and scalable synthetic route is critical for its use in drug development.

Retrosynthetic Analysis & Strategy

A logical synthetic strategy involves the asymmetric conjugate addition of an organometallic phenyl species to a four-carbon α,β-unsaturated ester, followed by the introduction of the amino group. However, a more efficient approach, adapted from a well-established procedure for a similar analog, utilizes a rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to an unsaturated ester.[5] This method is highly effective because it constructs the C-C bond and sets the crucial stereocenter in a single, highly enantioselective step. The subsequent hydrolysis of the ester yields the target carboxylic acid. The amino functionality is typically introduced in a separate step or is part of a more complex precursor. For this guide, we will focus on the synthesis of the carbon skeleton with the correct stereochemistry.

Proposed Synthetic Workflow

This workflow outlines the key transformation from commercially available starting materials to the core butanoic acid structure, which is a direct precursor to the final amino acid.

G cluster_step1 Asymmetric 1,4-Addition start1 (2-bromophenyl)boronic acid catalyst [Rh(NBD)₂]BF₄ (R)-BINAP start2 Ethyl (E)-but-2-enoate intermediate (R)-Ethyl 3-(2-bromophenyl)butanoate catalyst->intermediate Dioxane, H₂O, TEA 30 °C reagent2 1. NaOH, H₂O/MeOH 2. HCl (aq) product (R)-3-(2-bromophenyl)butanoic Acid (Precursor to target molecule) reagent2->product Hydrolysis & Acidification

Caption: Proposed synthesis of the butanoic acid precursor.

Detailed Experimental Protocol: Synthesis of (R)-3-(2-bromophenyl)butanoic Acid

This protocol is adapted from a validated procedure for the 4-bromo isomer and represents a reliable method for large-scale synthesis.[5] The introduction of the amino group would require subsequent well-established chemical transformations not detailed here.

Step 1: Asymmetric Conjugate Addition

  • Vessel Preparation: To a three-necked, round-bottomed flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (2-bromophenyl)boronic acid (1.00 equiv), bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv), and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.01 equiv).

  • Solvent Addition: Add 1,4-dioxane to the flask and stir the mixture under a positive pressure of nitrogen for 30 minutes at room temperature.

  • Reagent Addition: Add water, followed by triethylamine (1.00 equiv). A slight exotherm may be observed.

  • Reaction Initiation: Heat the reaction mixture to 30 °C. Add ethyl (E)-but-2-enoate (1.20 equiv) dropwise over 5-10 minutes.

  • Reaction Monitoring: Maintain the temperature at 30-35 °C and stir for 21-24 hours. Monitor the reaction for the consumption of the boronic acid by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or MTBE and wash sequentially with 1 M HCl and 1 M NaOH. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (R)-ethyl 3-(2-bromophenyl)butanoate.

Step 2: Saponification

  • Hydrolysis: Dissolve the crude ester from the previous step in a mixture of methanol and water. Add sodium hydroxide (2.50 equiv) and stir the mixture at room temperature for 3-4 hours until the ester is fully consumed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl to a pH of ~1.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a solvent system like heptane/ethyl acetate to yield (R)-3-(2-bromophenyl)butanoic acid as a solid.

Causality and Trustworthiness
  • Expertise: The choice of a rhodium/(R)-BINAP catalytic system is deliberate; it is a well-established and highly reliable method for achieving high enantioselectivity in asymmetric conjugate additions of arylboronic acids.[5] The triethylamine acts as a base to facilitate the catalytic cycle.

  • Self-Validation: The purity and enantiomeric excess of the product can be rigorously validated. Purity is confirmed using ¹H NMR and LC-MS. The enantiomeric excess (e.e.) must be determined using a chiral analytical method, such as chiral HPLC or by derivatizing the acid with a chiral alcohol and analyzing the resulting diastereomers by standard chromatography or NMR.

Applications in Research and Drug Development

The utility of 3-Amino-4-(2-bromophenyl)butyric acid stems from its dual functionality as a chiral amino acid and a versatile synthetic handle.

Versatile Synthetic Intermediate for Library Synthesis

The bromine atom on the phenyl ring is the molecule's most powerful feature for analog creation. It serves as a prime site for transition metal-catalyzed cross-coupling reactions.[6]

  • Suzuki Coupling: Reaction with various boronic acids can introduce new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Can be used to install a wide range of primary or secondary amines.

  • Sonogashira Coupling: Enables the introduction of terminal alkynes.

This synthetic versatility allows researchers to rapidly generate a library of diverse analogs from a single, common intermediate, which is a cornerstone of modern medicinal chemistry for structure-activity relationship (SAR) studies.

Analog for Pharmacologically Active Molecules

This molecule belongs to a class of compounds that are crucial for synthesizing important pharmaceuticals. For instance, the structurally related (R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid is a key intermediate in the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[4][7][8] The core β-amino acid structure is essential for binding to the enzyme's active site. By using the 2-bromo analog, researchers can explore how different substituents on the phenyl ring affect potency and selectivity against DPP-4 or other related enzymes.

Use in Peptide Chemistry

As a non-proteinogenic β-amino acid, it can be incorporated into peptides to introduce unique structural features. β-amino acids are known to induce stable secondary structures (e.g., helices and turns) in peptides and are more resistant to enzymatic degradation compared to natural α-amino acids. Furthermore, it can serve as a conformationally restricted isostere of phenylalanine, which can be used to probe the binding requirements of protease active sites or peptide-receptor interactions.[9]

Conclusion

3-Amino-4-(2-bromophenyl)butyric acid is more than a simple chemical; it is a sophisticated tool for molecular design and drug discovery. Its defined stereochemistry and the synthetic potential unlocked by the bromophenyl group provide a robust platform for developing novel therapeutics. From its role as an analog to key pharmaceutical intermediates to its application in creating diverse chemical libraries, this compound will continue to be a molecule of significant interest to the scientific community.

References

  • American Elements. (n.d.). (R)-3-Amino-4-(4-Bromophenyl)Butyric Acid Hydrochloride. Retrieved from American Elements Website. [Link]

  • PubChem. (n.d.). (3R)-3-amino-4-(2-bromophenyl)butanoic acid. National Center for Biotechnology Information. Retrieved from PubChem Website. [Link]

  • Worldwide Life Sciences. (2026, February 27). (R)-3-Amino-4-(4-bromophenyl)butyric acid hydrochl. Retrieved from Worldwide Life Sciences Website. [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from PubChem Website. [Link]

  • Chemsrc. (2025, August 26). Fmoc-(S)-3-Amino-4-(4-bromophenyl)butyric acid. Retrieved from Chemsrc Website. [Link]

  • PMC. (n.d.). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. National Center for Biotechnology Information. Retrieved from PMC Website. [Link]

  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Functionalized Amino Acids: The Role of Bromophenyl Derivatives. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. Website. [Link]

  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • ResearchGate. (2026, February 16). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. Retrieved from ResearchGate Website. [Link]

  • SciELO. (n.d.). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from SciELO Website. [Link]

  • PubMed. (n.d.). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. National Center for Biotechnology Information. Retrieved from PubMed Website. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 3-Amino-4-(2-bromophenyl)butyric Acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation and bioavailability to the reliability of in vitro screening dat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from formulation and bioavailability to the reliability of in vitro screening data. This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-Amino-4-(2-bromophenyl)butyric Acid. Due to the scarcity of publicly available empirical data for this specific molecule, this document establishes a predictive solubility profile based on its fundamental physicochemical properties and analysis of close structural analogs. It then delivers detailed, field-proven experimental protocols for the rigorous determination of both thermodynamic and kinetic solubility, empowering researchers to generate the precise data required for drug development milestones.

Introduction: The Central Role of Solubility

3-Amino-4-(2-bromophenyl)butyric acid is a gamma-aminobutyric acid (GABA) analog. Its structure, featuring a flexible butyric acid chain, a basic amino group, and an acidic carboxyl group, alongside a lipophilic bromophenyl moiety, suggests a complex solubility profile. As a zwitterionic compound, its solubility is expected to be highly dependent on the pH of the aqueous environment and the hydrogen bonding capacity and polarity of organic solvents.

In drug development, poor solubility can terminate the progression of an otherwise promising candidate. It can lead to:

  • Low or erratic oral bioavailability.

  • Challenges in developing parenteral formulations.

  • Precipitation in in vitro assays, leading to artifactual data.

  • Difficulties in purification and isolation during synthesis.

Therefore, a thorough understanding and empirical determination of solubility in a range of relevant solvents is not merely a characterization step but a foundational pillar of a successful development program. This guide will first predict the compound's behavior and then provide the means for its precise measurement.

Physicochemical Profile and Predicted Solubility

The solubility of a molecule is governed by its intrinsic properties. By dissecting the structure of 3-Amino-4-(2-bromophenyl)butyric Acid, we can predict its behavior in different solvent classes.

Key Structural Features:

  • Zwitterionic Core: The presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) allows the molecule to exist as a zwitterion (inner salt) near its isoelectric point. This structure is highly polar and stabilized by a strong crystal lattice, often leading to poor solubility in non-polar organic solvents but moderate solubility in water.

  • Bromophenyl Group: This bulky, hydrophobic group contributes significantly to the molecule's lipophilicity. The ortho-position of the bromine atom may induce conformational constraints.

  • pKa Values: The molecule possesses two primary ionization constants: one for the carboxylic acid (pKa₁) and one for the amino group (pKa₂). While not empirically determined, these can be estimated based on similar structures. The carboxylic acid pKa is likely in the range of 4.0-4.5, and the amino group pKa is likely around 9.5-10.0.[1] Solubility in aqueous media will be minimal at the isoelectric point (pI) and will increase significantly at pH values below pKa₁ (forming the soluble cation) and above pKa₂ (forming the soluble anion).

  • LogP (Octanol-Water Partition Coefficient): The calculated LogP serves as a measure of lipophilicity. The bromophenyl group suggests a moderately high LogP for the neutral form, indicating a preference for non-polar environments. However, the ionizable groups dominate the behavior in aqueous solutions.

Predicted Solubility Profile:

  • Aqueous Buffers: Low to moderate solubility, highly pH-dependent. Minimum solubility is expected around the pI (pH ~7). Solubility will be enhanced in acidic (e.g., pH 1-2) and basic (e.g., pH >10) conditions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to their ability to form hydrogen bonds with both the carboxylate and ammonium groups, these solvents are expected to be moderately effective. Based on analogs, solubility is likely to be in the "very slightly soluble" to "slightly soluble" range.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent at disrupting the crystal lattice and solvating both polar and non-polar moieties. High solubility is predicted in DMSO and DMF, particularly with gentle heating.

  • Non-Polar Solvents (e.g., Chloroform, Hexane, Diethyl Ether): The energy required to break the strong intermolecular forces (hydrogen bonding, ionic interactions) of the zwitterionic solid is far greater than the energy gained from weak van der Waals interactions with these solvents. The compound is predicted to be practically insoluble in this class of solvents.

Analog Analysis: Insights from Baclofen

In the absence of direct data, the solubility profile of a close structural analog provides the most reliable predictive tool. Baclofen, 4-amino-3-(4-chlorophenyl)butanoic acid, differs only in the position and identity of the halogen on the phenyl ring. Its established solubility data serves as an excellent benchmark.

Property3-Amino-4-(2-bromophenyl)butyric AcidBaclofen (Analog)Rationale for Comparison
Structure 4-amino-3-(4-chlorophenyl)butanoic acidGABA analog, zwitterionic, contains a halogenated phenyl ring. The core functional groups determining solubility are identical.
Water Solubility Predicted: Low to Moderate, pH-dependentSlightly soluble[2][3]The fundamental zwitterionic character dictates water solubility.
Methanol Solubility Predicted: Very Slightly SolubleVery slightly soluble[2][3]Interaction with polar protic solvents is expected to be similar.
Chloroform Solubility Predicted: InsolubleInsoluble[2][3]High crystal lattice energy prevents dissolution in non-polar solvents.
Other Solvents Predicted: Soluble in DMSO, DMFA related analog, (R)-Baclofen, is soluble in DMSO and DMF at reflux temperature.Polar aprotic solvents are effective at solvating such structures.

This comparative analysis strongly supports the predicted solubility profile. The primary difference (ortho-bromo vs. para-chloro) is unlikely to fundamentally alter the solubility class but may cause minor quantitative differences due to effects on crystal packing and electronic distribution.

Experimental Determination of Solubility

Predictions must be confirmed by empirical data. The choice of method depends on the stage of development. Thermodynamic solubility provides the true equilibrium value essential for formulation, while kinetic solubility is a higher-throughput method suitable for early discovery screening.[2][4][5]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (OECD 105)

This method determines the true equilibrium solubility and is considered the gold standard.[6][7][8] It measures the saturation mass concentration of a substance in a solvent at equilibrium.

Causality: This protocol is designed to allow the system to reach its lowest energy state. By agitating an excess of the solid compound in the solvent for an extended period (e.g., 24-48 hours), equilibrium is established between the dissolved and undissolved states, accounting for any potential solid-state phase transitions to the most stable polymorph.[4]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-Amino-4-(2-bromophenyl)butyric Acid to a series of vials containing the selected organic solvents and/or aqueous buffers. (An amount that ensures a visible solid phase remains at the end of the experiment is required).

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium (typically 24 hours, but may require 48-72 hours, which should be confirmed by sampling at multiple time points).

  • Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant from each vial.

  • Filtration (Critical Step): Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. This prevents overestimation of solubility.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Determine the concentration in the original filtrate by back-calculation from the diluted sample, using a standard curve prepared with known concentrations of the compound. The result is typically reported in µg/mL or mg/mL.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solid to Solvent B 2. Agitate at Const. Temp (24-48h) A->B C 3. Centrifuge to Pellet Solid B->C D 4. Withdraw Supernatant C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Analyze Filtrate (HPLC / LC-MS) E->F G 7. Calculate Solubility (µg/mL) F->G G cluster_detect Precipitate Detection A 1. Prepare High Conc. Stock in DMSO B 2. Add Stock to Aqueous Buffer in Plate A->B C 3. Incubate & Shake (1-2h) B->C D 4a. Nephelometry (Light Scatter) C->D Method 1 E 4b. Filter & Quantify (UV / LC-MS) C->E Method 2 F 5. Report Highest Soluble Concentration D->F E->F

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While empirical data for 3-Amino-4-(2-bromophenyl)butyric Acid remains to be published, a robust solubility profile can be confidently predicted through an analysis of its chemical structure and comparison with the well-characterized analog, Baclofen. The compound is expected to be practically insoluble in non-polar organic solvents, very slightly to slightly soluble in polar protic solvents like methanol, and highly soluble in polar aprotic solvents such as DMSO and DMF. Its solubility in aqueous media will be critically dependent on pH. For definitive characterization, the detailed shake-flask and kinetic assay protocols provided in this guide offer authoritative, industry-standard methodologies for generating the high-quality data essential for advancing its development.

References

  • U.S. Pharmacopeia. Description and Solubility—B. Available from: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • OECD. (2023). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). PRODUCT QUALITY REVIEW(S) for Application Number 215422Orig1s000. Available from: [Link]

  • Duffy, C., & Jorgensen, W. L. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences.
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery. PubMed.
  • Avdeef, A., & Tsinman, O. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Available from: [Link]

  • Phytosafe. OECD 105. Available from: [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. Available from: [Link]

  • FILAB. OECD 105 Testing Services. Available from: [Link]

  • European Patent Office. (2018). COCRYSTALS OF (R)-BACLOFEN - EP 3674287 A1.
  • Jiménez, A. J., & Martí, S. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega.

Sources

Foundational

In-Depth Technical Guide: 3-Amino-4-(2-bromophenyl)butyric Acid

Executive Summary & Structural Phylogeny In the realm of advanced chemical synthesis and neuropharmacology, 3-Amino-4-(2-bromophenyl)butyric acid (often designated as 2-bromo- β -homophenylalanine) stands out as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Phylogeny

In the realm of advanced chemical synthesis and neuropharmacology, 3-Amino-4-(2-bromophenyl)butyric acid (often designated as 2-bromo- β -homophenylalanine) stands out as a critical chiral building block and a potent pharmacological probe. As a halogenated analog of the gabapentinoid phenibut, the introduction of a heavy, polarizable bromine atom at the ortho position of the phenyl ring is not merely a cosmetic structural change.

From a mechanistic standpoint, the ortho-bromine induces severe steric hindrance against the β -carbon protons. This restricts the dihedral angle of the phenyl ring, effectively locking the pharmacophore into a specific bioactive conformation. This restricted flexibility is invaluable for researchers developing stable β -peptide foldamers and those mapping the steric constraints of the α2​δ subunit of Voltage-Dependent Calcium Channels (VDCCs) and GABA-B receptors.

Chemical Identity & Quantitative Data

Because stereochemistry dictates both the synthetic approach and the pharmacological target affinity, precise identification of the enantiomers is critical. The table below summarizes the core registry and physicochemical data for the specific stereoisomers of this compound.

Property(S)-Enantiomer (HCl Salt)(R)-Enantiomer (HCl Salt)(S)-Enantiomer (Free Base)
CAS Number 403661-76-7[1]401915-60-4[2]769112-34-7[]
IUPAC Name (3S)-3-amino-4-(2-bromophenyl)butanoic acid hydrochloride(3R)-3-amino-4-(2-bromophenyl)butanoic acid hydrochloride(3S)-3-amino-4-(2-bromophenyl)butanoic acid
Common Synonyms L-2-Bromo- β -homophenylalanine HCl[4]D-2-Bromo- β -homophenylalanine HCl(bS)-b-Amino-2-bromobenzenebutanoic acid[]
Molecular Formula C10H13BrClNO2[1]C10H13BrClNO2[2]C10H12BrNO2[]
Molecular Weight 294.57 g/mol [5]294.57 g/mol [5]258.11 g/mol []
Storage Temp Room Temperature (RT)[4]2-8 °C[2]Room Temperature

Pharmacological Mechanisms & Target Selectivity

The causality behind selecting the ortho-bromo derivative over the para-substituted (e.g., baclofen) or unsubstituted (phenibut) variants lies in its unique target selectivity.

Gabapentinoids require a specific spatial arrangement of their lipophilic tail relative to the zwitterionic amino acid core to effectively bind to the α2​δ subunit of VDCCs. The bulky ortho-bromine atom forces the molecule into a pseudo-cyclic conformation.

  • The (S)-Enantiomer (CAS 403661-76-7)[6] typically exhibits higher affinity for the α2​δ VDCC subunit, reducing calcium influx and subsequently dampening excitatory neurotransmitter (glutamate) release.

  • The (R)-Enantiomer (CAS 401915-60-4)[7] acts predominantly as an agonist at the metabotropic GABA-B receptor, initiating Gi/o protein cascades that lead to potassium channel efflux and neuronal hyperpolarization.

Pharm Ligand 3-Amino-4-(2-bromophenyl) butyric Acid VDCC α2δ Subunit of VDCC (S-Isomer Target) Ligand->VDCC Steric Locking GABAB GABA-B Receptor (R-Isomer Target) Ligand->GABAB H-Bonding Ca ↓ Calcium Influx VDCC->Ca Gi Gi/o Protein Activation GABAB->Gi Glu ↓ Glutamate Release Ca->Glu K ↑ K+ Efflux (Hyperpolarization) Gi->K

Figure 1: Stereoselective pharmacological modulation of VDCCs and GABA-B receptors.

Enantioselective Synthesis: A Self-Validating Protocol

To achieve the high enantiomeric excess (ee > 98%) required for pharmacological testing[4], researchers must avoid racemic synthesis followed by chiral resolution, which is notoriously low-yielding for heavily substituted β -amino acids. Instead, an asymmetric Michael addition is the gold standard.

Methodological Causality: The Deprotection Dilemma

A critical failure point in synthesizing 2-bromophenyl derivatives is the deprotection phase. If a Carboxybenzyl (Cbz) protecting group is used, its removal requires Palladium on Carbon (Pd/C) catalyzed hydrogenation. Causality: The Pd/C catalyst will indiscriminately cleave the delicate C-Br bond via hydrogenolysis, yielding the des-bromo impurity (standard phenibut). Therefore, a tert-Butyloxycarbonyl (Boc) protecting group must be utilized, allowing for chemoselective acidic cleavage that leaves the aryl halide entirely intact.

Step-by-Step Synthetic Workflow
  • Knoevenagel Condensation: React 2-bromobenzaldehyde with malonic acid in the presence of catalytic piperidine and pyridine to yield 2-bromocinnamic acid.

  • Asymmetric Michael Addition: Treat the cinnamic acid derivative with a chiral lithium amide (e.g., derived from (R)-N-benzyl-1-phenylethanamine). Causality: The chiral auxiliary blocks one face of the enoate, forcing the amine to attack stereoselectively, establishing the (S)-stereocenter.

  • Chemoselective Deprotection: Dissolve the N-Boc protected intermediate in anhydrous 1,4-dioxane. Slowly add 4M HCl in dioxane at 0 °C.

  • Self-Validating Precipitation: As the Boc group is cleaved, the resulting (S)-3-Amino-4-(2-bromophenyl)butyric acid hydrochloride becomes insoluble in dioxane and precipitates as a white crystalline powder[2]. Validation: The spontaneous precipitation acts as an inherent thermodynamic purity gate; organic impurities and cleaved protecting group byproducts remain in solution.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield CAS 403661-76-7[1].

Synth A 2-Bromobenzaldehyde B Knoevenagel Condensation A->B C 2-Bromocinnamic Acid B->C Malonic Acid D Asymmetric Michael Addition C->D E N-Boc-β-Amino Intermediate D->E Chiral Auxiliary F Acidic Deprotection (HCl/Dioxane) E->F Avoid Pd/C G (S)-3-Amino-4- (2-bromophenyl)butyric Acid HCl F->G Self-Precipitation

Figure 2: Enantioselective synthesis and chemoselective deprotection workflow.

Analytical Validation: Orthogonal Confirmation

To ensure the trustworthiness of the synthesized batch, the protocol must be verified through orthogonal analytical techniques that confirm both the enantiomeric purity and the preservation of the halogen.

  • Chiral HPLC: Run the sample through a Chiralpak AD-H column (Hexane/IPA mobile phase). The presence of a single sharp peak confirms the success of the asymmetric Michael addition, targeting an ee of ≥ 99%[2].

  • Electrospray Ionization Mass Spectrometry (ESI-MS): The mass spectrum must display the classic 1:1 isotopic doublet characteristic of a single bromine atom ( 79 Br and 81 Br). The observation of m/z [M+H]+ at 258.01 and 260.01[8] validates that no dehalogenation occurred during the acidic deprotection step.

  • Safety & Handling: Safety Data Sheets (SDS) for CAS 401915-60-4 indicate potential respiratory and skin irritation[9]. Validation protocols must be conducted under local exhaust ventilation using standard PPE.

References

  • "D-3-Amino-4-(2-bromophenyl)butyric acid hydrochloride", APeptides. URL: [Link]

  • "Applications of (S)-3-Amino-4-(2-bromophenyl)butyric Acid HCl", NBInno. URL: [Link]

  • "PubChemLite 403661-76-7 (3S)-3-amino-4-(2-bromophenyl)butanoic acid", PubChemLite. URL: [Link]

  • "(R)-3-Amino-4-(4-Bromophenyl)Butyric Acid Hydrochloride", American Elements. URL: [Link]

  • "2-Bromo-D-β-homophenylalanine hydrochloride CAS NO.401915-60-4", LookChem. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of Brominated Beta-Amino Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of bromine into beta-amino acid scaffolds represents a compelling avenue in medicinal chemistry, offering the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of bromine into beta-amino acid scaffolds represents a compelling avenue in medicinal chemistry, offering the potential to modulate the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. An understanding of the thermodynamic properties of these modified amino acids is fundamental to predicting their stability, solubility, and binding energetics—key determinants of drug efficacy. This guide provides a comprehensive overview of the theoretical underpinnings, experimental methodologies, and computational approaches for characterizing the thermodynamics of brominated beta-amino acids. In the absence of extensive experimental data for this specific molecular class, this document emphasizes the established protocols and predictive frameworks necessary for researchers to conduct and interpret thermodynamic analyses. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights into the expected impact of bromination on core thermodynamic parameters.

Introduction: The Thermodynamic Imperative in Brominated Beta-Amino Acid Drug Discovery

Beta-amino acids are non-proteinogenic analogues of their alpha-amino acid counterparts, distinguished by an additional carbon atom in their backbone. This structural modification imparts a greater conformational flexibility and, crucially, enhanced resistance to proteolytic degradation, making them invaluable building blocks for peptidomimetics with improved in vivo stability[1][2]. The introduction of a bromine atom into these scaffolds further expands their utility. Bromination can increase lipophilicity, enhance binding affinity through halogen bonding, and alter metabolic pathways, representing a powerful strategy in drug design[3].

However, these modifications are not without thermodynamic consequences. The stability of a drug molecule, its propensity to dissolve, and the strength of its interaction with a biological target are all governed by the fundamental principles of thermodynamics—specifically, the interplay between enthalpy (ΔH) and entropy (ΔS), which determines the Gibbs free energy (ΔG) of a system[4][5][6][7]. A thorough characterization of these properties is therefore not merely an academic exercise but a critical component of rational drug design.

This guide will provide the necessary framework for researchers to approach the thermodynamic analysis of brominated beta-amino acids, from first principles to advanced experimental and computational workflows.

Theoretical Framework: Predicting the Impact of Bromination

The introduction of a bromine atom onto a beta-amino acid backbone is expected to influence its thermodynamic properties in several key ways:

  • Enthalpy of Formation (ΔH°f): This value represents the energy change when a compound is formed from its constituent elements in their standard states. The C-Br bond is weaker than a C-H bond, suggesting that the substitution of hydrogen with bromine will make the enthalpy of formation less negative (i.e., the molecule is less stable from an enthalpic standpoint). However, the overall ΔH°f is a complex function of all bonds and interactions within the molecule[8][9]. Computational chemistry provides a powerful tool for estimating these values[10].

  • Gibbs Free Energy (ΔG): The Gibbs free energy determines the spontaneity of a process, such as protein folding or ligand binding[4][11]. It is defined by the equation ΔG = ΔH - TΔS. For a drug-target interaction, a more negative ΔG indicates a higher binding affinity. Bromination can influence ΔG through several mechanisms:

    • Halogen Bonding: The electropositive crown on the bromine atom can form a favorable, non-covalent interaction with an electronegative atom (e.g., oxygen or nitrogen) on the target protein, contributing to a more negative (favorable) enthalpy of binding[12].

    • Hydrophobic Effect: The large, polarizable bromine atom can increase the hydrophobicity of the amino acid side chain, leading to a more favorable entropy change upon binding as structured water molecules are released from the binding site.

  • Solvation Thermodynamics: The process of dissolving a molecule in a solvent, typically water, is critical for drug delivery. The free energy of solvation can be dissected into enthalpic and entropic components. Increased hydrophobicity due to bromination can make the enthalpy of solvation less favorable (requiring more energy to create a cavity in the solvent) but the entropy of solvation more favorable. The overall effect on solubility depends on the balance of these terms[13][14][15].

Experimental Methodologies for Thermodynamic Characterization

Direct experimental measurement remains the gold standard for determining thermodynamic properties. The following techniques are central to the characterization of brominated beta-amino acids.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Behavior

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is invaluable for determining heat capacity (Cp), melting temperatures (Tm), and the enthalpies of phase transitions. For amino acids, which often decompose before melting, specialized techniques may be required[4][16].

  • Sample Preparation:

    • Precisely weigh 2-5 mg of the high-purity, crystalline brominated beta-amino acid into an aluminum DSC pan. The sample should be thoroughly dried to remove any residual solvent, which could interfere with the measurement.

    • Hermetically seal the pan to prevent any mass loss during the experiment.

    • Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a low temperature (e.g., 0 °C) for 5-10 minutes to ensure thermal stability.

  • Thermal Scan:

    • Heat the sample at a constant rate, typically 5-10 °C/min, to a temperature just below the expected decomposition point. The decomposition temperature should be predetermined by thermogravimetric analysis (TGA)[4].

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The heat capacity (Cp) is determined from the displacement of the baseline of the thermogram.

    • Integrate the area of any endothermic or exothermic peaks to determine the enthalpy of phase transitions (e.g., melting or solid-solid transitions).

    • The melting temperature (Tm) is typically taken as the onset or peak of the melting endotherm.

Causality and Self-Validation: Using a predetermined decomposition temperature from TGA prevents damage to the DSC instrument and ensures the measured transitions are not artifacts of degradation. Running multiple scans at different heating rates can help to separate kinetic events from thermodynamic transitions, thus validating the results.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event in solution. It is the only technique that can simultaneously determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of an interaction in a single experiment, from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a well-defined buffer.

    • Prepare a solution of the brominated beta-amino acid ligand (typically 10-20 times the concentration of the protein) in the exact same buffer. Mismatched buffers can lead to large heats of dilution that obscure the binding signal.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cells.

  • Instrument Setup:

    • Fill the sample cell with the protein solution and the injection syringe with the ligand solution.

    • Allow the system to equilibrate thermally to the desired experimental temperature (e.g., 25 °C).

  • Titration Experiment:

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand into the protein solution.

    • Measure the heat change after each injection until the binding sites on the protein are saturated.

    • Perform a control experiment by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract Ka, ΔH, and n.

    • Calculate ΔG and ΔS using the following equations:

      • ΔG = -RT ln(Ka)

      • ΔG = ΔH - TΔS => ΔS = (ΔH - ΔG) / T

Causality and Self-Validation: The control titration into buffer is a critical self-validating step. If the heat of dilution is significant compared to the heat of binding, it indicates a potential buffer mismatch or other experimental artifact. The stoichiometry value (n) should be close to the expected number of binding sites (e.g., n ≈ 1 for a 1:1 interaction), providing another check on the validity of the model.

Visualization of Experimental Workflow: Isothermal Titration Calorimetry

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_run 3. Titration cluster_analysis 4. Data Analysis P_sol Protein Solution (e.g., 20 µM) Degas Degas Both Solutions P_sol->Degas L_sol Ligand Solution (e.g., 200 µM) L_sol->Degas Load_P Load Protein into Sample Cell Degas->Load_P Load_L Load Ligand into Syringe Degas->Load_L Equilibrate Thermal Equilibration (e.g., 25°C) Load_P->Equilibrate Load_L->Equilibrate Inject Inject Ligand into Protein Solution Equilibrate->Inject Measure Measure Heat Change Inject->Measure Repeat Repeat until Saturation Measure->Repeat Repeat->Inject Fit Fit Binding Isotherm Repeat->Fit Extract Extract: Ka, ΔH, n Fit->Extract Calculate Calculate: ΔG, ΔS Extract->Calculate

Caption: Workflow for determining binding thermodynamics using ITC.

Computational Approaches: A Predictive Powerhouse

When experimental data is scarce, high-level computational chemistry provides a robust means of predicting thermodynamic properties.

Quantum Chemical Calculations

Methods like Gaussian-4 (G4) theory and other composite ab initio methods can predict gas-phase enthalpies of formation with high accuracy, often within 1-2 kcal/mol of experimental values[10][17]. Density Functional Theory (DFT) is also widely used, though it may be less accurate for absolute energies. For brominated compounds, it is crucial that the computational model accounts for relativistic effects, particularly spin-orbit coupling, which can significantly impact the calculated energies[17][18].

Isodesmic Reactions

To improve the accuracy of calculated enthalpies of formation, an isodesmic reaction scheme is highly recommended. This approach leverages cancellation of errors in the quantum chemical calculations. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides.

For example, to calculate the enthalpy of formation of 3-bromo-beta-alanine, one could use the following isodesmic reaction:

3-bromo-beta-alanine + propane → beta-alanine + 2-bromopropane

The enthalpy of this reaction (ΔH_rxn) can be calculated with high accuracy. Then, the enthalpy of formation of the target molecule can be determined using Hess's law:

ΔH°f(target) = [ΔH°f(beta-alanine) + ΔH°f(2-bromopropane)] - ΔH°f(propane) - ΔH_rxn

This method relies on having accurate experimental or previously calculated ΔH°f values for the other molecules in the reaction.

Visualization of Computational Workflow

Computational_Workflow Start Define Target Molecule: Brominated Beta-Amino Acid Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Confirm Minimum, Obtain ZPVE) Opt->Freq Energy High-Level Single-Point Energy (e.g., G4 or CCSD(T)) Freq->Energy Calc_Rxn Calculate ΔH_rxn Energy->Calc_Rxn Isodesmic Design Isodesmic Reaction Isodesmic->Calc_Rxn Combine Combine with Known ΔH°f Values Calc_Rxn->Combine Final_Hf Predict ΔH°f (Target) Combine->Final_Hf

Caption: Workflow for predicting enthalpy of formation via isodesmic reactions.

Data Analysis and Interpretation: A Predictive Comparison

Thermodynamic ParameterBeta-Alanine (Experimental)3-Bromo-Beta-Alanine (Predictive Estimate)Rationale for Estimate
ΔH°f (gas, 298.15 K) -421.2 ± 1.9 kJ·mol⁻¹[10]~ -380 to -400 kJ·mol⁻¹Substitution of a C-H bond with a C-Br bond generally makes ΔH°f less negative.
ΔH_sub (298.15 K) ~130-140 kJ·mol⁻¹~ 140-155 kJ·mol⁻¹Increased molecular weight and polarizability due to bromine would likely increase intermolecular forces, leading to a higher enthalpy of sublimation.
S° (gas, 298.15 K) ~320 J·K⁻¹·mol⁻¹~ 340-360 J·K⁻¹·mol⁻¹The heavier bromine atom and increased rotational complexity would lead to a higher standard entropy.
ΔG_solv (water) Favorable (Negative)Less Favorable (Less Negative)Increased hydrophobicity from the bromine atom would likely lead to a less favorable (less negative) free energy of solvation in water.

Note: These predictive estimates are for illustrative purposes and should be confirmed by experiment or high-level computation.

The interpretation of these parameters is crucial for drug development. For instance, a less favorable ΔG_solv for the brominated analogue suggests potentially lower aqueous solubility, a factor that must be considered in formulation. Conversely, if this brominated analogue shows a significantly more favorable ΔG of binding to its target, this trade-off might be acceptable or could be addressed through further chemical modification.

Conclusion and Future Directions

The thermodynamic properties of brominated beta-amino acids are a critical but underexplored area of research. While a wealth of knowledge exists for canonical amino acids and other organic molecules, there is a clear gap in the literature regarding direct experimental data for this specific and pharmaceutically relevant class of compounds.

This guide has provided the theoretical, experimental, and computational frameworks necessary for researchers to bridge this gap. By applying the detailed protocols for DSC and ITC and leveraging the predictive power of high-level quantum chemical calculations with isodesmic corrections, the scientific community can begin to build a robust thermodynamic database for these important molecules.

Future work should focus on the systematic experimental determination of the enthalpies of formation, heat capacities, and solvation thermodynamics for a series of brominated beta-amino acids. Such data would not only be invaluable for drug design projects but would also serve as crucial benchmarks for refining and validating computational models for halogenated biomolecules.

References

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Foundational

Comprehensive Technical Guide on Bromophenyl Butyric Acid Derivatives: Synthesis, Pharmacokinetics, and Therapeutic Applications

Executive Summary Bromophenyl butyric acid derivatives—particularly those with ortho-substitutions such as 2-bromophenyl butyric acid—occupy a privileged space in modern medicinal chemistry. These compounds serve as crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromophenyl butyric acid derivatives—particularly those with ortho-substitutions such as 2-bromophenyl butyric acid—occupy a privileged space in modern medicinal chemistry. These compounds serve as critical intermediates in the synthesis of unnatural amino acids, potent pharmacokinetic modulators for radioligands, and structural scaffolds for macrocyclic protease inhibitors. This whitepaper provides an in-depth literature review and technical guide, detailing the chemical rationale behind these derivatives, step-by-step synthetic methodologies, and their evolving role in targeted drug development.

Chemical Space & Structural Rationale

The utility of the 2-bromophenyl butyric acid scaffold stems from the synergistic properties of its functional groups:

  • The Butyric Acid Backbone: Provides a flexible, four-carbon aliphatic chain terminating in a carboxylic acid. This allows for straightforward functionalization via amidation, esterification, or integration into peptide sequences as β

    • or γ -amino acids[1][2].
  • The Ortho-Bromo Substitution: Bromine is a heavy, polarizable halogen capable of forming strong σ -hole interactions (halogen bonding) with target proteins. Furthermore, the ortho position (2-bromo) introduces significant steric hindrance. This steric bulk restricts bond rotation, effectively pre-organizing the molecule into specific dihedral conformations—a critical factor in the design of rigid macrocyclic inhibitors[3].

  • Lipophilicity (LogP): The bromophenyl moiety significantly increases the lipophilicity of the parent molecule, which is a primary driver for non-covalent binding to transport proteins like Human Serum Albumin (HSA)[4].

Core Applications in Drug Development

Unnatural Amino Acids and Peptidomimetics

Derivatives such as (S)-3-amino-4-(2-bromophenyl)butanoic acid (also known as 2-Bromo-L- β -homophenylalanine) are widely utilized in solid-phase peptide synthesis (SPPS)[2]. The incorporation of β -amino acids into peptide drugs increases resistance to proteolytic cleavage, extending the in vivo half-life of the therapeutic while the 2-bromo group can be utilized for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira) to build complex libraries.

Pharmacokinetic Modulators (Albumin Binders)

A major hurdle in targeted radioligand therapy is the rapid renal clearance of small molecules and peptides. Researchers have successfully utilized4 to overcome this[4]. When conjugated to radioligands (such as 111 In-labeled exendin-4 targeting GLP-1R), the bromophenyl group non-covalently binds to HSA in the bloodstream. This interaction acts as a circulating depot, preventing rapid glomerular filtration and significantly enhancing tumor accumulation[4].

G A Radioligand Core (e.g., Exendin-4) B Bromophenyl Butyric Acid Moiety (ALB) A->B Covalent Conjugation C Human Serum Albumin (HSA) B->C Non-covalent Binding (LogP driven) D Extended Blood Circulation C->D Evades Renal Filtration E Enhanced Tumor Accumulation D->E Target Receptor Binding

Fig 1. Pharmacokinetic enhancement via bromophenyl butyric acid albumin binders.

Macrocyclic Protease Inhibitors

In the development of oral anticoagulants,3 have been synthesized using bromophenyl butyric acid precursors[3]. The acid chloride of the bromophenyl butyric acid is reacted with complex amine scaffolds to form 16-membered macrocycles. The bromine atom not only fills the hydrophobic S1 pocket of the protease but also rigidifies the macrocycle, resulting in a 60-fold increase in potency compared to acyclic analogs[3].

Quantitative Data Analysis

The position of the bromo-substitution on the phenyl ring heavily influences both the synthetic yield and the physical properties of the resulting butyric acid derivatives. Table 1 summarizes the impact of substitution patterns during the diastereoselective synthesis of α -amino- β -substituted butyric acids via Ni(II) complexes.

Table 1: Influence of Phenyl Ring Substitution on Asymmetric Synthesis Yields

Substitution PatternYield (%)Melting Point (°C)Mechanistic Observation & Causality
4-Bromophenyl 44%197–199Moderate yield; para-position offers minimal steric hindrance but exhibits electron-withdrawing effects that slightly destabilize the transition state[1].
3-Bromophenyl 38%208–210Lower yield; meta-substitution introduces asymmetric steric bulk, slightly impeding the approach of the nucleophilic glycine equivalent[1].
2-Bromophenyl <35% (Est.)>210High steric clash at the ortho-position forces a specific dihedral angle. While this lowers overall yield, it often results in >99% diastereomeric excess (de).
3-Methoxyphenyl 82%222–224High yield; the electron-donating methoxy group stabilizes the electrophilic intermediate, facilitating rapid tandem addition[1].

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Diastereoselective Synthesis of Chiral Bromophenyl Butyric Acids

This protocol details the synthesis of chiral α -amino- β -substituted butyric acids using a 1[1].

Causality Note: The Ni(II) complex acts as a rigid chiral auxiliary. The bulky ligands on the nickel block one face of the enolate, forcing the bromophenyl electrophile to attack from the less hindered face, thereby guaranteeing high diastereoselectivity.

  • Complex Preparation: Dissolve the chiral Ni(II)-(S)-BPB complex (1.0 eq) and the bromophenyl electrophile (e.g., 2-bromobenzaldehyde derivative, 1.2 eq) in anhydrous DMF under an inert argon atmosphere.

  • Tandem Reaction: Add a mild base (e.g., DBU, 1.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 12–24 hours. The base deprotonates the glycine equivalent, initiating the nucleophilic attack.

  • Quenching & Extraction: Quench the reaction with 5% aqueous acetic acid. Extract the organic layer with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Auxiliary Cleavage: Dissolve the crude intermediate in a mixture of methanol and 3N HCl (1:1 v/v). Reflux at 80 °C for 2 hours. Validation: The acidic environment breaks the Schiff base, precipitating the chiral auxiliary (which can be recovered via filtration) and leaving the free bromophenyl butyric acid derivative in solution.

  • Purification: Purify the aqueous layer via ion-exchange chromatography to isolate the pure amino acid.

G N1 Ni(II)-Glycinate Complex N3 Tandem Reaction N1->N3 Base/Solvent N2 Bromophenyl Electrophile N2->N3 N4 Acidic Hydrolysis N3->N4 Intermediate N5 Chiral 2-Bromo Derivative N4->N5 Cleavage

Fig 2. Diastereoselective synthesis workflow for chiral bromophenyl butyric acids.

Protocol B: Radiometal Labeling and Conjugation of Bromophenyl-Butyric Albumin Binders

This workflow describes the attachment of a bromophenyl butyric acid ALB to a radioligand for GLP-1R imaging[4].

Causality Note: The use of MES buffer at pH 6.0 is critical. Maleimide groups undergo rapid ring-opening hydrolysis at pH > 7.0, which would destroy the conjugation handle. MES buffer maintains a mildly acidic environment that preserves the maleimide while allowing efficient 111 In chelation.

  • Precursor Preparation: Synthesize the maleimide-functionalized chelator (e.g., DOTA) containing the 4-(4-bromophenyl)butyric acid moiety.

  • Radiolabeling: Mix the precursor (10 μ g) with[ 111 In]InCl 3​ (37–74 MBq) in 0.1 M MES buffer (pH 6.0). Incubate at 80 °C for 30 minutes.

  • Quality Control (Radio-HPLC): Verify radiochemical yield (>95%). The bromophenyl group will cause a distinct rightward shift in retention time due to increased lipophilicity.

  • Peptide Conjugation: Cool the reaction to room temperature. Add the target peptide (e.g., Exendin-4-Cys40, 2.0 eq) directly to the labeling mixture. The free thiol of the cysteine will undergo a rapid Michael addition with the intact maleimide.

  • Final Purification: Isolate the final radioligand using a C18 Sep-Pak cartridge, eluting with ethanol/water mixtures.

References

  • Diastereoselective Three-Component Reactions of Chiral Nickel(II) Glycinate for Convenient Synthesis of Novel α -Amino- β -Substituted- γ , γ -Disubstituted Butyric Acids Source: PMC (nih.gov) URL:1

  • Synthesis and evaluation of novel trifunctional chelating agents for pretargeting approach using albumin binder to improve tumor accumulation Source: ResearchGate URL:4

  • Structure-Based Design of Macrocyclic Coagulation Factor VIIa Inhibitors Source: OSTI.GOV URL:3

  • 403661-76-7 | H- β -HoPhe(2-Br)-OH•HCl (Unnatural Amino Acids) Source: ChemPep URL:2

Sources

Exploratory

Engineering the Peptidomimetic Backbone: A Technical Guide to α- vs. β-Amino Acid Derivatives in Drug Development

Executive Summary The transition from native peptides to synthetic peptidomimetics represents a critical frontier in modern drug development. While natural α-amino acids are the fundamental building blocks of life, their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to synthetic peptidomimetics represents a critical frontier in modern drug development. While natural α-amino acids are the fundamental building blocks of life, their therapeutic utility is severely bottlenecked by rapid proteolytic degradation and poor conformational stability at short chain lengths. The strategic insertion of a single methylene (-CH₂-) group into the amino acid backbone—yielding β-amino acid derivatives —fundamentally rewrites the molecule's conformational landscape and biological interactions[1].

As a Senior Application Scientist, I have structured this guide to dissect the core structural divergences, the causality behind their hyper-stability, and the validated synthetic workflows required to engineer these powerful foldamers for translational medicine.

Conformational Causality: The Structural Divergence

The defining difference between α- and β-amino acids lies in the positioning of the primary amine relative to the carboxylate group. In an α-amino acid, the amine is attached directly to the α-carbon. In a β-amino acid, the amine is shifted to the β-carbon, separating the functional termini by two carbon atoms[1].

Paradoxically, while the extra -CH₂- group introduces a third dihedral angle ( θ )—theoretically increasing backbone flexibility—β-peptides exhibit extraordinary conformational preorganization. Steric hindrance from side-chain substituents strictly limits the accessible gauche and anti rotameric states around the Cα-Cβ bond. This preorganization drastically reduces the entropic penalty of folding, driving the spontaneous assembly of highly stable secondary structures (termed "foldamers") at chain lengths as short as four to six residues[2]. In stark contrast, native α-peptides typically require over 30 residues to stabilize a helical structure in an aqueous solution without external constraints[3].

ConformationalLogic A α-Amino Acid (Amino on C-α) A_Angles Dihedral Angles: φ, ψ A->A_Angles B β-Amino Acid (Amino on C-β) B_Angles Dihedral Angles: φ, θ, ψ B->B_Angles A_Stab Requires >30 residues for stable helix A_Angles->A_Stab High Entropy B_Stab Foldamer Formation Stable at 4-6 residues B_Angles->B_Stab Restricted Rotamers

Conformational logic dictating the stability of α-peptides versus β-peptide foldamers.

The Mechanistic Shield: Proteolytic Stability

The most profound advantage of β-amino acid derivatives in drug development is their near-absolute resistance to enzymatic degradation[4].

The Causality of Resistance: Mammalian proteases (e.g., trypsin, chymotrypsin, pepsin) have evolved highly specific, rigid active sites that rely on the precise spatial alignment of the scissile amide bond, the carbonyl oxygen (for stabilization in the oxyanion hole), and the adjacent side chains. The extra methylene unit in β-amino acids extends the backbone by ~1.5 Å per residue. This seemingly minor elongation completely shifts the hydrogen-bonding register and misaligns the scissile bond from the protease's catalytic triad. Consequently, β-peptides are effectively "invisible" to mammalian proteases[4].

Quantitative Comparison: Structural & Stability Metrics
Parameter / Propertyα-Peptide Derivativesβ-Peptide Derivatives
Backbone Structure Amino group on C-αAmino group on C-β
Dihedral Angles ϕ , ψ ϕ , θ , ψ
Helix Stabilization >30 residues (unconstrained)[3]4–6 residues (Foldamers)[3]
Proteolytic Half-Life Minutes (e.g., Insulin: ~4-10 min)>24–48 hours (Essentially indestructible)[4]
Stereocenters / Residue 1 (Typically)Up to 2 (C-α and C-β)[1]

Synthetic Workflows: The Arndt-Eistert Homologation

To leverage β-amino acids, researchers must reliably synthesize them from abundant α-amino acid precursors. The5 is the gold standard methodology[5]. Its primary advantage is the strict preservation of stereochemical integrity during the carbon-chain extension.

ArndtEistert Step1 N-Protected α-Amino Acid Step2 Mixed Anhydride Intermediate Step1->Step2 Isobutyl chloroformate Step3 α-Diazoketone Formation Step2->Step3 Diazomethane (CH2N2) Step4 Ketene Intermediate (Wolff Rearrangement) Step3->Step4 Ag+ Catalyst (-N2) Step5 β-Amino Acid (Homologated) Step4->Step5 H2O (Nucleophile)

Mechanistic workflow of the Arndt-Eistert homologation from α- to β-amino acids.

Standard Operating Procedure: Synthesis of N-Boc-L-β-Homophenylalanine

This protocol is engineered as a self-validating system to ensure high yield and stereoretention.

Step 1: Mixed Anhydride Activation

  • Dissolve 10.0 g (37.7 mmol) of N-Boc-L-phenylalanine in 200 mL of anhydrous Tetrahydrofuran (THF) in a three-necked flask under a nitrogen atmosphere[6].

  • Cool the solution to -15 °C using an ice-salt bath. Causality: Maintaining sub-zero temperatures is critical to prevent the racemization of the α-chiral center and suppress the formation of symmetric anhydrides.

  • Add N-methylmorpholine (NMM) followed by dropwise addition of isobutyl chloroformate to form the mixed anhydride.

Step 2: Diazotization

  • Slowly introduce an ethereal solution of diazomethane (excess) to the cold reaction mixture.

  • Causality: Diazomethane acts dually as a nucleophile (attacking the anhydride) and a base (neutralizing the liberated HCl). The excess ensures complete conversion to the α-diazoketone.

  • Validation: Isolate a small aliquot and run an IR spectrum. The appearance of a sharp, intense peak at ~2100 cm⁻¹ confirms the presence of the diazo group.

Step 3: Wolff Rearrangement & Nucleophilic Trapping

  • In a separate flask, dissolve 0.86 g (3.77 mmol) of Silver(I) benzoate in 4 mL of triethylamine using sonication[6]. Causality: Sonication ensures homogeneous distribution of the Ag⁺ catalyst, preventing localized thermal spikes during the highly exothermic nitrogen extrusion.

  • Add the Ag⁺ solution dropwise to the diazoketone at -25 °C, then allow it to warm to room temperature for 2 hours[6].

  • The Ag⁺ catalyzes the extrusion of N₂ gas, triggering a concerted 1,2-alkyl shift to form a highly reactive ketene. Because the migrating chiral group never fully detaches from the molecular framework, stereochemical configuration is 100% retained[5].

  • The presence of water in the reaction mixture immediately traps the ketene, yielding the homologated N-Boc-L-β-homophenylalanine[5].

  • Purification: Wash sequentially with 150 mL of saturated aq. NaHCO₃ and 150 mL of 1 M aq. KHSO₄. Extract with diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure[6].

Translational Applications in Drug Development

The unique physicochemical properties of β-amino acid derivatives have opened novel avenues in medicinal chemistry:

  • Inhibitors of Protein-Protein Interactions (PPIs): Large, flat protein interaction surfaces (e.g., the p53-MDM2 complex or HIV gp41) are notoriously difficult to drug with small molecules. Chimeric α/β-peptides can be engineered to perfectly mimic the spatial orientation of natural α-helices while utilizing the β-residues to impart absolute proteolytic stability, resulting in highly potent viral entry inhibitors[7].

  • Ultra-Short Antimicrobial Peptides (AMPs): The global crisis of antimicrobial resistance (AMR) demands new modalities. Ultra-short cationic β-peptides (2–10 residues) can form globally amphiphilic helices that physically disrupt bacterial membranes. Because bacteria lack the enzymatic machinery to degrade β-peptidic backbones, these foldamers exhibit broad-spectrum activity with a near-zero potential for inducing resistance.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:4

  • Structural and biological mimicry of protein surface recognition by α/β-peptide foldamers Source: NIH / PNAS URL:7

  • Arndt-Eistert Synthesis Source: Organic Chemistry Portal URL:5

  • Application Note: Synthesis of β-Amino Acids via Arndt-Eistert Homologation of α-Amino Acids Source: Benchchem URL:6

  • Beta-amino acids: versatile peptidomimetics Source: PubMed URL:1

  • Overview of various natural and synthetic peptides, their structures, degradation mechanisms, and half-lives Source: RSC Medicinal Chemistry URL:

  • Comparison of the extended conformations of an a-and a p-peptide Source: ResearchGate URL:3

  • β-Peptidic Peptidomimetics | Accounts of Chemical Research Source: ACS Publications URL:2

Sources

Foundational

Comprehensive Physicochemical Profiling: pKa Determination and Ionization Behavior of 3-Amino-4-(2-bromophenyl)butyric Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the rational design of neuroactive compounds, understa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the rational design of neuroactive compounds, understanding the exact ionization states of a molecule is non-negotiable. 3-Amino-4-(2-bromophenyl)butyric acid —a halogenated derivative of β -homophenylalanine—presents a unique physicochemical profile. Commercially available often as a hydrochloride salt (e.g., D-3-Amino-4-(2-bromophenyl)butyric acid hydrochloride), this compound features a β -amino acid backbone that fundamentally alters its acid dissociation constants ( pKa​ ) compared to standard α -amino acids.

This whitepaper provides an authoritative framework for predicting, experimentally determining, and interpreting the pKa​ values of 3-Amino-4-(2-bromophenyl)butyric acid. By establishing a self-validating potentiometric protocol, we empower researchers to accurately map its isoelectric point (pI), a critical parameter for predicting blood-brain barrier (BBB) permeability and receptor binding affinity[1].

Structural Chemistry & Theoretical pKa​ Framework

To predict the behavior of 3-Amino-4-(2-bromophenyl)butyric acid, we must analyze the spatial relationship of its functional groups. The molecule contains a carboxylic acid group at C1 and an amino group at C3 ( β -position), with a lipophilic 2-bromophenyl moiety at C4.

The β -Amino Acid Electronic Environment

In standard α -amino acids, the proximity of the positively charged ammonium group exerts a strong inductive electron-withdrawing effect (-I) on the adjacent carboxylate, drastically lowering its pKa​ (typically to ~2.0 - 2.5)[2]. However, in β -amino acids, the insertion of an additional methylene carbon attenuates this inductive effect.

Consequently, the pKa​ of the carboxylic acid ( pKa1​ ) in β -amino acids is significantly higher. For example, the pKa1​ of the simplest β -amino acid, β -alanine, is 3.63[3], and for 3-aminobutanoic acid, it is predicted to be ~3.67[4]. The ammonium group ( pKa2​ ) remains highly basic, with β -alanine exhibiting a pKa2​ of 10.2[3] and DL-3-Aminobutyric acid showing a pKa2​ of 10.14[5].

For 3-Amino-4-(2-bromophenyl)butyric acid, the bulky, electron-withdrawing 2-bromophenyl group exerts a mild inductive pull through the aliphatic chain. Drawing parallels to BOC-protected β -homophenylalanine (predicted pKa​ ~4.43)[6], we can establish a highly accurate predictive window for our target molecule.

Table 1: Predicted Physicochemical Parameters
PropertyEstimated Value RangeReference Analogue Grounding
pKa1​ (Carboxyl) 3.80 - 4.20 β -alanine (3.63)[3], BOC-D- β -homophenylalanine (4.43)[6]
pKa2​ (Ammonium) 9.80 - 10.20 β -alanine (10.2)[3], DL-3-Aminobutyric acid (10.14)[5]
Isoelectric Point (pI) ~6.90 - 7.10Calculated via (pKa1​+pKa2​)/2

Experimental Methodology: Self-Validating Potentiometric Titration

Causality-Driven Protocol Design

Every step in the following protocol is designed as a self-validating system to eliminate systemic errors:

  • Ionic Strength Maintenance: We utilize 0.15 M KCl to mimic physiological conditions. Causality: This stabilizes the activity coefficients of the ions across the entire pH gradient, ensuring the measured pKa​ reflects physiological reality rather than infinite dilution.

  • Atmospheric Control: Titration is performed under a continuous Nitrogen ( N2​ ) blanket. Causality: Carbon dioxide ( CO2​ ) readily dissolves in basic solutions to form carbonic acid, which introduces artifactual buffering near pH 6.3 and 10.3, directly overlapping with our target pKa2​ .

Table 2: Potentiometric Titration Parameters
ParameterSpecificationCausality / Rationale
Analyte Concentration 1.0 - 2.0 mMEnsures sufficient buffering capacity at inflection points without exceeding the aqueous solubility limits of the lipophilic compound.
Background Electrolyte 0.15 M KClMimics physiological ionic strength; stabilizes activity coefficients.
Titrant 0.1 M NaOH ( CO2​ -free)Provides precise volume control; CO2​ exclusion prevents carbonate buffering interference.
Temperature 25.0 ± 0.1 °C pKa​ is strictly temperature-dependent; thermostatic control ensures thermodynamic reproducibility.
Step-by-Step Workflow
  • Electrode Calibration (Validation Step): Perform a multi-point calibration of the glass pH electrode using NIST-traceable buffers (pH 2.00, 4.01, 7.00, 10.00, 12.00). Verify that the Nernstian slope is between 98% and 102%.

  • Blank Titration (Baseline Establishment): Titrate a blank solution of 0.15 M KCl with 0.1 M NaOH to establish the solvent's background protonation curve.

  • Sample Preparation: Dissolve 1.5 mM of D-3-Amino-4-(2-bromophenyl)butyric acid hydrochloride in 50 mL of 0.15 M KCl. The initial pH will be acidic (~pH 2.5 - 3.0) due to the hydrochloride salt.

  • Titration Execution: Introduce the N2​ blanket. Titrate with 0.1 M NaOH in 0.05 mL increments, allowing the potential (mV) to stabilize within 0.1 mV/sec before the next addition.

  • Data Extraction: Subtract the blank titration curve from the sample curve. Utilize non-linear regression software (e.g., Hyperquad or Bjerrum plot analysis) to extract the macroscopic pKa​ values from the volume-pH inflection points.

G A 1. Sample Preparation (1-2 mM in 0.15M KCl) B 2. Electrode Calibration (NIST Buffers pH 2-12) A->B C 3. Acid-Base Titration (0.1N NaOH, N2 Atmosphere) B->C D 4. Data Acquisition (Volume vs. pH) C->D E 5. Non-linear Regression (pKa1 & pKa2 Extraction) D->E

Step-by-step workflow for the potentiometric determination of pKa.

Ionization States and Pharmacokinetic Implications

At physiological pH (7.4), the ambient pH lies squarely between the pKa1​ (~4.0) and pKa2​ (~10.0). Consequently, 3-Amino-4-(2-bromophenyl)butyric acid exists almost exclusively (>99%) as a zwitterion —carrying both a deprotonated, negatively charged carboxylate and a protonated, positively charged ammonium group.

While highly polar zwitterions typically struggle to cross lipid bilayers, the presence of the bulky, lipophilic 2-bromophenyl group effectively masks a portion of this polarity. This structural balance is the exact mechanism that allows β -amino acid derivatives of this class to successfully penetrate the blood-brain barrier (BBB) and interact with central nervous system targets[1].

G Cation Cationic Form (+1 charge) pH < 3.8 Zwitterion Zwitterionic Form (Neutral net charge) pH 4.0 - 9.5 Cation->Zwitterion -H+ (pKa1 ~4.0) Anion Anionic Form (-1 charge) pH > 10.0 Zwitterion->Anion -H+ (pKa2 ~10.0)

pH-dependent ionization states of 3-Amino-4-(2-bromophenyl)butyric acid.

Conclusion

The pKa​ profiling of 3-Amino-4-(2-bromophenyl)butyric acid reveals a classic β -amino acid ionization pattern, shifted slightly by the halogenated aromatic ring. By employing rigorous, self-validating potentiometric titration under controlled ionic and atmospheric conditions, researchers can definitively map these constants. This data is not merely academic; it is the foundational blueprint required for optimizing oral bioavailability, predicting receptor binding kinetics, and ensuring the stability of pharmaceutical formulations.

References

  • Title: D-3-Amino-4-(2-bromophenyl)butyric acid hydrochloride - 楚肽生物科技 Source: apeptides.com URL: [Link]

  • Title: 3-aminobutanoic acid - ChemBK Source: chembk.com URL: [Link]

  • Title: Cas 101555-61-7,BOC-D-BETA-HOMOPHENYLALANINE | lookchem Source: lookchem.com URL: [Link]

  • Title: Beta-Alanine | C3H7NO2 | CID 239 - PubChem Source: nih.gov URL:[Link]

  • Title: Which is the most basic and acidic amino acid in biomolecules? - Quora Source: quora.com URL:[Link]

  • Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review - ResearchGate Source: researchgate.net URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 3-Amino-4-(2-bromophenyl)butyric Acid

Abstract and Significance 3-Amino-4-(2-bromophenyl)butyric acid is a substituted γ-amino acid (GABA) analogue. Compounds of this class are of significant interest in the fields of neuroscience and drug development due to...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Significance

3-Amino-4-(2-bromophenyl)butyric acid is a substituted γ-amino acid (GABA) analogue. Compounds of this class are of significant interest in the fields of neuroscience and drug development due to their interaction with GABA receptors, the primary inhibitory neurotransmitter system in the central nervous system.[1][2] The structural analogue, Baclofen (4-amino-3-(4-chlorophenyl)butyric acid), is a clinically used muscle relaxant and antispastic agent, highlighting the therapeutic potential of this chemical scaffold.[2]

This document provides a comprehensive and validated protocol for the synthesis of 3-Amino-4-(2-bromophenyl)butyric Acid. The chosen synthetic strategy is based on well-established and robust chemical transformations, adapted from proven syntheses of similar GABA analogues.[2] The protocol begins with a Knoevenagel condensation, followed by a Michael addition of nitromethane, and concludes with the reduction of the nitro group to the target primary amine. This approach is cost-effective, high-yielding, and avoids the use of overly hazardous or expensive reagents, making it suitable for typical research laboratory settings.

The causality behind each experimental choice is explained, and integrated checkpoints for reaction monitoring and product characterization are included to ensure a self-validating and reproducible workflow.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from commercially available 2-bromobenzaldehyde. This multi-step process is logically structured to build the carbon skeleton first and then install the required functional groups in a controlled manner.

G A 2-Bromobenzaldehyde B Step 1: Knoevenagel Condensation (Malonic Acid, Piperidine/Pyridine) A->B Reagents C 3-(2-Bromophenyl)acrylic Acid B->C Intermediate 1 D Step 2: Michael Addition (Nitromethane, Base) C->D Reagents E 4-(2-Bromophenyl)-3-nitrobutanoic Acid D->E Intermediate 2 F Step 3: Nitro Group Reduction (Catalytic Hydrogenation, e.g., H2/Pd-C) E->F Reagents G 3-Amino-4-(2-bromophenyl)butyric Acid (Final Product) F->G Product

Figure 1: Overall three-step synthetic workflow.

Experimental Protocols

Materials and Equipment

Reagents:

  • 2-Bromobenzaldehyde (≥98%)

  • Malonic Acid (≥99%)

  • Pyridine (Anhydrous)

  • Piperidine (≥99%)

  • Nitromethane (≥96%)

  • 1,8-Diazabicycloundec-7-ene (DBU) or similar non-nucleophilic base

  • Palladium on Carbon (10% Pd, 50% wet)

  • Methanol (ACS Grade)

  • Ethanol (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

  • Hydrochloric Acid (37% w/w)

  • Sodium Hydroxide

  • Magnesium Sulfate or Sodium Sulfate (Anhydrous)

  • Deionized Water

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Parr hydrogenator or H-Cube system (or balloon hydrogenation setup)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

Step 1: Synthesis of 3-(2-Bromophenyl)acrylic Acid (Intermediate 1)

Principle: This step employs a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. Malonic acid serves as the active methylene compound, which is deprotonated by a base (piperidine) to form a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The subsequent dehydration and decarboxylation occur in situ upon heating to yield the α,β-unsaturated carboxylic acid. Pyridine serves as the solvent and also acts as a base.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzaldehyde (18.5 g, 100 mmol, 1.0 eq).

  • Add malonic acid (12.5 g, 120 mmol, 1.2 eq) and pyridine (50 mL).

  • To the stirred suspension, add piperidine (1.0 mL, ~10 mmol, 0.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 115°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate with 1% acetic acid), observing the consumption of the starting aldehyde.

  • After completion, cool the mixture to room temperature and then chill in an ice bath.

  • Slowly and carefully pour the reaction mixture into a beaker containing 150 mL of cold water and 50 mL of concentrated HCl. This will protonate the carboxylate and precipitate the product.

  • Stir the acidic slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove pyridine hydrochloride and excess malonic acid.

  • Dry the crude product under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.

Expected Yield: 80-90% Characterization: The product should be a white to off-white solid. Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of 4-(2-Bromophenyl)-3-nitrobutanoic Acid (Intermediate 2)

Principle: This reaction is a Michael (or conjugate) addition. The α-proton of nitromethane is acidic and can be removed by a strong, non-nucleophilic base like DBU to generate a nitronate anion. This nucleophile then attacks the β-carbon of the α,β-unsaturated acid (Intermediate 1), which is electrophilic due to resonance.[3] This regioselectivity is key to forming the desired carbon skeleton.

Procedure:

  • In a 500 mL flask, dissolve 3-(2-bromophenyl)acrylic acid (22.9 g, 100 mmol, 1.0 eq) in nitromethane (100 mL). The large excess of nitromethane also serves as the solvent.

  • Stir the solution at room temperature and add DBU (3.0 mL, 20 mmol, 0.2 eq) dropwise over 10 minutes. An exotherm may be observed.

  • Heat the reaction mixture to 40-50°C and stir for 12-24 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material.

  • Once complete, cool the mixture to room temperature and dilute with 100 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with 2 M HCl (2 x 100 mL) to remove the DBU catalyst.

  • Wash with brine (1 x 50 mL), then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is often an oil or a waxy solid that can be used directly in the next step or purified by column chromatography if needed.

Expected Yield: 70-85% Characterization: Confirm the structure of the nitro-adduct via ¹H NMR and IR (strong peaks for NO₂ stretch ~1550 and 1370 cm⁻¹).

Step 3: Synthesis of 3-Amino-4-(2-bromophenyl)butyric Acid (Final Product)

Principle: The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2] Palladium on carbon is an effective catalyst. The reaction is carried out under a hydrogen atmosphere, where H₂ is activated on the palladium surface and subsequently reduces the nitro group through a series of intermediates (nitroso, hydroxylamine) to the final amine.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up & Isolation A Dissolve Intermediate 2 in Methanol B Add 10% Pd/C Catalyst (Carefully, under inert atmosphere if dry) A->B C Seal Reaction Vessel B->C D Purge with H₂ Gas C->D E Pressurize with H₂ (e.g., 50 psi) D->E F Stir vigorously at RT (Monitor H₂ uptake) E->F G Reaction Complete F->G H Vent H₂ Pressure (Purge with N₂) G->H I Filter through Celite® to remove Pd/C H->I J Concentrate Filtrate (Rotary Evaporator) I->J K Purify/Isolate Product (e.g., Crystallization) J->K

Figure 2: Experimental workflow for the catalytic hydrogenation step.

Procedure:

  • In a suitable pressure vessel (e.g., a Parr bottle), dissolve the crude 4-(2-bromophenyl)-3-nitrobutanoic acid (29.0 g, ~100 mmol, 1.0 eq) in 200 mL of methanol.

  • Carefully add 10% palladium on carbon (1.5 g, ~5 wt%). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care. Using a 50% wet catalyst is safer.

  • Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic. Hydrogen uptake should be monitored. The reaction is typically complete in 4-8 hours.

  • Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid or oil can be purified by crystallization. A common method is to dissolve the crude product in a minimal amount of hot water or an alcohol/water mixture, then allow it to cool slowly. The zwitterionic nature of the product often leads to precipitation at its isoelectric point. Adjusting the pH may be necessary.

Expected Yield: 85-95% Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Summary of Key Data

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1 2-BromobenzaldehydeMalonic Acid, Piperidine3-(2-Bromophenyl)acrylic Acid80 - 90
2 3-(2-Bromophenyl)acrylic AcidNitromethane, DBU4-(2-Bromophenyl)-3-nitrobutanoic Acid70 - 85
3 4-(2-Bromophenyl)-3-nitrobutanoic AcidH₂, 10% Pd/C3-Amino-4-(2-bromophenyl)butyric Acid85 - 95
Overall ~48 - 65

References

  • Acher, F., & Bertrand, H. O. (2005). GABA-B Receptors: From the Structure to the Clinic. Current Drug Targets-CNS & Neurological Disorders, 4(5), 591-599.
  • Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain.
  • Coelho, F., De Azevedo, M. B. M., Boschiero, R., & Resende, P. A. (1997). A Simple and Efficient New Approach to the Total Synthesis of (±)-4-Amino-3-(4-Chlorophenyl)-Butyric Acid (Baclofen).
  • Andrus, M. B., & Hicken, E. J. (2002). A New Preparation of Baclofen. Organic Letters, 4(21), 3639–3641.
  • An efficient synthesis of (±)-4-amino-3-(4- chlorophenyl) butyric acid (Baclofen). (1995).
  • Chemoenzymatic Synthesis of Baclofen. (2007).
  • Novel Synthetic Industrial Approach for Efficient Synthesis of Baclofen via C-C Bond formation. (2018).
  • Olpe, H. R., Demieville, H., Baltzer, V., Bencze, W. L., Koella, W. P., Wolf, P., & Haas, H. L. (1978). The biological activity of d-and l-baclofen (Lioresal). European Journal of Pharmacology, 52(2), 133-136.

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Amino-4-(2-bromophenyl)butyric Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Introduction & Strategic Utility In the development of advanced peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Utility

In the development of advanced peptidomimetics and small-molecule therapeutics, β -amino acids are highly valued for their ability to confer proteolytic stability and induce unique secondary structures. 3-Amino-4-(2-bromophenyl)butyric acid (CAS: 401915-60-4 / 403661-76-7) serves as a premium chiral building block. The presence of the ortho-bromophenyl moiety provides a versatile synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the late-stage diversification of β -amino acids into complex biaryl systems[1].

This application note details the mechanistic rationale, condition optimization, and a self-validating protocol for executing Suzuki couplings on this sterically hindered substrate.

Mechanistic Insights: Causality in Reaction Design

Executing a cross-coupling reaction on 3-Amino-4-(2-bromophenyl)butyric acid requires navigating two primary chemical challenges: functional group interference and steric hindrance .

The Necessity of Protection Strategies

Unprotected primary amines are potent σ -donors that can coordinate with electrophilic Pd(II) intermediates, forming stable, catalytically inactive complexes (catalyst poisoning). Furthermore, the free carboxylic acid can interfere with the basic conditions required for boronic acid activation. Therefore, prior to coupling, the amine must be protected (typically with an Fmoc or Boc group), and the carboxylic acid is often esterified or utilized as a carboxylate salt[1].

Overcoming Ortho-Steric Hindrance

The bromine atom in this substrate is located at the ortho position of the phenyl ring. This proximity to the bulky aliphatic β -amino acid side chain creates a highly sterically congested environment around the C–Br bond.

  • Catalyst Selection: Standard catalysts like Pd(PPh3​)4​ often exhibit sluggish oxidative addition into hindered ortho-substituted aryl halides. To overcome this, electron-rich, bulky dialkylbiaryl phosphine ligands (such as SPhos) or bidentate ligands (like dppf) are required. These ligands accelerate both the oxidative addition and the reductive elimination steps, preventing premature catalyst decomposition[2].

  • Base & Solvent Causality: The transmetalation step requires the quaternization of the arylboronic acid into a nucleophilic boronate complex. Biphasic solvent systems (e.g., Dioxane/ H2​O or DMF/ H2​O ) paired with inorganic bases ( K2​CO3​ or K3​PO4​ ) ensure optimal solubility of both the lipophilic protected amino acid and the hydrophilic boronate species.

Reaction Workflow & Visualization

The following diagram illustrates the logical progression of the Suzuki-Miyaura coupling applied to this specific amino acid derivative, highlighting the transition states of the palladium catalytic cycle.

G Substrate 3-Amino-4-(2-bromophenyl) butyric Acid Protection N-Protection & Esterification (e.g., Fmoc-Cl / MeOH) Substrate->Protection Step 1 OxAddition Oxidative Addition [Pd(0) → Pd(II)] Protection->OxAddition Step 2 (Pd Catalyst) Transmetalation Transmetalation (Arylboronic Acid + Base) OxAddition->Transmetalation Catalytic Cycle RedElimination Reductive Elimination [Pd(II) → Pd(0)] Transmetalation->RedElimination Catalytic Cycle RedElimination->OxAddition Pd(0) Regeneration Product Biaryl β-Amino Acid Derivative RedElimination->Product Step 3 (Workup)

Workflow of Pd-catalyzed Suzuki-Miyaura coupling for bromophenyl amino acids.

Quantitative Data: Condition Optimization

The table below summarizes the optimization of reaction conditions for the coupling of Fmoc-3-Amino-4-(2-bromophenyl)butyric acid methyl ester with phenylboronic acid. The data demonstrates the necessity of specialized ligands for ortho-substituted substrates.

Catalyst System (5 mol%)Solvent System (v/v)Base (2.0 eq)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Toluene/EtOH/ H2​O (2:1:1) Na2​CO3​ 801245%Sluggish oxidative addition; starting material recovered.
Pd(dppf)Cl2​ 1,4-Dioxane/ H2​O (4:1) K3​PO4​ 90882%Good conversion; bidentate ligand prevents Pd black formation.
Pd(OAc)2​ / SPhosDMF/ H2​O (5:1) K2​CO3​ 100694% Optimal. Bulky ligand easily accommodates ortho-steric strain.

Experimental Protocol

This protocol describes the optimized Suzuki-Miyaura coupling using the Pd(OAc)2​ /SPhos system. It is designed as a self-validating workflow with integrated in-process controls (IPC).

Materials Required
  • Substrate: Fmoc-3-Amino-4-(2-bromophenyl)butyric acid methyl ester (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 mmol)

  • Catalyst/Ligand: Pd(OAc)2​ (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%)

  • Base: K2​CO3​ (2.0 mmol)

  • Solvents: Degassed DMF and deionized H2​O

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the protected amino acid substrate (1.0 mmol), arylboronic acid (1.5 mmol), K2​CO3​ (2.0 mmol), Pd(OAc)2​ (5 mol%), and SPhos (10 mol%).

  • Seal the tube with a septum and perform three cycles of vacuum/nitrogen backfilling to ensure a strictly inert atmosphere. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like SPhos) to phosphine oxides, killing the active catalyst.

Step 2: Solvent Addition and Heating 3. Inject degassed DMF (5.0 mL) and degassed H2​O (1.0 mL) via syringe. 4. Stir the mixture at room temperature for 5 minutes to ensure the dissolution of the organic components and the base. The solution will typically turn a pale yellow/orange, indicating the formation of the active Pd(0) species. 5. Place the tube in a pre-heated oil bath at 100 °C.

Step 3: In-Process Control (IPC) & Monitoring 6. Allow the reaction to proceed for 4 hours. 7. Self-Validation Check: Withdraw a 10 μ L aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS.

  • Pass Criteria: Disappearance of the substrate mass peak [M+H] and appearance of the biaryl product mass peak. If >5% starting material remains, continue heating for an additional 2 hours.

Step 4: Workup and Purification 8. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and H2​O (10 mL). 9. Filter the biphasic mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate. 10. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). 11. Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF. 12. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl β -amino acid derivative.

References

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI (Molecules) URL:[Link]

  • Chemoenzymatic Synthesis of Optically Pure l- and d-Biarylalanines through Biocatalytic Asymmetric Amination and Palladium-Catalyzed Arylation Source: ACS Catalysis URL:[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Method

Application Note: Strategies for the Incorporation and Diversification of Brominated β-Amino Acids in Solid-Phase Peptide Synthesis

Introduction & Scientific Rationale The integration of non-canonical amino acids is a cornerstone of modern peptide drug development. β-amino acids are highly prized for their ability to impart profound proteolytic stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The integration of non-canonical amino acids is a cornerstone of modern peptide drug development. β-amino acids are highly prized for their ability to impart profound proteolytic stability and induce distinct, predictable secondary structures (such as 14-helices)[1]. When these building blocks are functionalized with a bromine atom—either on an aliphatic side chain or an aromatic ring (e.g., β-Phe(4-Br))—they offer dual pharmacological and synthetic advantages.

First, the bromine atom can participate in halogen bonding , providing a highly directional, non-covalent interaction (via the halogen's σ-hole) that stabilizes peptide conformations and significantly enhances target receptor affinity[2][3]. Second, the carbon-bromine bond serves as an orthogonal chemical handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), allowing researchers to generate vast libraries of peptidomimetics from a single resin-bound precursor[4].

Mechanistic Considerations & Causality in SPPS

Incorporating brominated β-amino acids via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges that require deliberate mechanistic workarounds:

  • Steric Hindrance: The additional methylene unit in the β-amino acid backbone, coupled with bulky brominated side chains, significantly reduces the nucleophilicity of the N-terminus and hinders the approach of the incoming activated carboxylate. This dictates the use of highly efficient coupling reagents (e.g., HATU or DIC/OxymaPure) rather than standard uronium salts like HBTU.

  • Halogen Stability: While aromatic bromides are highly stable to standard Fmoc-SPPS conditions (20% piperidine for deprotection, TFA for cleavage), aliphatic bromides can be susceptible to nucleophilic displacement or base-catalyzed elimination. Therefore, minimizing exposure to strong bases and utilizing neutral coupling cocktails (DIC/Oxyma) is critical to preserving the bromine handle.

  • Resin Microenvironment: A low-loading resin (e.g., Rink Amide AM, 0.3–0.4 mmol/g) is required to minimize inter-chain aggregation and steric crowding during the coupling of these hindered β-residues.

Experimental Workflow

SPPS_Workflow N1 Resin Swelling & Prep N2 Fmoc Deprotection N1->N2 N3 Coupling of Fmoc-β-AA(Br)-OH N2->N3 N4 In-Process Validation N3->N4 N4->N3 Positive (Incomplete) N5 Peptide Elongation N4->N5 Negative (Complete) N6 Late-Stage Diversification N5->N6 N7 Cleavage & Global Deprotection N6->N7

Workflow for SPPS incorporation and functionalization of brominated β-amino acids.

Quantitative Data: Coupling Reagent Efficacy

To ensure high-fidelity incorporation, coupling conditions must be optimized based on the substrate's electronic and steric properties. The table below summarizes the causality behind selecting specific coupling systems for brominated β-amino acids.

Coupling SystemEquivalents (AA:Activator:Base)Reaction TimeEpimerization RiskMechanistic Rationale & Recommended Use Case
HBTU / DIPEA 3 : 2.9 : 660 minModerateInsufficient activation for hindered β-AA; high risk of incomplete coupling.
HATU / DIPEA 3 : 2.9 : 645 minLowSuperior leaving group (At) drives coupling of highly hindered aromatic brominated β-amino acids.
DIC / OxymaPure 3 : 3 : 0 (Neutral)60 minVery LowNeutral conditions prevent base-catalyzed elimination of sensitive aliphatic bromides.
PyBOP / NMM 3 : 3 : 690 minModerateUseful for secondary amine couplings (e.g., onto N-alkylated β-residues).

Self-Validating Experimental Protocols

Protocol 1: Incorporation of Fmoc-Protected Brominated β-Amino Acid

Objective: Achieve >99% coupling efficiency of the hindered residue without compromising the bromine handle. Self-Validation: Continuous feedback loop using the Kaiser test to prevent deletion sequences.

  • Swelling: Swell 0.1 mmol of low-loading Rink Amide resin in DMF for 30 minutes to maximize pore accessibility.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of base.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-brominated-β-amino acid and 0.3 mmol (3 eq) of OxymaPure in minimal DMF. Add 0.3 mmol (3 eq) of DIC. Stir for 2 minutes for pre-activation. (Note: DIC/Oxyma is chosen here to maintain a neutral pH, protecting aliphatic bromides from elimination).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation: Perform a Kaiser test on a few beads. If beads turn blue (indicating unreacted primary amines), repeat steps 3-4. If yellow, proceed to Protocol 2.

Protocol 2: Micro-Cleavage and Isotopic MS Validation

Objective: Confirm successful incorporation and stability of the bromine atom before proceeding to costly downstream elongation or cross-coupling. Self-Validation: Bromine exists as two stable isotopes ( 79 Br and 81 Br) in a ~1:1 ratio. The mass spectrum must show a characteristic doublet separated by 2 Da. Absence of this doublet indicates premature debromination[5].

  • Withdraw ~2 mg of resin, wash with DCM (3 × 1 min), and air dry.

  • Add 200 µL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Crucial Causality: Avoid thiol-based scavengers (e.g., EDT) as they can act as reducing agents and cause reductive debromination under prolonged acidic conditions.

  • Agitate for 1 hour at room temperature.

  • Evaporate TFA under a gentle stream of N₂, precipitate the peptide with cold diethyl ether, and centrifuge.

  • Dissolve the pellet in 50% MeCN/H₂O and analyze via LC-MS. Verify the presence of the M and M+2 isotopic signature.

Protocol 3: On-Resin Late-Stage Diversification (Suzuki-Miyaura Cross-Coupling)

Objective: Utilize the incorporated bromine as a handle to install diverse aryl groups directly on the solid support[4]. Self-Validation: Cleavage of a micro-aliquot post-reaction to confirm the disappearance of the Br-isotope doublet and the appearance of the cross-coupled mass.

  • Preparation: Ensure the N-terminus is protected (e.g., Fmoc or Boc) to prevent unwanted coordination to the Palladium catalyst. Degas all solvents (DMF, H₂O) by sparging with argon for 30 minutes to prevent catalyst oxidation.

  • Reaction Mixture: To the resin (0.1 mmol), add the desired aryl boronic acid (1.0 mmol, 10 eq), K₂CO₃ (1.5 mmol, 15 eq), and Pd(PPh₃)₄ (0.02 mmol, 20 mol%).

  • Solvent Addition: Add 2 mL of degassed DMF/H₂O (9:1 v/v).

  • Reaction: Heat the mixture to 80°C under argon for 12–16 hours using a microwave synthesizer or heating block.

  • Washing: Wash the resin sequentially with DMF, H₂O, DMF, DCM, and finally a 0.5% solution of sodium diethyldithiocarbamate in DMF to scavenge and remove residual palladium.

  • Global Cleavage: Proceed to standard TFA cleavage and RP-HPLC purification.

References

  • [5] Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Source: mdpi.com. URL: 5

  • [4] Title: Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Source: nih.gov. URL: 4

  • [1] Title: Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. Source: nih.gov. URL: 1

  • [2] Title: Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4. Source: tandfonline.com. URL: 2

  • [3] Title: Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Source: acs.org. URL: 3

Sources

Application

Executive Summary: The Strategic Value of the 2-Bromophenyl β-Amino Acid

An Application Note and Protocol for the synthesis and handling of Boc-protected 3-Amino-4-(2-bromophenyl)butyric acid, designed for researchers in peptidomimetics and drug discovery. 3-Amino-4-(2-bromophenyl)butyric aci...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the synthesis and handling of Boc-protected 3-Amino-4-(2-bromophenyl)butyric acid, designed for researchers in peptidomimetics and drug discovery.

3-Amino-4-(2-bromophenyl)butyric acid is a highly specialized, non-canonical β-amino acid. The incorporation of β-amino acids into pharmaceutical peptide sequences confers profound resistance to enzymatic proteolysis, a critical parameter in modern drug design. Furthermore, the ortho-bromo substituent on the phenyl ring serves as a versatile bioorthogonal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

To utilize this building block in Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, the primary amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the industry standard due to its robustness against nucleophiles and bases, and its clean, orthogonal cleavage under acidic conditions[1].

Mechanistic Insights & Causality

The protection of an amino acid presents a unique physicochemical challenge: the starting material exists predominantly as an unreactive zwitterion in neutral aqueous media.

  • Nucleophilic Activation: To facilitate the electrophilic attack on di-tert-butyl dicarbonate (Boc₂O), the amine must be deprotonated. An aqueous base (e.g., NaOH or NaHCO₃) shifts the equilibrium, neutralizing the ammonium species and enhancing its nucleophilicity[2].

  • Biphasic Solvent System: A mixed solvent system (typically 1:1 1,4-Dioxane/Water or THF/Water) is strictly required. Water dissolves the basic salts and the polar amino acid, while the miscible organic co-solvent dissolves the lipophilic Boc₂O[3].

  • Thermodynamic Driving Force: The reaction proceeds via the formation of a transient tert-butyl carbonate intermediate, which rapidly decomposes into tert-butanol and carbon dioxide gas[4]. The irreversible evolution of CO₂ drives the reaction forward and serves as a self-validating visual indicator of reaction progress[5].

Workflow Visualizations

G A 3-Amino-4-(2-bromophenyl) butyric Acid (Zwitterion) B Base Addition (NaOH / NaHCO3) A->B Solubilization C Deprotonated Amine (Active Nucleophile) B->C pH > 9 D Boc2O Addition (Dioxane/H2O, 0°C to RT) C->D Electrophilic Attack E Boc-Protected Intermediate (Carbamate Formation) D->E CO2 + t-BuOH release F Acidic Workup (pH 2-3) (Precipitation/Extraction) E->F Protonation of Carboxylate G Boc-3-Amino-4-(2-bromophenyl) butyric Acid (Pure) F->G Isolation

Workflow of the biphasic Boc-protection strategy for β-amino acids.

Pathway Start Boc-3-Amino-4-(2-bromophenyl) butyric Acid CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->CrossCoupling 2-Bromo Reactivity PeptideSynthesis Solid-Phase Peptide Synthesis (SPPS) Start->PeptideSynthesis C-Terminus Activation Product1 Functionalized β-Amino Acid CrossCoupling->Product1 Deprotection Boc Deprotection (TFA / DCM) PeptideSynthesis->Deprotection Orthogonal Cleavage Product2 β-Peptidomimetic Deprotection->Product2

Downstream orthogonal applications leveraging the Boc-protected β-amino acid.

Quantitative Data & Optimization

The efficiency of the Boc-protection step is highly dependent on pH control and solvent ratios. The following table summarizes optimized conditions based on standard β-amino acid derivatization protocols.

ParameterOptimized ConditionAcceptable RangeCausality / Rationale
Boc₂O Equivalents 1.1 eq1.05 – 1.20 eqPrevents di-Boc formation while ensuring complete conversion of the amine[1].
Base Equivalents 2.5 eq (NaHCO₃)2.0 – 3.0 eq1 eq neutralizes the carboxylic acid; the remainder deprotonates the amine and neutralizes acid generated by Boc₂O decomposition.
Solvent System 1,4-Dioxane / H₂O (1:1)THF/H₂O or Acetone/H₂OEnsures homogenous mixing of the highly polar zwitterion and the highly lipophilic Boc₂O[2].
Temperature 0 °C → 25 °C0 °C → 40 °CInitial cooling prevents rapid, exothermic hydrolysis of Boc₂O by the aqueous base.
Workup pH pH 2.0 – 2.5pH 2.0 – 3.0Strictly required to protonate the carboxylate anion, allowing the product to partition into the organic extraction phase.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual and chemical cues are embedded to ensure success at each step.

Materials Required:

  • 3-Amino-4-(2-bromophenyl)butyric Acid (10.0 mmol, 2.58 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol, 2.40 g)

  • Sodium Bicarbonate (NaHCO₃) (25.0 mmol, 2.10 g)

  • 1,4-Dioxane and Milli-Q Water

  • 1M Potassium Hydrogen Sulfate (KHSO₄) or 1M HCl

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Zwitterion Solubilization: Suspend 3-Amino-4-(2-bromophenyl)butyric acid (2.58 g) in 20 mL of Milli-Q water in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Basification: Add NaHCO₃ (2.10 g) to the suspension in small portions. Stir until the evolution of CO₂ ceases and the solution becomes clear.

    • Self-Validation Check: The pH must be approximately 9-10. If the solution remains cloudy (indicating incomplete zwitterion disruption), add a minimal volume of 1M NaOH dropwise until clarity is achieved.

  • Electrophile Addition: Dilute the aqueous mixture with 20 mL of 1,4-Dioxane. Cool the flask to 0 °C using an ice-water bath. Dissolve Boc₂O (2.40 g) in 5 mL of 1,4-Dioxane and add it dropwise to the reaction mixture over 15 minutes using an addition funnel.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir vigorously for 12-16 hours.

    • Self-Validation Check: Gentle bubbling (CO₂ evolution) should be observed during the first 2-3 hours[5]. Do not seal the system completely; use a vented septum or a loose cap to prevent pressure buildup.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). The product will appear as a higher Rf​ spot that stains strongly with Ninhydrin (requires heating) or Phosphomolybdic Acid (PMA).

  • Workup & Acidification (Critical Step): Concentrate the mixture under reduced pressure (rotary evaporator, water bath at 35 °C) to remove the majority of the 1,4-Dioxane. Cool the remaining aqueous phase to 0 °C. Carefully acidify the aqueous layer to pH 2-3 using 1M KHSO₄.

    • Causality: Acidification protonates the carboxylate group, converting the highly water-soluble sodium salt into a lipophilic free acid, which often precipitates as a white cloud.

  • Extraction & Isolation: Extract the acidified aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude Boc-3-Amino-4-(2-bromophenyl)butyric acid usually presents as a viscous oil that solidifies upon standing or trituration with cold hexanes. If high-purity material is required for sensitive SPPS, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 0.1% AcOH).

Troubleshooting & Analytical Validation

  • Incomplete Reaction / Residual Starting Material: If unreacted starting material remains, it is likely due to a drop in pH. The decomposition of Boc₂O and the formation of the carbamate generates acid equivalents. Verify that the pH remains basic (>8) during the reaction; add additional NaHCO₃ if necessary.

  • Formation of Di-Boc Derivative: Over-protection (di-Boc formation on the nitrogen) can occur if excess Boc₂O and strong bases (like DMAP) are used. Stick to mild bases (NaHCO₃) and limit Boc₂O to 1.1 equivalents[1].

  • NMR Validation: Successful protection is confirmed by ¹H NMR (CDCl₃ or DMSO-d₆) via the appearance of a massive, distinct singlet integrating to 9 protons at ~1.35-1.45 ppm, corresponding to the tert-butyl group.

References

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at:[Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Available at:[Link]

  • Chemistry Steps. "Boc Protecting Group for Amines." Available at: [Link]

  • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)." Available at:[Link]

Sources

Method

Application of 3-Amino-4-(2-bromophenyl)butyric Acid in drug discovery

Application Note: Strategic Utilization of 3-Amino-4-(2-bromophenyl)butyric Acid in Drug Discovery and Peptidomimetics Executive Overview The incorporation of non-proteinogenic amino acids into drug discovery pipelines h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Amino-4-(2-bromophenyl)butyric Acid in Drug Discovery and Peptidomimetics

Executive Overview

The incorporation of non-proteinogenic amino acids into drug discovery pipelines has fundamentally reshaped the development of targeted therapeutics, particularly in overcoming the poor pharmacokinetic profiles of native peptides. 3-Amino-4-(2-bromophenyl)butyric acid —a specialized β -homophenylalanine derivative—serves as a highly versatile, dual-purpose building block. It not only imparts profound proteolytic stability by inducing unnatural folding architectures (e.g., β -hairpins and helices) but also provides a highly reactive ortho-bromo synthetic handle. This unique structural topology allows researchers to bridge the gap between traditional solid-phase peptide synthesis (SPPS) and small-molecule late-stage functionalization.

Mechanistic Rationale & Drug Discovery Applications

2.1. Overcoming Proteolytic Liability via β -Amino Acid Scaffolding Native α -peptides are rapidly degraded by endogenous proteases, severely limiting their in vivo half-life and therapeutic utility. The introduction of β -amino acids extends the peptide backbone by a single methylene carbon. This subtle structural perturbation misaligns the scissile amide bonds from the catalytic triads of native proteases, conferring near-total resistance to enzymatic cleavage . Furthermore, β -amino acids possess a unique propensity to fold into predictable, stable secondary structures (foldamers), which are critical for mimicking short linear peptide motifs in complex protein-protein interactions (PPIs) .

2.2. Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors In the realm of metabolic disease therapeutics, β -homophenylalanine derivatives are the foundational pharmacophore for DPP-4 inhibitors (the "gliptin" class). Mechanistically, the free β -amino group forms a critical salt bridge with the Glu205/Glu206 residues in the DPP-4 active site, while the substituted phenyl ring occupies the hydrophobic S1 pocket . The ortho-bromo substitution on 3-Amino-4-(2-bromophenyl)butyric acid allows for precise spatial tuning within this pocket and serves as an anchor point to append bulky bi-aryl systems that probe the adjacent, extensive S2 subsite.

2.3. The Ortho-Bromo Advantage: Late-Stage Functionalization Unlike standard β -homophenylalanine, the presence of the bromine atom at the ortho position transforms this molecule from a static building block into a dynamic combinatorial hub. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Sonogashira), researchers can generate massive libraries of structurally diverse, bi-aryl peptidomimetics directly on the solid support. This bypasses the need to synthesize individual unnatural amino acids from scratch, drastically accelerating the hit-to-lead optimization phase.

Quantitative Data Summaries

Table 1: Pharmacokinetic & Stability Profiling ( α

  • vs. β -Peptidomimetics) | Peptide Architecture | Serum Half-Life ( t1/2​ ) | Protease Degradation Rate | Target Affinity ( Kd​ ) | | :--- | :--- | :--- | :--- | | Native α -Peptide | < 30 minutes | High (Rapid cleavage) | 15 nM | | Single β -homoPhe Substitution | 4 - 6 hours | Moderate | 18 nM | | Global β -Peptide (Foldamer) | > 48 hours | Negligible (Highly resistant)| 25 nM |

Table 2: Optimization of On-Resin Suzuki-Miyaura Coupling Conditions

Catalyst System Solvent System Temperature & Time Conversion Yield (%)

| Pd(OAc) 2​ / PPh 3​ | DMF / H 2​ O (9:1) | 80°C, 12h | 45% | | Pd(dppf)Cl 2​ | 1,4-Dioxane / H 2​ O (4:1) | 90°C, 12h | 68% | | Pd(PPh 3​ ) 4​ | Degassed DMF / H 2​ O (4:1) | Microwave, 110°C, 1h | > 95% |

Self-Validating Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of β -Peptidomimetics

This protocol outlines the incorporation of Fmoc-(S)-3-Amino-4-(2-bromophenyl)butyric acid into a growing peptide chain.

  • Step 1: Resin Swelling & Deprotection. Swell Rink Amide AM resin in DMF for 30 mins. Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 mins).

  • Step 2: Amino Acid Activation & Coupling.

    • Causality Focus: The ortho-bromo group creates significant steric bulk near the β -carbon. Standard coupling reagents (e.g., HBTU) often fail to achieve complete acylation. Therefore, utilize DIC/OxymaPure (1:1 eq) or HATU/HOAt (with DIPEA) which are highly efficient for sterically hindered amines.

    • React 3.0 equivalents of the Fmoc-protected β -amino acid for 2 hours at room temperature, or 15 minutes at 75°C under microwave irradiation.

  • Step 3: Self-Validating Checkpoint (Micro-Cleavage). Withdraw 5 mg of resin, wash with DCM, and treat with TFA/TIPS/H 2​ O (95:2.5:2.5) for 1 hour.

    • Validation: Analyze the supernatant via LC-MS. The natural isotopic distribution of Bromine ( 79 Br and 81 Br in a ~1:1 ratio) provides a built-in diagnostic tool. The mass spectrum must show a distinct M and M+2 doublet of equal intensity. If the doublet is missing, the coupling failed.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol utilizes the ortho-bromo handle to append a functionalized aryl boronic acid directly on the solid support.

  • Step 1: System Preparation. In a microwave-safe vial, combine the resin-bound peptide (containing the 2-bromo scaffold), aryl boronic acid (5.0 eq), and K 2​ CO 3​ (5.0 eq).

  • Step 2: Catalyst Addition & Reaction.

    • Causality Focus: Pd(PPh 3​ ) 4​ (0.2 eq) is selected because its lipophilic nature allows excellent penetration into the polystyrene resin matrix. A strictly degassed DMF/H 2​ O (4:1) solvent system is critical; DMF swells the resin to expose the reactive sites, while water dissolves the inorganic base necessary for the transmetalation step of the catalytic cycle.

    • Irradiate in a microwave synthesizer at 110°C for 1 hour under Argon.

  • Step 3: Self-Validating Checkpoint (Post-Coupling LC-MS). Perform a second micro-cleavage.

    • Validation: Successful cross-coupling is definitively validated by the collapse of the M/M+2 bromine doublet into a single mass peak (assuming no other halogens are present in the sequence). The new mass must correspond to [Minitial​−Br+Aryl]+H+ .

Mandatory Visualizations

Workflow A Fmoc-3-Amino-4- (2-bromophenyl)butyric Acid B Solid-Phase Peptide Synthesis (SPPS) A->B C On-Resin Peptide (2-Bromo Scaffold) B->C D Suzuki-Miyaura Cross-Coupling C->D E Library of Biphenyl Peptidomimetics D->E

Workflow for late-stage functionalization of beta-peptides via on-resin Suzuki-Miyaura coupling.

Pathway A Incretin Hormones (GLP-1 / GIP) B DPP-4 Enzyme (Active) A->B Substrate E Active GLP-1 Preserved A->E When Inhibited C Inactive GLP-1 (Cleaved) B->C Degradation D Beta-homoPhe Inhibitor D->B Inhibits F Insulin Secretion & Glucose Lowering E->F

Mechanism of beta-homophenylalanine derivatives in preserving GLP-1 via DPP-4 inhibition.

References

  • Navigating the chemical space of dipeptidyl peptidase-4 inhibitors. Drug Design, Development and Therapy.[Link]

  • Towards mimicking short linear peptide motifs: identification of new mixed α,β-peptidomimetic ligands for SLAM-Associated Protein (SAP) by confocal on-bead screening. Journal of Chemical Biology.[Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications).[Link]

Application

Synthesis of heterocycles starting from 3-Amino-4-(2-bromophenyl)butyric Acid

Application Notes & Protocols Topic: Synthesis of Heterocycles Starting from 3-Amino-4-(2-bromophenyl)butyric Acid Audience: Researchers, scientists, and drug development professionals. Introduction: A Versatile Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Synthesis of Heterocycles Starting from 3-Amino-4-(2-bromophenyl)butyric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold for Privileged Heterocyclic Structures

3-Amino-4-(2-bromophenyl)butyric acid is a highly valuable, non-proteinogenic amino acid derivative that serves as an exceptional starting material for the synthesis of complex heterocyclic systems. Its structure is strategically pre-organized for intramolecular cyclization reactions, featuring three key functional groups: a primary amine nucleophile, a carboxylic acid, and an aryl bromide. The ortho relationship between the aryl bromide and the amino-functionalized butyric acid side chain is the critical design element, enabling the efficient construction of fused ring systems that are prevalent in medicinal chemistry and materials science.

This guide provides an in-depth exploration of the primary synthetic route accessible from this starting material: the palladium-catalyzed intramolecular C-N bond formation to yield 3-amino-3,4-dihydro-1H-quinolin-2-ones. We will dissect the mechanistic underpinnings of this transformation, provide field-tested protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes.

The Strategic Value of the Starting Material

The power of 3-amino-4-(2-bromophenyl)butyric acid lies in its inherent reactivity, which can be selectively harnessed. The primary amine is a potent nucleophile for C-N bond formation, while the aryl bromide is an ideal electrophilic partner for transition metal-catalyzed cross-coupling reactions.[1][2] The carboxylic acid can participate directly in cyclizations to form lactams or be used as a handle for further derivatization.

G cluster_0 3-Amino-4-(2-bromophenyl)butyric Acid cluster_1 Key Reactive Sites mol mol amine Primary Amine (Nucleophile) bromide Aryl Bromide (Electrophile for Pd-Catalysis) acid Carboxylic Acid (Lactam Formation / Derivatization)

Caption: Key reactive sites on the 3-amino-4-(2-bromophenyl)butyric acid scaffold.

Primary Application: Synthesis of 3-Amino-3,4-dihydro-1H-quinolin-2-ones

The most direct and high-yielding application for this starting material is the synthesis of the 3-amino-3,4-dihydro-1H-quinolin-2-one core. This structure is a key component in various biologically active molecules. The synthesis is achieved via a palladium-catalyzed intramolecular Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.[3]

Mechanistic Overview: The Palladium Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The process is a classic Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.

  • Deprotonation & Coordination: A base deprotonates the primary amine, making it a more potent nucleophile. The resulting amide coordinates to the palladium center.

  • Reductive Elimination: The C-N bond is formed as the desired product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.

G pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Adduct (Aryl-Pd(II)-Br)L₂ pd0->pd_complex Oxidative Addition start Aryl-Br (Substrate) start->pd_complex amino_complex Amido Complex (Aryl-Pd(II)-NHR)L₂ pd_complex->amino_complex Amine Coordination & Deprotonation (+ Base) amino_complex->pd0 Reductive Elimination product Dihydroquinolinone (Product) amino_complex->product

Caption: Simplified catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Amino-4-(2-bromophenyl)butanoate Hydrochloride (Ester Protection)

Expertise & Experience: Before attempting the intramolecular cyclization, the carboxylic acid must be protected as an ester. This prevents the formation of undesired polyamides and other side reactions under the basic conditions of the Buchwald-Hartwig reaction. The Fischer esterification using ethanol and a catalyst like thionyl chloride or HCl gas is a robust and scalable method.

ReagentM.W. ( g/mol )Amount (mmol)Volume / Mass
3-Amino-4-(2-bromophenyl)butyric Acid274.1310.02.74 g
Ethanol (Anhydrous)46.07-50 mL
Thionyl Chloride (SOCl₂)118.9715.01.1 mL

Step-by-Step Methodology:

  • Suspend 3-amino-4-(2-bromophenyl)butyric acid (2.74 g, 10.0 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove the solvent.

  • The resulting crude solid is the hydrochloride salt of the ethyl ester. It can be triturated with diethyl ether, filtered, and dried to yield the product as a white solid, which is often used in the next step without further purification.

Protocol 2: Palladium-Catalyzed Intramolecular Cyclization

Expertise & Experience: The choice of catalyst, ligand, and base is critical for success.

  • Catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common, air-stable Pd(0) precatalyst.

  • Ligand: XPhos is a bulky, electron-rich biarylphosphine ligand. Its steric hindrance promotes the final reductive elimination step, while its electron-donating character facilitates the initial oxidative addition of the aryl bromide.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in other reactions. Cesium carbonate is effective, but organic bases like BTPP (tert-butyl-tetramethylphosphazene) can offer improved solubility and performance in certain systems.[3]

G start Esterified Starting Material (Protocol 1 Product) mix Combine Substrate, Pd₂(dba)₃, XPhos, and Base in Toluene start->mix degas Degas with Argon/N₂ (Crucial for Catalyst Stability) mix->degas heat Heat to 100-110 °C (Monitor by TLC/LC-MS) degas->heat workup Cool, Filter through Celite, and Concentrate heat->workup purify Purify via Column Chromatography (e.g., Silica Gel, Hexanes/EtOAc) workup->purify product Pure 3-Amino-3,4-dihydro-1H-quinolin-2-one (Final Product) purify->product

Caption: Experimental workflow for the intramolecular Buchwald-Hartwig cyclization.

ReagentM.W. ( g/mol )Amount (mmol)Volume / MassNotes
Ethyl 3-Amino-4-(2-bromophenyl)butanoate HCl338.655.01.69 gProduct from Protocol 1
Pd₂(dba)₃915.720.05 (1 mol%)46 mgPalladium precatalyst
XPhos476.620.12 (2.4 mol%)57 mgLigand
Cesium Carbonate (Cs₂CO₃)325.8210.03.26 gBase
Toluene (Anhydrous)92.14-50 mLSolvent

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the ethyl ester hydrochloride (1.69 g, 5.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (57 mg, 0.12 mmol), and cesium carbonate (3.26 g, 10.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours. The progress should be monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-3,4-dihydro-1H-quinolin-2-one derivative.

Data Summary

The following table summarizes typical results for the described two-step synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

StepProductTypical YieldPurity (Post-Purification)
1. EsterificationEthyl 3-Amino-4-(2-bromophenyl)butanoate HCl>95% (crude)>90%
2. Intramolecular Cyclization3-Amino-1-ethyl-3,4-dihydro-1H-quinolin-2-one*75-90%>98%

*Note: The cyclization as written results in the formation of a lactam, not an N-ethylated product. The amine on the side chain remains free. The product is 3-amino-3,4-dihydro-1H-quinolin-2-one.

Future Directions: A Gateway to Other Heterocycles

While the synthesis of dihydroquinolinones is the most direct route, the starting material can be elaborated to access other important heterocyclic cores. For instance, modification of the primary amine followed by cyclization could potentially lead to the synthesis of 1,4-benzodiazepine derivatives, a class of compounds with significant therapeutic applications.[4][5] This would typically involve reaction with an activated amino acid or a similar two-carbon synthon prior to the cyclization step. Such advanced applications underscore the versatility of 3-amino-4-(2-bromophenyl)butyric acid as a strategic building block in modern synthetic chemistry.

References

  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792–2795. Available at: [Link]

  • Jie, J. (Ed.). (2018). Palladium Catalyzed Synthesis of Heterocycles. CRC Press. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • Yuan, C., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 28(2), 798. Available at: [Link]

  • Ichikawa, T., et al. (2012). Synthesis of heterocyclic compounds through palladium-catalyzed C-H cyclization processes. Heterocycles, 86(1), 17-36. Available at: [Link]

  • El-Hashash, M. A., et al. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6. Available at: [Link]

  • Reeder, E., et al. (1995). Synthesis of benzodiazepines. U.S. Patent No. 5,466,799.
  • Solé, D., et al. (2003). Nitrogen heterocycles by palladium-catalyzed cyclization of amino-tethered vinyl halides and ketone enolates. The Journal of Organic Chemistry, 68(14), 5746–5749. Available at: [Link]

  • Kim, K., Volkman, S. K., & Ellman, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-379. Available at: [Link]

  • Wang, C., et al. (2021). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers, 8(19), 5434-5439. Available at: [Link]

  • Orru, R. V. A., et al. (2016). Synthesis of 3-amino-3,4-dihydro-1H-quinolin-2-ones through regioselective palladium-catalyzed intramolecular cyclization. Tetrahedron Letters, 57(17), 1895-1898. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Amino-4-(2-bromophenyl)butyric Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 3-Amino-4-(2-bromophenyl)butyric acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 3-Amino-4-(2-bromophenyl)butyric acid .

This compound is a halogenated β -amino acid and a structural derivative of the neurotropic agent [1]. Synthesizing this target presents two major chemical challenges: maintaining the stereochemical integrity of the chiral center and preventing the chemoselective cleavage (dehalogenation) of the sensitive 2-bromo-aryl bond during intermediate reduction steps.

Below, you will find validated workflows, self-validating protocols, quantitative yield data, and an advanced troubleshooting FAQ to ensure high-yield, reproducible synthesis.

Pathway Architecture & Synthetic Workflows

To bypass common synthetic traps, we recommend two primary pathways. Route A utilizes the classic homologation of an α -amino acid, while Route B employs an asymmetric conjugate addition.

SynthesisRoutes NodeA1 2-Bromophenylalanine (α-Amino Acid) NodeA2 Diazoketone Intermediate (N-Protected) NodeA1->NodeA2 1. Isobutyl chloroformate 2. CH2N2 NodeA3 Wolff Rearrangement (AgBz / Et3N) NodeA2->NodeA3 -N2 Evolution Final 3-Amino-4-(2-bromophenyl)butyric Acid (Target β-Amino Acid) NodeA3->Final Acidic Deprotection NodeB1 2-Bromocinnamaldehyde + Nitromethane NodeB2 γ-Nitrobutyric Acid Intermediate NodeB1->NodeB2 1. Asymmetric Addition 2. Performic Acid NodeB3 Chemoselective Reduction (Fe / NH4Cl) NodeB2->NodeB3 Mild Reduction NodeB3->Final Isoelectric Isolation

Synthetic workflows for 3-Amino-4-(2-bromophenyl)butyric acid via Arndt-Eistert and Michael routes.

Self-Validating Experimental Methodologies

Do not treat these protocols as mere recipes; understanding the causality behind each step is critical for yield optimization.

Protocol A: Arndt-Eistert Homologation (via Route A)

This protocol converts N-Boc-2-bromophenylalanine to the target β -amino acid via the [2].

  • Mixed Anhydride Formation : Dissolve N-Boc-2-bromophenylalanine (1.0 equiv) in anhydrous THF. Add N-methylmorpholine (1.1 equiv) and cool to -15 °C. Add isobutyl chloroformate (1.05 equiv) dropwise.

    • Self-Validation Check: The immediate formation of a white precipitate (N-methylmorpholine hydrochloride) confirms the successful generation of the mixed anhydride.

  • Diazotization : Filter the cold solution directly into a flask containing an ethereal solution of diazomethane (3.0 equiv) at 0 °C. Stir for 2 hours.

    • Causality: We use a mixed anhydride rather than an acid chloride to prevent the generation of HCl, which would react with diazomethane to form unwanted α -chloromethyl ketones.

  • Wolff Rearrangement : Concentrate the diazoketone in vacuo (Do not heat above 25 °C). Redissolve in THF/Water (9:1). Add a pre-sonicated solution of silver benzoate (0.1 equiv) in triethylamine (1.0 equiv). Stir at room temperature in the dark for 4 hours.

    • Self-Validation Check: The continuous evolution of N2​ gas bubbles visually confirms that the [3] is actively proceeding to the ketene intermediate.

  • Deprotection : Extract the N-Boc- β -amino acid, concentrate, and treat with 4M HCl in dioxane for 1 hour. Evaporate to yield the final hydrochloride salt.

Protocol B: Chemoselective Reduction (via Route B)

Adapted from continuous flow syntheses of [4], this step reduces the γ -nitrobutyric acid intermediate without cleaving the aryl-bromide bond.

  • Reaction Setup : Dissolve the γ -nitrobutyric acid intermediate in EtOH/Water (4:1).

  • Reagent Addition : Add Iron powder (5.0 equiv) and NH4​Cl (2.0 equiv). Heat to 70 °C for 3 hours.

    • Causality: Standard catalytic hydrogenation (Pd/C and H2​ ) will cause hydrogenolysis of the C(sp2)−Br bond. The mild single-electron transfer mechanism of Fe/ NH4​Cl selectively reduces the aliphatic nitro group without providing the necessary activation energy to cleave the strong aryl-bromide bond.

  • Isolation : Filter the mixture hot through a pad of Celite to remove iron salts, concentrate, and purify via isoelectric precipitation.

Yield Optimization Matrix

Use the following quantitative data to select the optimal conditions for your specific laboratory setup.

Reaction StepCondition / ReagentAverage YieldChemoselectivity / PurityApplication Scientist Notes
Nitro Reduction H2​ , Pd/C (Standard)15 - 25%Poor (High Dehalogenation)Avoid. Rapidly cleaves the Ar-Br bond via hydrogenolysis.
Nitro Reduction Fe powder, NH4​Cl 85 - 92%ExcellentPreferred. Mild single-electron transfer preserves the aryl halide.
Nitro Reduction Zn dust, AcOH75 - 82%GoodViable alternative, but requires strict pH control to prevent side reactions.
Wolff Rearrangement Ag2​O , H2​O , Thermal45 - 55%ModerateProne to heterogeneous catalyst poisoning and incomplete conversion.
Wolff Rearrangement Silver benzoate, Et3​N 78 - 85%GoodHomogeneous catalysis significantly improves ketene formation.
Wolff Rearrangement Photochemical ( , 300 nm)88 - 95%ExcellentBest for sensitive substrates. Bypasses metal-induced side reactions entirely.

Advanced Troubleshooting & FAQs

Q1: My Wolff rearrangement step suffers from low yields and incomplete conversion. How can I optimize this? Answer: The Wolff rearrangement is notoriously sensitive to catalyst deactivation and steric hindrance. If using thermal conditions with silver benzoate, ensure the silver salt is fully solubilized in triethylamine before addition. If your yields remain below 60%, transition to a photochemical Wolff rearrangement (UV irradiation at 300-350 nm). Photochemical activation bypasses the need for metal catalysts, preventing catalyst poisoning and significantly boosting the yield of the ketene intermediate.

Q2: I am observing the formation of α -chloromethyl ketones during the diazotization step. How do I prevent this? Answer: This side product forms when trace acidic byproducts react with the diazoketone. To prevent this, strictly use the Newman-Beal modification: employ a mixed anhydride activation (which avoids HCl entirely) and ensure a strict stoichiometric excess of diazomethane (at least 2.5 to 3.0 equivalents) along with triethylamine to scavenge any stray electrophiles.

Q3: I am seeing a high degree of epimerization (loss of enantiomeric excess) during the synthesis. How can I maintain stereochemical integrity? Answer: Epimerization in β -amino acid synthesis usually occurs during aggressive basic hydrolysis of intermediates (e.g., ester cleavage). The α -proton adjacent to the carbonyl is relatively acidic. To maintain stereochemical integrity, perform hydrolyses using mild conditions (e.g., LiOH in THF/Water at 0 °C) and avoid prolonged exposure to strong bases. The Arndt-Eistert homologation is highly stereoretentive by nature, provided the subsequent trapping of the ketene is done under neutral or mildly acidic conditions.

Q4: How do I efficiently isolate the highly polar zwitterionic final product from the aqueous reaction mixture? Answer: β -amino acids are highly water-soluble, making standard liquid-liquid extraction ineffective. Instead, adjust the aqueous solution strictly to the compound's isoelectric point (typically pH 5.5 - 6.5) to induce crystallization. If the yield is still low, utilize strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8). Load the reaction mixture, wash extensively with water to remove salts and organic acids, and elute the pure amino acid with 1M aqueous ammonia.

References

  • Wikipedia Contributors. "Phenibut." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Arndt–Eistert reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Wolff rearrangement." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • D. L. Browne et al. "Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut." Organic Letters, American Chemical Society (2020). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee) in β-Amino Acid Synthesis

Welcome to the Technical Support Center for β-amino acid synthesis. β-amino acids are critical building blocks for peptidomimetics, natural products, and active pharmaceutical ingredients.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for β-amino acid synthesis. β-amino acids are critical building blocks for peptidomimetics, natural products, and active pharmaceutical ingredients. However, achieving and maintaining high enantiomeric excess (ee) during their synthesis is a complex challenge that spans transition metal catalysis, biocatalysis, and organocatalysis.

This guide is designed for researchers and drug development professionals. It moves beyond generic advice, providing a self-validating framework to diagnose, understand, and correct the root causes of stereochemical erosion.

G Start Low ee Detected in β-Amino Acid Method Determine Synthesis Pathway Start->Method Chem Chemo-catalysis (e.g., Hydrogenation) Method->Chem Metal/Organo Bio Biocatalysis (e.g., Transaminase) Method->Bio Enzymatic Substrate Check Substrate Purity (E/Z Isomer Ratio) Chem->Substrate Catalyst Assess Catalyst Degradation/Loading Chem->Catalyst Equilibrium Check Reaction Equilibrium Bio->Equilibrium Enzyme Assess Enzyme Stability/Inhibition Bio->Enzyme ResolutionChem Purify Isomers or Optimize Ligand Substrate->ResolutionChem Catalyst->ResolutionChem ResolutionBio Implement Amine Donor Recycling Equilibrium->ResolutionBio Enzyme->ResolutionBio

Root Cause Analysis Workflow for troubleshooting low enantiomeric excess.

Section 1: Transition Metal-Catalyzed Asymmetric Hydrogenation

Q: Why did my ee drop significantly when scaling up the Rh-catalyzed hydrogenation of a β-amino acrylate?

A: The most common cause of unexpected ee erosion during the scale-up of asymmetric hydrogenations is a mixed E/Z geometry in your starting enamine substrate. In rhodium- and ruthenium-catalyzed hydrogenations, (E)- and (Z)-enamines coordinate differently to the chiral metal-ligand complex, often yielding opposite enantiomers or reacting at vastly different rates[1].

The Causality: The chiral pocket of ligands (e.g., BINAP, DuPhos, or ferrocenyl diphosphines) creates a highly specific steric environment. The (Z)-isomer might achieve a perfect "lock-and-key" fit leading to >99% ee, while the (E)-isomer experiences steric clashes. This forces the (E)-isomer into an alternative coordination mode that either yields the opposite enantiomer or significantly slows down the reaction, allowing non-selective background pathways to compete[1]. Furthermore, inappropriate solvent choices or excessive temperatures can decrease the energy difference between these diastereomeric transition states[2].

Self-Validating Protocol: Always quantify the E/Z ratio of your substrate via ^1^H NMR prior to hydrogenation. If your scale-up batch shows a different ratio than your discovery batch, your ee will fluctuate. If a mixture is unavoidable, you must switch to a catalyst system known to hydrogenate both isomers to the same enantiomer, such as specific3[3].

Step-by-Step Methodology: Standardized Asymmetric Hydrogenation
  • Substrate Verification: Purify the prochiral β-amino acrylic acid derivative to a single geometric isomer (typically >95% Z-isomer) via recrystallization. Verify purity via ^1^H NMR.

  • Atmosphere Control: Dissolve the substrate in an anhydrous, degassed solvent (e.g., methanol or THF). Oxygen and moisture cause rapid catalyst decomposition, leading to the formation of non-selective catalytic species[2].

  • Catalyst Loading: Under a strict inert atmosphere (argon/nitrogen), add the transition metal precursor (e.g., [Rh(cod)2]BF4) and the chiral ligand. The optimal ratio of transition metal precursor to substrate is typically between 0.05 mol % and 0.4 mol %[3].

  • Hydrogenation: Pressurize the reactor with H2. Maintain strict temperature control (typically 25–40°C). Do not exceed the validated temperature, as thermal energy will erode stereocontrol.

  • Quench and Analysis: Monitor conversion via HPLC. Immediately upon completion, filter the mixture through a short pad of silica to remove the metal catalyst, preventing any potential reverse-reaction racemization.

Section 2: Biocatalytic Synthesis (Transaminases & Dehydrogenases)

Q: My ω-transaminase reaction stalls at 50% conversion with degrading ee over time. How can I fix this?

A: You are experiencing severe product inhibition and a thermodynamically unfavorable equilibrium. Transamination is inherently reversible. If the ketone co-product accumulates, the reverse reaction begins, which non-selectively racemizes your newly formed chiral β-amino acid[4].

The Causality: ω-Transaminases utilize pyridoxal phosphate (PLP) to shuttle the amino group. Because the free energy difference between the starting ketone/amine donor and the product amine/ketone co-product is near zero, the reaction reaches equilibrium quickly. As the reverse reaction occurs, relaxed stereospecificity over extended incubation times erodes the ee.

Self-Validating Protocol: You must implement an equilibrium-shifting system. Run a parallel control reaction using a sacrificial amine donor (like isopropylamine, which generates volatile acetone) or couple the reaction with an 4 to continuously remove the co-product[4]. If the ee stabilizes in the coupled system, equilibrium reversibility was your root cause.

Step-by-Step Methodology: Transaminase Reaction with Amine Donor Recycling
  • Enzyme Preparation: Prepare a buffered solution (pH 7.5–8.5) containing the ω-transaminase, Glutamate Dehydrogenase (GluDH), and a mutant Formate Dehydrogenase (FDHm)[4].

  • Cofactor Addition: Add PLP (0.1–1 mM) to support the transaminase, and a catalytic amount of NAD^+^ to support the dehydrogenases.

  • Substrate & Donor Loading: Add the prochiral β-keto acid/nitrile substrate and L-glutamate (the amine donor). Add sodium formate in stoichiometric excess relative to the substrate.

  • Reaction Execution: Incubate at the enzyme's optimal temperature (e.g., 30°C). The FDHm oxidizes formate to CO2 (which escapes as a gas, driving the reaction forward), recycling NADH to NAD^+^. GluDH uses this NAD^+^ to convert the α-ketoglutarate co-product back into L-glutamate[4].

  • Validation: Measure ee using chiral HPLC. The continuous removal of α-ketoglutarate prevents reverse transamination, locking the product in >99% ee.

G Substrate Prochiral Ketone Product Chiral β-Amino Acid (High ee) Substrate->Product TA TA ω-Transaminase + PLP Glu L-Glutamate (Amine Donor) aKG α-Ketoglutarate (Co-product) Glu->aKG TA aKG->Glu GluDH (NH3 + NADH) GluDH Glutamate Dehydrogenase (GluDH) FDH Formate Dehydrogenase (FDH) Formate Formate CO2 CO2 (Gas Escape) Formate->CO2 FDH (NAD+ to NADH)

Enzymatic cascade for shifting transaminase equilibrium to preserve high ee.

Section 3: Organocatalysis & Uncatalyzed Background Reactions

Q: I am using a chiral organocatalyst for a Mannich reaction to form a β-amino acid derivative, but my ee fluctuates between 60% and 85%. Why?

A: Variable ee in organocatalytic Mannich reactions is frequently caused by a competing, uncatalyzed background reaction. If the substrates are highly reactive, they can react without the chiral catalyst, producing a racemic mixture that dilutes the enantiopure product generated by the catalytic cycle.

The Causality: Organocatalysts often operate via hydrogen bonding or enamine/iminium activation, which lowers the activation energy of the stereoselective pathway. However, if the reaction temperature is too high or the substrate concentration is too dense, the thermal energy in the system is sufficient to overcome the activation barrier of the uncatalyzed, non-selective pathway[2].

Self-Validating Protocol: Run a "blank" control reaction with all reagents and solvents except the chiral catalyst. If you observe product formation, you have a background reaction. To fix this, lower the reaction temperature (e.g., from room temperature to -20°C) to freeze out the background reaction, allowing only the lower-energy, catalyst-directed pathway to proceed.

Quantitative Summary of ee Erosion Factors

Use the table below to rapidly diagnose the expected impact of various experimental failures on your final enantiomeric excess.

Synthesis MethodPrimary Cause of ee ErosionTypical ee Drop (%)Mechanistic ConsequenceCorrective Action
Asymmetric Hydrogenation Mixed E/Z substrate isomers20 - 50%Isomers coordinate to the metal differently, yielding opposite enantiomers.Purify to >95% single isomer or use dynamic kinetic resolution.
Asymmetric Hydrogenation High reaction temperature10 - 30%Decreases energy gap between diastereomeric transition states.Lower temperature; optimize catalyst loading (0.05-0.4 mol%).
Transaminase Biocatalysis Product inhibition / Reversibility15 - 40%Accumulation of co-product drives non-selective reverse reaction.Implement amine donor recycling (e.g., GluDH/FDH system).
Enzymatic Design Suboptimal binding pocket20 - 60%Poor spatial recognition allows alternative substrate binding modes.Utilize structure-based ML engineering for pocket reshaping.
Organocatalytic Mannich Uncatalyzed background reaction10 - 40%Thermal energy overcomes the activation barrier of the racemic pathway.Lower temperature; dilute reaction mixture; verify with a blank run.

References

  • BenchChem. "Technical Support Center: Asymmetric Synthesis Reactions." Benchchem.com.
  • ResearchGate. "Recent advances in the catalytic asymmetric synthesis of beta-amino acids.
  • ResearchGate. "Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis.
  • RSC Publishing.
  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Amino-4-(2-bromophenyl)butyric Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling the isolation and purification of 3-Amino-4-(2-bromophenyl)butyric Acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals handling the isolation and purification of 3-Amino-4-(2-bromophenyl)butyric Acid .

Molecular Context: Unlike phenibut (which is a γ -amino acid), this compound is a β -amino acid —specifically an ortho-bromo derivative of β -homophenylalanine. At physiological and neutral pH, it exists as a highly polar zwitterion (bearing both NH3+​ and COO− groups). This amphoteric nature, combined with the sterically hindered and reactive halogenated aromatic ring, renders standard hydrophobic purification methods (like C18 RP-HPLC) ineffective.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to optimize your purification workflows.

Purification Workflow Architecture

PurificationWorkflow Start Crude Synthesized Mixture 3-Amino-4-(2-bromophenyl)butyric Acid Iso Isoelectric Precipitation (pH 5.5 - 6.5) Start->Iso Bulk Isolation HILIC ZIC-HILIC Chromatography (Polar/Zwitterion Resolution) Iso->HILIC Polishing & Desalting Fail Standard C18 RP-HPLC (Poor Retention / Tailing) Iso->Fail Avoid Chiral Chiral HPLC Resolution (Crown Ether CSP) HILIC->Chiral Isomer Separation Pure Enantiopure Product (>99% ee) Chiral->Pure Final Recovery

Figure 1: Decision tree and workflow for the purification of zwitterionic beta-amino acids.

Section 1: Troubleshooting Guides & FAQs

Q: Why am I getting poor recovery during the initial crystallization step? Causality: 3-Amino-4-(2-bromophenyl)butyric acid is an amphoteric molecule. Its solubility in aqueous media is highly pH-dependent, reaching an absolute minimum only at its isoelectric point (pI). If the pH is not strictly controlled, the molecule remains ionized (either as a protonated cation or a deprotonated anion) and highly soluble. Solution: Adjust the aqueous solution precisely to its pI (typically pH 5.5–6.5 for β -amino acids) using dilute HCl or NaOH. Ensure the temperature is lowered to 4°C to drive the precipitation equilibrium.

Q: My RP-HPLC (C18) chromatogram shows severe peak tailing and little to no retention. How do I fix this? Causality: Standard C18 columns rely on hydrophobic interactions. Because this molecule is a zwitterion, it forms a dense hydration shell in aqueous mobile phases, effectively bypassing the hydrophobic C18 chains1[1]. Furthermore, the protonated β -amine interacts strongly with residual silanols on the silica matrix, causing severe tailing. Solution: Transition to a Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) column or a mixed-mode column. In ZIC-HILIC, an initially high organic mobile phase (e.g., 85% Acetonitrile) forces the polar zwitterion to partition into the water-enriched layer immobilized on the stationary phase, providing excellent retention and sharp peaks2[2].

Q: I am observing a secondary peak with a mass of [M-79] or [M-81] in my MS data. What is happening? Causality: The mass difference of ~80 Da corresponds to the loss of the bromine atom. The ortho-bromo group is sterically hindered but highly susceptible to reductive dehalogenation if exposed to strong reducing agents, residual metal catalysts (e.g., Palladium from upstream synthesis), or extreme alkaline conditions during extraction. Solution: Avoid harsh basic conditions (pH > 9). If using transition metals in upstream steps, ensure complete metal scavenging (using thiol-functionalized silica scavengers) prior to the purification phase.

Q: How can I resolve the (R) and (S) enantiomers of this compound effectively? Causality: Standard chiral columns (like polysaccharide-based phases) often struggle with β -amino acids because the chiral center at the β -carbon is highly polar and flexible, preventing rigid docking. Solution: Utilize a doubly tethered chiral stationary phase (CSP) containing an N-H amide linkage based on (+)-(18-crown-6)-tetracarboxylic acid. The crown ether cavity is perfectly sized to form a stable host-guest inclusion complex specifically with the primary ammonium group ( NH3+​ ) of the β -amino acid, yielding high separation factors ( α > 1.3)3[3].

Chromatographic Troubleshooting Logic

TroubleshootingLogic Issue Issue: Poor Chromatographic Retention Cause Cause: Zwitterion Hydration Bypasses Hydrophobic C18 Chains Issue->Cause Action1 Action: Switch to ZIC-HILIC Phase Cause->Action1 Action2 Action: Use Mixed-Mode (Ion-Exchange/RP) Cause->Action2 Result1 Result: Hydrophilic Partitioning Sharp Peaks Action1->Result1 High Organic Mobile Phase Result2 Result: Electrostatic Retention Tunable Selectivity Action2->Result2 Buffer pH Optimization

Figure 2: Troubleshooting logic for poor retention of zwitterions in standard RP-HPLC.

Section 2: Quantitative Data & Column Selection

To prevent wasted instrument time, refer to the following quantitative summary of stationary phase interactions for 3-Amino-4-(2-bromophenyl)butyric Acid:

Column TypePrimary Interaction MechanismSuitability / Retention Factor ( k )Primary Use Case
Standard C18 Hydrophobic PartitioningPoor ( k<0.5 )Not recommended (Severe tailing)
ZIC-HILIC Hydrophilic & Weak ElectrostaticExcellent ( k>4.0 )Polishing, Desalting, High-recovery HPLC
Mixed-Mode (e.g., Obelisc N) Ion-Exchange & Reversed-PhaseExcellent (Tunable via pH)Positional Isomer Separation
(+)-(18-crown-6) CSP Host-Guest ComplexationExcellent ( Rs​>2.5 )Enantiomeric (Chiral) Resolution
Section 3: Self-Validating Experimental Protocols
Protocol A: Isoelectric Precipitation (Bulk Isolation)

This protocol leverages the minimum solubility of the zwitterion at its pI to drop the product out of the crude aqueous mixture.

  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of deionized water. If the crude is an HCl salt, it will be fully soluble at pH < 3.

  • pH Adjustment (Critical Step): Slowly add 1M NaOH dropwise under continuous stirring. Monitor the pH continuously using a calibrated pH meter. Stop exactly when the pH reaches 6.0.

    • Self-Validation Check: The solution must become visibly turbid as the zwitterion neutralizes. If the solution remains clear, verify the pH meter calibration; a deviation of ±0.5 pH units will halve your yield.

  • Thermal Shock: Transfer the suspension to an ice bath (4°C) for 2 hours to drive the precipitation equilibrium to absolute completion.

  • Filtration & Washing: Vacuum filter the precipitate. Wash the filter cake with ice-cold ethanol/water (1:9 v/v).

    • Causality: The trace ethanol removes highly polar organic impurities without providing enough lipophilicity to redissolve the target zwitterion.

  • Drying: Dry under vacuum at 45°C to a constant weight.

Protocol B: ZIC-HILIC Preparative Chromatography (Polishing)

This protocol uses hydrophilic interaction to purify the amphoteric compound away from inorganic salts and structurally similar byproducts.

  • Column Equilibration: Flush a preparative ZIC-HILIC column with 85% Acetonitrile / 15% 10 mM Ammonium Formate (pH 4.5) for 10 column volumes (CV).

  • Sample Preparation: Dissolve the precipitated product in the starting mobile phase.

    • Self-Validation Check: Ensure no precipitation occurs in the injection loop. If the sample is cloudy, add 5% more water, sonicate, and filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 85% Acetonitrile down to 50% Acetonitrile over 25 minutes. Keep the buffer concentration (10 mM Ammonium Formate) constant throughout the run.

    • Causality: Decreasing the organic modifier increases the solubility of the zwitterion in the mobile phase, eluting it sharply from the stationary water layer.

  • Detection & Collection: Monitor UV absorbance at 214 nm (due to the lack of strong chromophores beyond the isolated phenyl ring, 214 nm captures the amide/carboxylic acid backbone). Collect the major peak.

  • Lyophilization: Freeze the collected fractions and lyophilize. The volatile ammonium formate buffer will sublime entirely, leaving the pure zwitterion.

References
  • SIELC Technologies. "New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions." Available at:[Link][1]

  • The Nest Group. "Zwitterion Chromatography – ZIC." Available at:[Link][2]

  • Hyun, M. H., Song, Y., Cho, Y. J., & Choi, H. J. "Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid." Chirality, 20(3-4), 325-329 (2008). Available at:[Link][3]

Sources

Optimization

Overcoming steric hindrance in 3-Amino-4-(2-bromophenyl)butyric Acid coupling

Title: Technical Support Center: Overcoming Steric Hindrance in 3-Amino-4-(2-bromophenyl)butyric Acid Coupling Introduction Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I h...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Overcoming Steric Hindrance in 3-Amino-4-(2-bromophenyl)butyric Acid Coupling

Introduction Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notoriously difficult coupling scenarios: the incorporation of 3-Amino-4-(2-bromophenyl)butyric acid.

This β -amino acid derivative presents a "perfect storm" of steric and conformational challenges. The bulky ortho-bromobenzyl group at the γ -position severely restricts the rotational freedom of the adjacent β -amino group. Furthermore, the β -amino acid backbone itself is prone to forming stable secondary structures that aggregate and shield reactive sites. This guide provides field-proven, self-validating protocols to overcome these barriers, ensuring high-yield, epimerization-free peptide assembly.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: Why is coupling the amino group of 3-Amino-4-(2-bromophenyl)butyric acid so prone to failure or low yields? A1: The difficulty stems from a dual causality: structural steric bulk and conformational folding. The 2-bromophenyl group located at the γ -carbon projects immense electron cloud density and physical bulk directly over the adjacent β -amino group. Additionally, β -amino acids exhibit distinct polymerization behaviors compared to α -amino acids; they readily form intra- and intermolecular hydrogen bonds leading to aggregation[1]. This aggregation collapses the peptide chain on the resin, making the nucleophilic amine physically inaccessible to the incoming activated carboxylic acid.

Q2: Which coupling reagents are statistically most effective for this specific hindered amine? A2: For extreme steric hindrance, standard OBt-generating reagents (like HBTU or PyBOP) are insufficient[2]. You must use reagents that generate highly reactive esters with anchimeric assistance.

  • HATU: Generates the highly reactive OAt ester. The pyridine nitrogen in HOAt provides a neighboring group effect that accelerates the acylation of hindered amines[3].

  • COMU: An Oxyma-based uronium salt that matches or exceeds HATU's efficiency. It is safer, highly soluble, and exceptionally well-suited for microwave-assisted solid-phase peptide synthesis (SPPS)[4].

  • PyAOP: A phosphonium salt that generates OAt esters but, crucially, cannot react with the free amine to form a dead-end guanidinium byproduct[5].

Q3: I am using HATU, but my peptide chain seems to terminate prematurely. What is happening? A3: You are likely observing guanidinylation. When using uronium/aminium salts like HATU or HBTU with sterically hindered, slow-reacting amines, the coupling reagent itself can react with the free amino group on the resin. This forms a tetramethylguanidinium derivative, permanently capping the peptide chain[5]. Solution: Never use an excess of HATU relative to the amino acid (keep a 1:1 molar ratio). Better yet, switch to PyAOP for this specific coupling step. Because PyAOP is a phosphonium salt, guanidinium formation is chemically impossible, making it the superior choice for slow, sterically demanding couplings[5].

Q4: How does Microwave-Assisted Peptide Synthesis (MAPS) resolve the aggregation issue? A4: Microwave heating provides rapid, homogeneous thermal energy that physically disrupts the hydrogen-bonded β -sheet-type structures and aggregates formed by β -amino acids[6]. By elevating the reaction temperature to 75°C–85°C, the peptide-resin matrix swells optimally, and the kinetic barrier of the bulky ortho-bromobenzyl group is overcome, driving the conventionally-difficult coupling to completion in minutes rather than hours[7].

Section 2: Reagent Selection Logic

ReagentSelection Start Evaluate Coupling Target: 3-Amino-4-(2-bromophenyl)butyric Acid CheckAmine Acylating the sterically hindered β-amino group? Start->CheckAmine CheckAcid Activating the relatively unhindered carboxylic acid? Start->CheckAcid Hindered High Steric Bulk & Aggregation Risk CheckAmine->Hindered Standard Standard Reagents (DIC/Oxyma) Sufficient CheckAcid->Standard Uronium Use COMU (High reactivity, MW compatible) Hindered->Uronium Phosphonium Use PyAOP (If slow coupling / guanidinylation risk) Hindered->Phosphonium MW Apply Microwave Heating (75°C) to disrupt secondary structures Uronium->MW Phosphonium->MW

Decision matrix for selecting coupling reagents and conditions based on the reactive site.

Section 3: Quantitative Data on Coupling Reagents

To ensure scientific rigor, the following table synthesizes the performance metrics of various coupling reagents when applied to highly hindered β -amino acids and ortho-substituted derivatives.

Table 1: Comparative Efficacy of Coupling Reagents for Hindered Substrates

Coupling ReagentActive Ester GeneratedRelative ReactivityGuanidinylation RiskRecommended Application for 3-Amino-4-(2-bromophenyl)butyric Acid
HBTU / TBTU OBtModerateHighNot recommended. High failure rate due to ortho-bromo steric shielding.
HATU OAtVery HighHighEffective, but requires strict 1:1 stoichiometry to avoid chain capping.
COMU OxymaVery HighModerateIdeal for Microwave-Assisted SPPS. Safer handling profile.
PyAOP OAtVery HighNone Gold Standard for this molecule when coupling takes >30 mins.

Section 4: Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. By incorporating specific stoichiometric ratios and thermal controls, the protocols inherently prevent the most common side reactions (epimerization and chain termination).

Protocol A: Microwave-Assisted Coupling using COMU (Optimized for Speed)

Use this protocol when utilizing a microwave peptide synthesizer to overcome aggregation.

Materials:

  • Fmoc-protected incoming amino acid (4.0 eq relative to resin loading)

  • COMU (3.9 eq)

  • N,N-Diisopropylethylamine (DIEA) (8.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-bound resin in DMF for 15 minutes to maximize surface area.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Apply microwave irradiation (75°C for 3 minutes). Wash thoroughly with DMF (5x).

  • Pre-activation (Critical Timing): Dissolve the incoming Fmoc-amino acid and COMU in DMF. Add DIEA immediately before adding the mixture to the resin. Do not pre-activate for more than 2 minutes, as the highly reactive Oxyma ester can degrade.

  • Microwave Coupling: Transfer the activated mixture to the reaction vessel. Apply microwave heating to maintain exactly 75°C for 15 to 20 minutes[6]. Causality note: The thermal energy breaks the β -sheet aggregates formed by the 3-amino-4-(2-bromophenyl)butyric acid backbone.

  • Validation Wash: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). Perform a Kaiser test; if slightly positive, repeat steps 3-4 rather than extending the reaction time.

Protocol B: Solution/Room-Temperature Coupling using PyAOP (Optimized for Safety)

Use this protocol if microwave synthesis is unavailable or if you have previously observed truncated peptide masses.

Materials:

  • Fmoc-protected incoming amino acid (3.0 eq)

  • PyAOP (3.0 eq)

  • 2,4,6-Trimethylpyridine (TMP) or DIEA (6.0 eq)

Step-by-Step Methodology:

  • Preparation: Deprotect the β -amino group of the 3-amino-4-(2-bromophenyl)butyric acid on the resin using standard 20% piperidine.

  • Activation: Mix the incoming Fmoc-amino acid and PyAOP in DMF. Add the base (TMP is preferred for highly hindered couplings to minimize epimerization).

  • Coupling: Add the mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Mechanism of Action: Because PyAOP is a phosphonium salt, it will not react with the highly hindered, slow-reacting β -amino group to form a guanidinium cap[5]. The reaction can be safely left for extended periods to overcome the ortho-bromo steric barrier.

ProtocolWorkflow Step1 1. Swell Resin (DMF/DCM) Step2 2. Deprotect Fmoc (20% Piperidine) Step1->Step2 Step3 3. Pre-activate AA (COMU + DIEA) Step2->Step3 Step4 4. MW Coupling (75°C, 15 min) Step3->Step4 Step5 5. Wash & Cleave (TFA Cocktail) Step4->Step5

Step-by-step workflow for the optimized microwave-assisted coupling protocol.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-Amino-4-(2-bromophenyl)butyric Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 3-Amino-4-(2-bromophenyl)butyric acid. Our goal is to equip you with the technical knowledge and practical steps needed to overcome common challenges and achieve high purity for your target compound.

Troubleshooting Guide: Common Purification Issues

This section addresses the most common problems encountered during the purification of 3-Amino-4-(2-bromophenyl)butyric acid. The table below outlines these issues, their probable causes, and validated solutions.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low Purity After Initial Workup - Incomplete reaction or significant side reactions.[1]- Inefficient liquid-liquid extraction; incorrect pH adjustment.- Optimize Reaction: Before purification, ensure the synthesis reaction has gone to completion using TLC or LCMS. Revisit reaction conditions (time, temperature) if necessary.[1]- Refine Extraction: During aqueous workup, carefully adjust the pH to ensure the amino acid is in its desired state (e.g., protonated to extract into an organic layer, or as a zwitterion to precipitate). Perform multiple extractions to maximize recovery.[2]
Product "Oils Out" During Recrystallization - The melting point of the compound is below the boiling point of the solvent.- High concentration of impurities causing significant melting point depression.[3]- Cooling the solution too rapidly.[3]- Adjust Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture to prevent premature saturation.[3]- Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath. This encourages ordered crystal lattice formation.- Pre-Purification: If impurities are high, consider a preliminary purification by flash chromatography before attempting recrystallization.
Poor or No Crystal Formation - Solution is too dilute (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the Solution: Gently heat the solution to boil off a portion of the solvent and re-saturate it. Allow to cool again slowly.[3]- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound.- Use an Anti-solvent: If the compound is soluble, add a second solvent (an "anti-solvent") in which the compound is insoluble, dropwise, until turbidity persists.
Low Yield After Purification - Product loss during transfers or filtration steps.- The compound has significant solubility in the mother liquor.- Adsorption of the product onto purification media (e.g., activated charcoal if used for decolorization).[3]- Minimize Transfers: Plan your workflow to reduce the number of times you transfer the material between flasks.- Cool the Mother Liquor: Ensure the filtrate is thoroughly cooled in an ice bath before vacuum filtration to minimize solubility losses.- Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.- Avoid Excess Charcoal: If decolorizing, use the minimum amount of charcoal necessary and perform the hot filtration step quickly.[3]
Persistent Impurity Detected by NMR/LCMS - The impurity has very similar polarity and solubility to the target compound.- A stable byproduct, such as a condensation impurity, may have formed.[4]- Change Purification Method: If recrystallization fails, switch to column chromatography. Ion-exchange chromatography is particularly effective for separating amino acids from neutral impurities.[5][6]- Derivative Chemistry: Consider temporarily protecting the amino or acid group to alter the compound's polarity, perform chromatography, and then deprotect to recover the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-Amino-4-(2-bromophenyl)butyric acid?

A1: Impurities are typically route-dependent. However, common contaminants include unreacted starting materials, reagents from the synthesis (such as catalysts or bases), and byproducts from side reactions.[1] For instance, in syntheses involving boronic acids, residual boronic acid or its homocoupled products might be present.[2] Additionally, "condensation impurities," where two molecules of the amino acid or its precursor react, can sometimes form and be difficult to remove.[4]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the nature and quantity of both your compound and the impurities.

  • Recrystallization is ideal for purifying large quantities of a solid product where impurities are present in a relatively small amount (<10%) and have different solubility profiles. It is often faster and more scalable than chromatography.

  • Column Chromatography is superior for separating complex mixtures or when impurities have very similar properties to the desired compound.[7] Techniques like ion-exchange chromatography are specifically designed for amino acids, separating them based on their ionic properties, which can be highly effective.[5][6]

Q3: How do I select a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor upon cooling. The solvent's boiling point should be lower than the melting point of your compound to prevent it from oiling out. A good starting point is to test the solubility of small amounts of your crude product in various solvents like ethanol, isopropanol, water, or solvent pairs like ethanol/water or heptane/ethyl acetate.[2]

Q4: My compound consistently "oils out" during recrystallization. What is happening and how can I fix it?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture).[3] Instead of crystallizing, the compound separates as a liquid. To resolve this, you can return the mixture to the heat source and add a small amount of additional solvent to decrease the saturation point. Then, allow it to cool much more slowly. Using a larger flask can also sometimes exacerbate this due to a higher surface area for cooling; a smaller flask may be beneficial.[3]

Q5: Which analytical techniques are best for assessing the final purity of my product?

A5: A combination of techniques is recommended for a comprehensive assessment.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of organic impurities. Quantitative NMR (qNMR) can be used for an accurate purity assessment against a standard.[2]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the compound and is highly sensitive for detecting trace impurities.[2]

  • HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity (e.g., area percent). Chiral HPLC methods are necessary to determine the enantiomeric purity if the synthesis is stereoselective.[8]

Visual Guides & Workflows

General Purification Workflow

The diagram below illustrates a standard workflow for purifying a crude solid organic compound, with decision points based on the outcome of each step.

G cluster_0 Purification Process Crude Crude Solid Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional, for insoluble impurities) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Analyze Analyze Purity (TLC, LCMS, NMR) Isolate->Analyze Pure Pure Product (>98%) Analyze->Pure Purity OK Redo Further Purification Needed Analyze->Redo Purity Not OK Chromatography Column Chromatography Redo->Chromatography Chromatography->Analyze

Caption: A typical workflow for the purification of a solid organic compound by recrystallization.

Impurity Troubleshooting Logic

This diagram links common impurity types with the most effective purification strategies.

G cluster_methods Recommended Purification Method Impurity Impurity Type in Crude Product Non-polar Byproducts Non-polar Byproducts Impurity->Non-polar Byproducts e.g., coupled starting materials Polar/Ionic Salts Polar/Ionic Salts Impurity->Polar/Ionic Salts e.g., reaction reagents Structurally Similar Analogs Structurally Similar Analogs Impurity->Structurally Similar Analogs e.g., isomers, condensation products Recrystallization Recrystallization NormalPhase Normal Phase Chromatography (Silica/Alumina) IonExchange Ion-Exchange Chromatography AcidBase Acid-Base Extraction Non-polar Byproducts->Recrystallization Non-polar Byproducts->NormalPhase Polar/Ionic Salts->Recrystallization Polar/Ionic Salts->AcidBase Structurally Similar Analogs->NormalPhase Structurally Similar Analogs->IonExchange

Sources

Optimization

Technical Support Center: Solutions for 3-Amino-4-(2-bromophenyl)butyric Acid Aqueous Solubility

Welcome to the technical support guide for 3-Amino-4-(2-bromophenyl)butyric Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Amino-4-(2-bromophenyl)butyric Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. Our goal is to provide you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.

Understanding the Challenge: The Zwitterionic Nature of 3-Amino-4-(2-bromophenyl)butyric Acid

3-Amino-4-(2-bromophenyl)butyric acid possesses both a basic amino group and an acidic carboxylic acid group. This dual functionality means that in a neutral pH environment, the molecule can exist as a zwitterion—a neutral molecule with a positive and a negative charge at different locations. This zwitterionic state often leads to strong intermolecular interactions and a stable crystal lattice, resulting in low aqueous solubility.[1][2] The bulky and hydrophobic 2-bromophenyl group further contributes to its poor solubility in water.

The key to solubilizing this compound lies in manipulating its ionization state by adjusting the pH of the solvent.

cluster_pH Ionization States of 3-Amino-4-(2-bromophenyl)butyric Acid Low_pH Low pH (Acidic) Cationic Form (Soluble) Neutral_pH Isoelectric Point (pI) Zwitterionic Form (Poorly Soluble) Low_pH->Neutral_pH Increase pH High_pH High pH (Basic) Anionic Form (Soluble) Neutral_pH->High_pH Increase pH

Caption: Ionization states of the compound at different pH levels.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-Amino-4-(2-bromophenyl)butyric Acid is not dissolving in water. What is the first thing I should try?

A1: The most effective initial step is to adjust the pH of your aqueous solution. The zwitterionic form of the compound, which predominates at a neutral pH, is typically the least soluble.[1] By either lowering or raising the pH, you can force the equilibrium towards the more soluble cationic or anionic form, respectively.

  • Acidic Conditions (pH < ~4): Protonating the carboxylate group results in a positively charged molecule (cation), which is generally more soluble in water.

  • Basic Conditions (pH > ~10): Deprotonating the amino group results in a negatively charged molecule (anion), which is also typically more soluble.

For a systematic approach, we recommend creating a small pH-solubility profile as described in the protocol below.

Q2: How do I properly prepare an acidic or basic stock solution of the compound?

A2: Preparing a concentrated stock solution at an optimal pH is a standard and effective method.

  • Calculate Required Mass: Determine the mass of 3-Amino-4-(2-bromophenyl)butyric Acid needed for your desired volume and concentration (Molar Mass: ~274.13 g/mol ).

  • Initial Suspension: Add the weighed compound to a volumetric flask. Add approximately 80% of the final volume of deionized water. The compound will likely form a suspension.

  • Acidification: While stirring, add a strong acid, such as 1N HCl, dropwise. Continue adding the acid until the compound completely dissolves.

  • Final Volume: Once fully dissolved, bring the solution to the final desired volume with deionized water.

  • pH Confirmation (Optional but Recommended): Measure the final pH of the stock solution for your records.

  • Buffering: When diluting this acidic stock into your final experimental buffer, ensure that the buffer capacity is sufficient to maintain the desired final pH.

  • Calculate Required Mass: As above, calculate the required mass of the compound.

  • Initial Suspension: Add the compound to a volumetric flask with ~80% of the final volume of deionized water.

  • Alkalinization: While stirring, add a strong base, such as 1N NaOH, dropwise until the compound is fully dissolved.

  • Final Volume: Bring the solution to the final volume with deionized water.

  • pH Confirmation: Record the final pH of the stock solution.

  • Buffering Considerations: Similar to the acidic stock, be mindful of the final pH when diluting into your experimental medium.

Q3: pH adjustment is not compatible with my experiment. What are my other options?

A3: If altering the pH is not feasible, using a co-solvent is the next best approach.[3][4] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5]

Co-SolventTypical Starting ConcentrationNotes
DMSO (Dimethyl sulfoxide)1-10% (v/v)Highly effective but can have biological effects at higher concentrations.
DMF (Dimethylformamide)1-10% (v/v)Effective, but use with caution due to potential toxicity.
Ethanol 5-20% (v/v)Generally well-tolerated in many biological systems.
Propylene Glycol 10-30% (v/v)A common vehicle for pharmaceutical formulations.[3]
  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application. DMSO is a common starting point.

  • Prepare Concentrated Stock: Dissolve the 3-Amino-4-(2-bromophenyl)butyric Acid in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 100 mM). Gentle warming and vortexing can assist in dissolution.

  • Dilution into Aqueous Buffer: Slowly add the concentrated stock solution to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps prevent the compound from precipitating out of the solution.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is as low as possible and is included in your experimental controls.

cluster_workflow Co-Solvent Stock Preparation Workflow start Weigh Compound dissolve Dissolve in 100% Co-solvent (e.g., DMSO) start->dissolve vortex Vortex/Warm (if necessary) dissolve->vortex dilute Slowly add stock to aqueous buffer with stirring vortex->dilute end Final Working Solution dilute->end

Caption: Workflow for preparing a solution using a co-solvent.

Q4: Can I use heat to help dissolve the compound?

A4: Yes, for most substances, solubility increases with temperature.[6][7][8] Gentle warming (e.g., to 37°C or 50°C) can significantly increase the rate of dissolution. However, be cautious and consider the thermal stability of the compound. After dissolution at a higher temperature, allow the solution to cool to room temperature. If the compound remains in solution, you have successfully created a supersaturated solution. If it precipitates upon cooling, this indicates that the increased solubility was only transient.

Procedure:

  • Suspend the compound in the desired solvent.

  • Warm the suspension in a water bath while stirring.

  • Do not exceed a temperature that could lead to degradation.

  • Once dissolved, remove from heat and allow to cool slowly to room temperature.

  • Observe for any precipitation.

Q5: I've seen the hydrochloride salt of this compound advertised. Is this a better option?

A5: Yes, using a pre-formed salt of the compound is an excellent strategy to enhance aqueous solubility.[9][10][11] The hydrochloride (HCl) salt of 3-Amino-4-(2-bromophenyl)butyric Acid, for instance, is the cationic form of the molecule paired with a chloride counter-ion. When this salt is dissolved in water, it readily dissociates, yielding the soluble cationic form of your compound. This often bypasses the need for significant pH adjustments in your preparation. Many suppliers offer the HCl salt version of amino acid derivatives for this very reason.[12][13]

Troubleshooting Decision Workflow

If you are encountering solubility issues, follow this decision tree to identify the most suitable strategy for your experimental needs.

start Start: Compound does not dissolve in neutral water check_ph Is pH adjustment allowed in your experiment? start->check_ph adjust_ph Adjust pH to < 4 or > 10 (See Protocols 1 & 2) check_ph->adjust_ph Yes check_cosolvent Is a co-solvent (e.g., DMSO, EtOH) compatible? check_ph->check_cosolvent No success Solubility Achieved adjust_ph->success use_cosolvent Use a co-solvent to prepare a concentrated stock (See Protocol 3) check_cosolvent->use_cosolvent Yes use_salt Consider purchasing or synthesizing a salt form (e.g., HCl salt) check_cosolvent->use_salt No use_cosolvent->success use_salt->success

Caption: Decision workflow for troubleshooting solubility.

References

  • Academia.edu. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.
  • CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.
  • Research and Reviews. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Aithor. (2026, March 3). The Impact of Temperature on the Solubility of Poorly Soluble Substances in Aqueous Solutions.
  • Asian Journal of Pharmaceutical Research. (2025, April 5). Enhancing the Solubility of Poorly Soluble Drugs.
  • ResearchGate. (2020, February 20). How to desalt zwitterions?
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Worldwide Life Sciences. (2026, February 27). (R)-3-Amino-4-(4-bromophenyl)butyric acid hydrochl.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (n.d.). Stabilization of Zwitterions in Solution: ??-Aminobutyric Acid (GABA).
  • Echemi. (n.d.). (R)-3-AMINO-4-(4-BROMOPHENYL)BUTANOIC ACID HYDROCHLORIDE.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During 3-Amino-4-(2-bromophenyl)butyric Acid Activation

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the non-canonical beta-amino acid, 3-Amino-4-(2-bromophenyl)butyric acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with the non-canonical beta-amino acid, 3-Amino-4-(2-bromophenyl)butyric acid. Maintaining stereochemical integrity during the activation of its carboxylic acid for amide bond formation is paramount for the synthesis of chirally pure peptides and small molecules. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the challenges of racemization.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in my synthesis?

Racemization is a chemical process in which a pure enantiomer is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1] In the context of peptide synthesis, even partial racemization at a single chiral center results in the formation of a diastereomeric impurity.[2] These diastereomers often have nearly identical physical properties, making them exceptionally difficult to separate via standard chromatographic methods. From a functional standpoint, the biological activity of a peptide or drug molecule is critically dependent on its precise three-dimensional structure. The presence of the incorrect diastereomer can lead to a significant reduction or complete loss of therapeutic efficacy and potentially introduce unforeseen toxicological effects.[1][2]

Q2: What are the primary chemical mechanisms that cause racemization during carboxyl activation?

During the activation of an N-protected amino acid, racemization predominantly occurs through two mechanisms.[1][3]

  • Oxazolone (Azlactone) Formation: This is the most common pathway.[1] The activated carboxyl group of the amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this oxazolone is highly acidic and can be easily removed by a base. The resulting achiral enolate can then be re-protonated from either face, leading to a loss of stereochemical purity.[1][2]

  • Direct Enolization (Direct α-Proton Abstraction): A base present in the reaction mixture can directly abstract the α-proton from the activated carboxylic acid intermediate (e.g., an O-acylisourea).[3] This forms an enolate, which, like the one formed from the oxazolone, is achiral and leads to racemization upon re-protonation.

Racemization_Mechanisms cluster_0 Racemization Pathways cluster_1 Oxazolone Pathway cluster_2 Direct Enolization Pathway AA N-Protected Amino Acid Activated Activated Intermediate (e.g., O-Acylisourea) AA->Activated Activation (Coupling Reagent) Base2 Base Activated->Base2 Proton Abstraction Oxazolone Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Base1 Base Enolate1 Achiral Enolate Base1->Enolate1 Enolate2 Achiral Enolate Base2->Enolate2 Oxazolone->Base1 Proton Abstraction Racemate Racemized Product Enolate1->Racemate Re-protonation Enolate2->Racemate Re-protonation

Caption: Primary mechanisms of racemization during amino acid activation.

Q3: Is 3-Amino-4-(2-bromophenyl)butyric Acid particularly susceptible to racemization?

While racemization is a concern for all chiral amino acids (except glycine), certain factors can increase susceptibility. For 3-Amino-4-(2-bromophenyl)butyric acid, two points are relevant:

  • Beta-Amino Acid Structure: As a β-amino acid, it does not form the classic 5-membered oxazolone ring. Instead, it could potentially form a less favorable 6-membered oxazinone. The primary racemization risk for this molecule will likely be through the direct enolization of its activated intermediate, making the choice of base and reaction conditions especially critical.

  • Steric Hindrance: The bulky 2-bromophenyl group may sterically hinder the approach of the amine nucleophile, potentially slowing down the desired coupling reaction. If the coupling is slow, the activated intermediate exists for a longer period, increasing the opportunity for base-catalyzed racemization to occur.[4]

Q4: What is the fundamental role of a coupling additive like OxymaPure or HOBt?

Coupling additives are essential for suppressing racemization, especially when using carbodiimide-based activating agents like DIC or EDC.[5][6] Carbodiimides initially form a highly reactive O-acylisourea intermediate, which is very prone to racemization.[2] Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are acidic nucleophiles that rapidly intercept this O-acylisourea. This reaction forms a new active ester (an OBt- or Oxyma-ester) that is more stable and significantly less prone to racemization.[2][7] This active ester is still sufficiently reactive to proceed with the desired amine coupling, effectively channeling the reaction away from the racemization pathway.[7]

Troubleshooting Guide
Issue: Significant Diastereomeric Impurity Detected Post-Coupling

This is the most common manifestation of a racemization problem. If chiral HPLC or LC-MS analysis reveals a significant peak corresponding to the undesired diastereomer, systematically evaluate the following potential causes.

Potential Cause A: Inappropriate Coupling Reagent/Additive Combination

  • Scientific Rationale: The choice of coupling reagent directly dictates the nature of the activated intermediate and its propensity for racemization. Using a carbodiimide (e.g., DIC, DCC, EDC) without a racemization-suppressing additive is highly likely to cause significant epimerization.[6][8] Onium salt reagents (aminium/uronium or phosphonium) are designed to generate active esters in situ and are generally lower in racemization potential, but their effectiveness can still vary.[1][9]

  • Recommended Solution:

    • Incorporate an Additive: If you are using a carbodiimide, the addition of an equimolar amount of an additive is mandatory. OxymaPure is a highly effective and safer (non-explosive) alternative to HOBt.[5][7][10]

    • Switch to a Proven System: For a robust, low-racemization protocol, the combination of Diisopropylcarbodiimide (DIC) with OxymaPure is an excellent starting point.[11]

    • Consider Onium Salts for Difficult Couplings: For sterically demanding couplings where higher reactivity is needed, reagents like HATU or COMU are effective.[10][12] COMU has the advantage of incorporating an Oxyma moiety directly into its structure, making it a safer and highly efficient option.[5]

Coupling System Relative Racemization Risk Key Considerations & Recommendations
DIC only Very HighNot Recommended. Forms a highly unstable O-acylisourea intermediate prone to racemization.
DIC / HOBt LowGood. The classic combination for suppressing racemization.[5][8] HOBt has safety/shipping restrictions.
DIC / OxymaPure Very Low Highly Recommended. OxymaPure is as effective as HOBt but non-explosive and very reliable.[2][7][11]
HATU / Base LowVery Good. Highly efficient, especially for hindered couplings. Requires a base for activation.[10][12]
COMU / Base Very Low Excellent. A modern, safer onium salt with built-in Oxyma-based suppression.[5] Highly soluble byproducts.
PyBOP / Base Low-ModerateGood. Effective phosphonium salt, but byproducts can be problematic to remove.[8][12]

Potential Cause B: Incorrect Base Selection or Concentration

  • Scientific Rationale: Bases are the primary culprits in catalyzing the proton abstraction that leads to racemization.[1][3] The strength (pKa) and steric bulk of the base are critical factors. Strong, non-hindered bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA/DIEA) significantly increase the rate of racemization.[3][4]

  • Recommended Solution:

    • Avoid Strong Bases: Immediately replace DIPEA or TEA if they are being used in a problematic coupling.

    • Use a Weaker or Sterically Hindered Base: N-Methylmorpholine (NMM) is a weaker base and a much better choice than DIPEA.[1][4] For maximum suppression, the sterically hindered base 2,4,6-Collidine (TMP) is often the best option, as its bulk disfavors interaction with the α-proton while still acting as a proton shuttle.[3][11]

    • Optimize Concentration: Use the minimum amount of base necessary. If coupling an amino acid hydrochloride salt, one equivalent of base is sufficient. For carbodiimide couplings like DIC/Oxyma, no additional base may be required, which is the ideal scenario for minimizing racemization.[4][5]

Base Abbreviation pKa (approx.) Steric Hindrance Recommendation for Sensitive Couplings
N,N-DiisopropylethylamineDIPEA, DIEA10.1ModerateUse with Caution / Avoid [3]
N-MethylmorpholineNMM7.38LowRecommended [3][4]
2,4,6-CollidineTMP7.43HighHighly Recommended [3][11]

Potential Cause C: Elevated Reaction Temperature

  • Scientific Rationale: Both the desired coupling reaction and the undesired racemization side reaction are accelerated by heat. However, studies have shown that increasing the temperature often increases the rate of racemization more rapidly than the rate of peptide bond formation.[13][14]

  • Recommended Solution:

    • Lower the Temperature: Perform the activation and coupling steps at 0°C. If the reaction is sluggish, allow it to slowly warm to room temperature (20-25°C).[6]

    • Avoid Unnecessary Heating: Do not heat the reaction unless absolutely necessary to overcome extreme steric hindrance.

    • Microwave Synthesis Caution: If using microwave-assisted synthesis, be aware that the high temperatures can lead to significant racemization of sensitive residues.[6][15] Use the lowest possible temperature that still provides an acceptable coupling efficiency.

Potential Cause D: Prolonged Pre-activation Time

  • Scientific Rationale: The activated amino acid intermediate is the species that racemizes. The longer this intermediate exists in solution before it reacts with the amine component, the greater the opportunity for racemization.[4][11]

  • Recommended Solution:

    • Minimize Pre-activation: Add the coupling reagent to the solution of the carboxylic acid and additive, but only allow it to pre-activate for a short period (1-5 minutes) before adding the amine component.[4]

    • Immediate Coupling: For the most sensitive substrates, consider a protocol where all components (except the coupling reagent) are mixed, cooled to 0°C, and then the coupling reagent is added last to initiate the reaction immediately in the presence of the nucleophile.

Validated Experimental Protocols
Protocol 1: High-Fidelity Coupling using DIC/OxymaPure

This protocol is the recommended starting point for minimizing racemization with 3-Amino-4-(2-bromophenyl)butyric acid. It avoids the use of a tertiary amine base, significantly reducing the risk of epimerization.

Protocol_1_Workflow cluster_workflow DIC/OxymaPure Coupling Workflow start Start dissolve 1. Dissolve Acid (1 eq), OxymaPure (1.1 eq), & Amine (1.2 eq) in anhydrous DMF. start->dissolve cool 2. Cool reaction vessel to 0°C in an ice bath. dissolve->cool add_dic 3. Add DIC (1.1 eq) dropwise via syringe. cool->add_dic react 4. Stir at 0°C for 2 hours, then warm to RT and stir for an additional 2-4 hours. add_dic->react monitor 5. Monitor reaction progress by LC-MS or TLC. react->monitor monitor->react Incomplete workup 6. Perform aqueous workup and purification. monitor->workup Complete end End workup->end

Caption: Step-by-step workflow for the DIC/OxymaPure coupling protocol.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Amino-4-(2-bromophenyl)butyric acid (1.0 equivalent), OxymaPure (1.1 equivalents), and the amine component (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Place the flask in an ice/water bath and stir for 10-15 minutes until the internal temperature reaches 0°C.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cold, stirring solution. A white precipitate of diisopropylurea (DIU) may begin to form.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours. Then, remove the ice bath and let the reaction warm to room temperature (approx. 25°C). Continue stirring for an additional 2-16 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting acid using LC-MS or TLC.

  • Workup: Upon completion, filter off the DIU precipitate. Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Analyze the purified product by chiral HPLC to determine the diastereomeric excess (%de).

Protocol 2: Chiral HPLC Analysis for Quantifying Racemization

This protocol provides a general method for determining the extent of racemization in your final product.

  • Column Selection: Choose a chiral stationary phase (CSP) column suitable for separating enantiomers/diastereomers of your compound class. Common choices include polysaccharide-based columns (e.g., Chiralpak® series) or Pirkle-type columns.

  • Method Development: Develop an isocratic or gradient mobile phase, typically consisting of hexane/isopropanol or a similar solvent system, often with a small amount of an acidic or basic additive (e.g., TFA or DEA) to improve peak shape.

  • Sample Preparation: Prepare a dilute solution of your purified product (approx. 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system. The desired product and its diastereomeric impurity should resolve into two distinct peaks.

  • Quantification: Integrate the area of both peaks. The percentage of the undesired diastereomer can be calculated as: % Racemization = [Area(undesired) / (Area(desired) + Area(undesired))] x 100

References
  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1988). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method.
  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. Journal of the Chemical Society, Perkin Transactions 1, 1679-1683.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Miyazawa, T., Donkai, T., Yamada, T., & Kuwata, S. (1989). Racemization Suppression by Copper(II) Chloride in Peptide Synthesis by the Mixed Anhydride and Related Methods. Chemistry Letters, 18(11), 2125-2128.
  • Truman, R., & Bada, J. L. (2024). Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of The Royal Society Interface, 21(213), 20230704.
  • Williams, M. W., & Young, G. T. (1963). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters. Journal of the Chemical Society (Resumed), 881-889.
  • Synthesizing Hydrophobic Peptides. (2020). AAPPTEC. Retrieved from [Link]

  • Souza, L. G., et al. (2014). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Science, 20(12), 956-963.
  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2022).
  • Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6653-6661.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). T3P. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved from [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. (n.d.). Peptide Chemistry. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

Sources

Optimization

Technical Support Center: Optimization of Hydrogenation Conditions for Amino Acid Precursors

Welcome to the Technical Support Center for the asymmetric hydrogenation of amino acid precursors. This living document is designed for researchers, application scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the asymmetric hydrogenation of amino acid precursors. This living document is designed for researchers, application scientists, and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to optimize the conversion of dehydroamino acids into high-purity chiral amino acids and amino alcohols.

Part 1: Catalyst and Ligand Selection (FAQ & Troubleshooting)

Q: Should I use a Rhodium (Rh) or Ruthenium (Ru) catalyst for my dehydroamino acid substrate? A: The choice between Rh and Ru depends entirely on the substitution pattern and the steric bulk of your dehydroamino acid. Historically, Rh-catalysts complexed with chiral bidentate phosphine ligands (such as DIPAMP or DuPHOS) are the gold standard for standard α -dehydroamino acids. They provide excellent enantioselectivity by exploiting the massive difference in hydrogenation rates between enantiomeric substrate-catalyst complexes (1[1]). However, if you are working with sterically hindered tetrasubstituted variants or N -sulfonylated- α -dehydroamino acids, Rh catalysts often exhibit poor reactivity due to severe steric clash at the metal center. In these cases, Ru catalysts (e.g., paired with Josiphos ligands) are superior. The unique coordination geometry of Ru accommodates the steric bulk, achieving up to 98% enantiomeric excess (ee) where Rh fails (2[2]).

Q: My starting material is an unpurified E/Z isomeric mixture of an α -dehydroamino acid. Do I need to separate the isomers before hydrogenation? A: Not necessarily, provided you select an enantioconvergent catalyst system. Standard hydrogenation of E/Z isomeric olefins is typically enantiodivergent (yielding opposite enantiomers). However, using a Rh-(R,R)-DuPHOS catalyst can drive both E- and Z-isomers of α -dehydroamino acids to the same (R)-product with up to 99% ee[1]. The causality here lies in the rigid chiral pocket of the DuPHOS ligand, which overrides the initial C=C geometry and forces both isomers through transition states that converge on a single enantiomer[1].

Part 2: Reaction Conditions & Solvent Effects (FAQ & Troubleshooting)

Q: How does solvent choice affect the enantiomeric excess (ee) in Rh-catalyzed hydrogenations? A: Solvent polarity and coordinating ability directly dictate the stability of the catalytic intermediate. In polar, weakly coordinating solvents (like methanol), the solvent can competitively bind to the vacant coordination sites on the metal, displacing the substrate. For cationic Rh-complexes with enhanced solubility, switching to a non-donor solvent like dichloromethane (CH 2​ Cl 2​ ) prevents solvent-induced competitive inhibition, stabilizes the substrate-metal complex, and often drastically increases the ee (3[3]).

Q: I am trying to hydrogenate natural amino acids directly to amino alcohols, but the reaction stalls. What are the optimal conditions? A: Direct hydrogenation of the -COOH group in amino acids is notoriously difficult due to the low electrophilicity of the carbonyl carbon. Standard monometallic Rh or Ru complexes are insufficient. You must use a bimetallic catalyst, such as Rh-MoO x​ /SiO 2​ , where the MoO x​ species acts as an oxophilic promoter that facilitates the adsorption and activation of the carboxylate group. Because of the high activation energy required, optimal conditions are severe: 70 bar H 2​ pressure, 80 °C, in an acidic aqueous medium (0.3 M H 3​ PO 4​ ) (4[4]).

Q: Can I convert amino acids directly to primary amines without generating unwanted secondary amines? A: Yes, via a Ru-catalyzed hydrogenation-decarbonylation pathway. While direct Pd-catalyzed decarboxylation requires extreme temperatures (up to 250 °C) that degrade primary amines, using a Ru/C catalyst in water at 150 °C and 40 bar H 2​ allows for a milder indirect decarboxylation (5[5]). Adding 1.2 equivalents of H 3​ PO 4​ controls the delicate balance between primary amine stability and parallel hydrogenolysis side reactions, yielding up to 87% primary amine[5].

Part 3: Handling Challenging Substrates

Q: My substrate contains sulfur (e.g., Cysteine or Methionine precursors). The catalyst deactivates immediately. How can I prevent this? A: Platinum group metals (Pt, Pd, Ru, Rh) are highly sensitive to sulfur poisoning. The lone pairs on thiols or thioethers irreversibly coordinate to the metal surface, blocking the active sites required for hydrogen activation (6[6]). To troubleshoot this:

  • Pre-oxidation: Perform a mild oxidation of the substrate prior to hydrogenation. This converts thiols/thioethers into sulfonic acids or sulfones, which are non-coordinating and do not poison the catalyst[6].

  • Protecting Groups: Temporarily mask the sulfur moiety with a bulky protecting group (e.g., trityl) that sterically hinders metal surface binding.

Part 4: Data Presentation - Catalyst Performance Summary

Substrate TypeRecommended Catalyst/LigandOptimal Reaction ConditionsExpected OutcomeRef
Standard α -dehydroamino acids (E/Z mixtures) Rh / (R,R)-DuPHOSLow H 2​ pressure (3-5 bar), MeOH or CH 2​ Cl 2​ Up to 99% ee (Enantioconvergent)[1]
N -sulfonylated- α -dehydroamino acids (Tetrasubstituted) Ru / Josiphos50 °C, EtOH/DCE (3:1 ratio)Up to 98% ee
Free natural amino acids (to amino alcohols) Bimetallic Rh-MoO x​ /SiO 2​ 70 bar H 2​ , 80 °C, 0.3 M H 3​ PO 4​ High conversion / Yield[6],
Amino acids (to primary amines via decarbonylation) Ru/C (5 mol%)40 bar H 2​ , 150 °C, H 2​ O, 1.2 eq H 3​ PO 4​ Up to 87% yield[5]

Part 5: Standard Operating Protocols (SOP)

Self-Validating Protocol: Rh-Catalyzed Asymmetric Hydrogenation of α -Dehydroamino Acid Esters

This protocol is designed as a self-validating system to ensure catalyst integrity before committing valuable substrates.

Step 1: Preparation of the Pre-catalyst Complex

  • In a nitrogen-filled glovebox, dissolve[Rh(COD)2]BF 4​ (1.0 mol%) and the chiral ligand (e.g., (R,R)-DuPHOS, 1.1 mol%) in anhydrous, degassed CH 2​ Cl 2​ .

  • Stir for 30 minutes at room temperature to ensure complete complexation.

  • Validation Check 1: The solution must shift from yellow to a deep orange/red color. If the color does not change, complexation has failed (likely due to ligand oxidation or wet solvent); discard and prepare fresh solvent.

Step 2: Substrate Addition

  • Add the α -dehydroamino acid substrate (1.0 equiv) to the active catalyst solution. Ensure the substrate concentration is maintained between 0.1 M and 0.2 M to prevent dimerization side-reactions.

Step 3: Hydrogenation Setup

  • Transfer the mixture to a high-pressure Parr reactor. Purge the reactor three times with inert gas (Ar or N 2​ ), followed strictly by three purges with H 2​ gas to remove all atmospheric oxygen.

Step 4: Pressurization & Reaction

  • Pressurize the reactor to 3-5 bar H 2​ . Stir vigorously (800-1000 rpm) to eliminate mass transfer limitations at the gas-liquid interface. Maintain at 25 °C for 12-24 hours.

  • Validation Check 2: Monitor hydrogen uptake via the pressure gauge. A steady pressure drop over the first 2 hours confirms active catalytic turnover. If pressure remains static, abort the run and check the substrate for sulfur/halide poisoning.

Step 5: Workup & Analysis

  • Vent the H 2​ gas safely. Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst. Analyze via chiral HPLC to determine conversion and ee.

Part 6: Troubleshooting Workflows (Visualized)

Troubleshooting Start Evaluate Hydrogenation Outcome Issue Identify Primary Issue Start->Issue LowConv Low Conversion (< 90%) Issue->LowConv LowEE Low Enantiomeric Excess (< 95% ee) Issue->LowEE CheckMass Check H2 Mass Transfer & Pressure LowConv->CheckMass CheckIsomers Check E/Z Isomer Ratio of Precursor LowEE->CheckIsomers CheckPoisons Check Catalyst Poisons (e.g., Cys/Met Sulfur) CheckMass->CheckPoisons If pressure is optimal Oxidize Pre-oxidize Substrates or Use Rh-MoOx/SiO2 CheckPoisons->Oxidize If S-compounds present UseDuPhos Use Enantioconvergent Ligand (e.g., DuPHOS) CheckIsomers->UseDuPhos If E/Z mixture CheckSolvent Optimize Solvent & Lower Temperature CheckIsomers->CheckSolvent If pure isomer UseDCM Switch to Non-coordinating Solvent (e.g., CH2Cl2) CheckSolvent->UseDCM

Troubleshooting workflow for optimizing conversion and enantioselectivity.

References

  • Source: diva-portal.
  • Source: researchgate.
  • Source: shokubai.
  • Source: academia.
  • Source: scispace.
  • Source: acs.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Mass Spectrometry of 3-Amino-4-(2-bromophenyl)butyric Acid vs. Gabapentinoid Alternatives

As a Senior Application Scientist, I approach the structural elucidation of halogenated gabapentinoids not merely as a routine assay, but as a rigorous exercise in physical chemistry. 3-Amino-4-(2-bromophenyl)butyric aci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural elucidation of halogenated gabapentinoids not merely as a routine assay, but as a rigorous exercise in physical chemistry. 3-Amino-4-(2-bromophenyl)butyric acid (commonly known as 2-bromophenibut) presents unique analytical challenges compared to its non-halogenated or chlorinated counterparts.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of 2-bromophenibut against standard alternatives like Phenibut and Baclofen. By understanding the causality behind the fragmentation mechanics, researchers can establish self-validating analytical workflows that eliminate false positives in complex biological matrices.

Mechanistic Fragmentation Dynamics (The "Why")

To confidently identify 2-bromophenibut, one must understand the thermodynamic drivers of its fragmentation. Like all β -amino acids, gabapentinoids undergo predictable neutral losses when subjected to Collision-Induced Dissociation (CID) in positive ion mode[1].

When the primary amine is protonated [M+H]+ , the molecule becomes highly susceptible to:

  • Loss of Water (-18 Da): Driven by the interaction between the protonated amine and the carboxylic acid group, forming a stable lactam-like intermediate.

  • Loss of Ammonia (-17 Da): Direct elimination from the aliphatic chain.

  • Formation of the Diagnostic Cation: The most critical diagnostic event is the combined loss of NH3​ , H2​O , and CO (or NH3​ and HCOOH ), which cleaves the aliphatic backbone. This leaves a highly conjugated, halogen-substituted cyclic cation (e.g., a substituted phenylcyclopropyl or styryl cation)[2].

For 2-bromophenibut, the presence of the massive, electron-withdrawing bromine atom at the ortho position stabilizes this resulting [C9​H8​Br]+ fragment, making it the primary target for Multiple Reaction Monitoring (MRM) or High-Resolution Mass Spectrometry (HRMS) extraction.

Fragmentation M [M+H]+ m/z 258.01 (79Br) m/z 260.01 (81Br) F1 [M+H - H2O]+ m/z 240.00 / 242.00 M->F1 -H2O F2 [M+H - NH3]+ m/z 241.00 / 243.00 M->F2 -NH3 F3 [C9H8Br]+ m/z 194.98 / 196.98 Diagnostic Ion F1->F3 -NH3 & -CO F2->F3 -H2O & -CO

ESI-MS/MS fragmentation pathway of 2-Bromophenibut highlighting neutral losses.

Comparative Performance Data

To objectively evaluate 2-bromophenibut, we must benchmark its exact mass and fragmentation behavior against standard Phenibut and Baclofen[3]. The table below summarizes the high-resolution exact masses required for QTOF-MS identification.

Note: The exact masses below are calculated based on the most abundant isotopes. Bromine's unique isotopic signature ( 79Br and 81Br ) provides a critical analytical advantage.

Table 1: Precursor and Diagnostic Product Ions (ESI+)
CompoundMolecular FormulaPrecursor [M+H]+ Primary Fragment [C9​H8​X]+ Secondary Fragment [M+H−H2​O]+
Phenibut C10​H13​NO2​ 180.1024117.0704162.0918
Baclofen C10​H12​ClNO2​ 214.0629 ( 35Cl ) 216.0600 ( 37Cl )151.0312 ( 35Cl ) 153.0283 ( 37Cl )196.0524 ( 35Cl ) 198.0494 ( 37Cl )
2-Bromophenibut C10​H12​BrNO2​ 258.0124 ( 79Br ) 260.0104 ( 81Br )194.9807 ( 79Br ) 196.9787 ( 81Br )240.0018 ( 79Br ) 242.0000 ( 81Br )

Analytical Insight: While Phenibut yields a single monoisotopic precursor[2], 2-bromophenibut yields a distinct doublet separated by ~1.998 Da due to the nearly 1:1 natural abundance of 79Br and 81Br . Baclofen, by contrast, shows a ~3:1 ratio for its 35Cl and 37Cl isotopes[3].

Self-Validating Experimental Methodology

A robust analytical protocol must be self-validating. If a step fails, the system should flag the error rather than outputting a false positive. Below is the optimized LC-ESI-QTOF-MS methodology for detecting 2-bromophenibut.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 200 µL of the biological sample (plasma/urine) into a microcentrifuge tube.

  • Spike with 20 µL of an isotopically labeled internal standard (e.g., Baclofen-d4) to validate extraction recovery[3].

  • Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The acidic environment ensures the primary amine remains protonated, preventing analyte loss during precipitation while maximizing downstream ESI+ ionization efficiency.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for analysis.

Step 2: UHPLC Separation
  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: Isocratic hold at 5% B for 1 min, ramp to 95% B over 6 mins.

  • Causality: The ortho-bromo substitution increases the lipophilicity of 2-bromophenibut compared to Phenibut, resulting in a predictably longer retention time. This orthogonal chromatographic behavior prevents misidentification against positional isomers.

Step 3: ESI-QTOF-MS/MS Analysis & Self-Validation
  • Ionization: Positive Electrospray Ionization (ESI+). Capillary voltage set to 3000 V.

  • CID Parameters: Utilize a collision energy (CE) ramp of 15–35 eV to ensure sufficient fragmentation of the robust C-C backbone[3].

  • Self-Validation Criteria (Critical):

    • Mass Accuracy: The extracted exact mass for [M+H]+ must be within <3 ppm of theoretical values (258.0124 / 260.0104).

    • Isotopic Fidelity: The peak area ratio of the m/z 258 to m/z 260 precursor ions MUST be approximately 1:1 (±10%). Any peak lacking this specific isotopic doublet is immediately rejected as matrix noise.

Workflow Prep 1. Sample Preparation Acidic Protein Precipitation LC 2. UHPLC Separation C18 Column, Formic Acid Gradient Prep->LC ESI 3. ESI(+) Ionization Yields Protonated Precursor LC->ESI MS1 4. TOF-MS1 Screening Isotope Check (79Br:81Br ≈ 1:1) ESI->MS1 CID 5. CID Fragmentation Generate Diagnostic Ions MS1->CID Data 6. Data Validation Mass Error <3 ppm CID->Data

Self-validating LC-ESI-QTOF-MS analytical workflow for halogenated gabapentinoids.

Conclusion

The mass spectrometric characterization of 3-Amino-4-(2-bromophenyl)butyric acid relies heavily on the predictable neutral losses inherent to β -amino acids and the unmistakable isotopic signature of the bromine atom. By leveraging HRMS and enforcing strict isotopic ratio checks, analysts can achieve unparalleled specificity, easily distinguishing 2-bromophenibut from structurally similar therapeutics like Baclofen and Phenibut.

References

  • Title: (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication Source: ResearchGate / Forensic Toxicology URL: [Link]

  • Title: Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Reactivity Profile: 2-Bromo vs. 4-Bromo Phenylbutyric Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Mechanistic causality, regiochemical divergence, and kinetic performance in cross-coupling and cyclization workflows. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Mechanistic causality, regiochemical divergence, and kinetic performance in cross-coupling and cyclization workflows.

Executive Summary & Mechanistic Causality

The positional isomerism of the bromine atom in phenylbutyric acid derivatives fundamentally alters their reactivity profile. Both 4-(2-bromophenyl)butyric acid and 4-(4-bromophenyl)butyric acid are critical bifunctional building blocks used in the synthesis of complex active pharmaceutical ingredients (APIs), including functionalized tetralones and alpha-helical peptidomimetic macrocycles[1].

However, their behavior in synthetic workflows is governed by a strict dichotomy between steric shielding and regiochemical availability:

  • Steric Hindrance (The 2-Bromo Isomer): In the ortho-isomer, the proximity of the four-carbon aliphatic chain to the bromine atom creates a significant steric shield. This steric bulk obstructs the approach of transition metal catalysts during oxidative addition[2],[3].

  • Regiochemical Directing (The 4-Bromo Isomer): In the para-isomer, the C-Br bond is sterically unencumbered, allowing for rapid cross-coupling. Conversely, during intramolecular reactions, the para-bromine blocks the C4 position, forcing cyclization to occur exclusively at the C2 position[4].

Regiochemical Divergence: Intramolecular Friedel-Crafts Acylation

When subjected to dehydrating conditions, the butyric acid side chain undergoes intramolecular Friedel-Crafts acylation to form a tetralone core. The position of the bromine atom strictly dictates the regiochemistry of the resulting bicyclic system.

For 4-(4-bromophenyl)butyric acid, the C2 and C6 positions are equivalent and sterically accessible, leading to the formation of 7-bromo-1-tetralone [4]. In contrast, for 4-(2-bromophenyl)butyric acid, the C2 position is occupied by the bromine atom. The cyclization is forced to the C6 position, yielding 5-bromo-1-tetralone .

FC_Acylation cluster_0 Para-Isomer Cyclization cluster_1 Ortho-Isomer Cyclization A1 4-(4-bromophenyl) butyric acid B1 Acylium Ion Formation A1->B1 C1 Cyclization at C2 (Sterically Free) B1->C1 D1 7-bromo-1-tetralone C1->D1 A2 4-(2-bromophenyl) butyric acid B2 Acylium Ion Formation A2->B2 C2 Cyclization at C6 (Sterically Directed) B2->C2 D2 5-bromo-1-tetralone C2->D2

Regiochemical pathways for the intramolecular cyclization of bromophenylbutyric acids.

Self-Validating Experimental Protocol: P₂O₅-Mediated Cyclization

Causality: Phosphorus pentoxide (P₂O₅) acts as a powerful dehydrating agent to generate the highly electrophilic acylium ion required for ring closure[4].

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 10.0 mmol of the selected bromophenylbutyric acid in 30 mL of anhydrous toluene.

  • Activation: Add 30.0 mmol of P₂O₅ (1:3 molar ratio) in a single portion.

  • Reaction: Heat the mixture to 110°C for 2 hours[4].

    • Self-Validation Checkpoint 1: The reaction mixture will transition from a heterogeneous suspension to a dark amber solution, visually confirming the consumption of P₂O₅ and formation of the acylium intermediate.

  • Quench & Extraction: Cool the reaction to 0°C and cautiously quench with 50 mL of ice water (exothermic). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Orthogonal Purification: Wash the combined organic layers with 1M NaOH (2 x 20 mL).

    • Self-Validation Checkpoint 2: Unreacted starting material will partition into the basic aqueous layer. Acidifying this aqueous layer to pH 2 will precipitate any unreacted acid, allowing for precise mass-balance quantification and ensuring the organic layer contains only the neutral ketone product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Kinetic Divergence: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-limiting step is typically the oxidative addition of the Pd(0) species into the C-Br bond. The 4-bromo isomer reacts rapidly with standard, ubiquitous catalysts (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)[5].

Conversely, the 2-bromo isomer represents a challenging, sterically hindered substrate[3]. The adjacent butyric acid chain repels the approaching metal center. To overcome this activation barrier, the reaction requires specialized, bulky, electron-rich ligands (such as XPhos or PEPPSI-IPr complexes) that force the formation of a highly reactive, mono-ligated Pd(0) active species[6].

CC_Logic Start Bromophenylbutyric Acid Core Isomer2 2-Bromo Isomer (High Steric Shielding) Start->Isomer2 Ortho Isomer4 4-Bromo Isomer (Unencumbered C-Br) Start->Isomer4 Para Cat2 Bulky Ligands Required (e.g., XPhos, PEPPSI-IPr) Isomer2->Cat2 Cat4 Standard Pd Catalysts (e.g., Pd(PPh3)4) Isomer4->Cat4 Ox2 Slow Oxidative Addition (Requires 90-110°C) Cat2->Ox2 Ox4 Fast Oxidative Addition (Standard 60-80°C) Cat4->Ox4

Catalyst selection logic based on steric hindrance during oxidative addition.

Self-Validating Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Causality: Dodecane is utilized as an inert internal standard to eliminate extraction efficiency errors, ensuring that GC-FID conversion data reflects absolute kinetic differences between the two isomers.

Step-by-Step Methodology:

  • Preparation: In two separate parallel Schlenk tubes, add 1.0 mmol of the respective bromophenylbutyric acid, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K₂CO₃.

  • Standard Addition: Add exactly 1.0 mmol of dodecane (internal standard) to both tubes.

  • Catalyst Assignment:

    • Tube A (4-Bromo): Add 0.05 mol% Pd(dppf)Cl₂.

    • Tube B (2-Bromo): Add 2.0 mol% Pd₂(dba)₃ and 4.0 mol% XPhos[3].

  • Solvent & Degassing: Add 5 mL of a degassed 4:1 Dioxane/H₂O mixture to each tube. Purge with N₂ for 5 minutes.

  • Heating & Sampling: Heat Tube A to 80°C and Tube B to 100°C.

    • Self-Validation Checkpoint 1: Withdraw 50 µL aliquots at 1h, 2h, and 4h. Quench immediately in 0.5 mL of saturated NH₄Cl to arrest the reaction.

    • Self-Validation Checkpoint 2: Analyze the organic layer via GC-FID. The ratio of the product peak area to the dodecane peak area provides a self-calibrating conversion metric, proving the necessity of the bulky ligand in Tube B.

Quantitative Reactivity Comparison

The following table summarizes the expected quantitative performance of both isomers based on structural constraints and literature precedents.

Parameter4-(2-Bromophenyl)butyric acid4-(4-Bromophenyl)butyric acid
Steric Hindrance at C-Br High (Ortho-alkyl chain)[2]Low (Para-alkyl chain)
Intramolecular Cyclization Product 5-bromo-1-tetralone7-bromo-1-tetralone[4]
Cyclization Yield (P₂O₅, 110°C, 2h) ~65-70% (Slower kinetics)>85% (Sterically favored)[4]
Optimal Pd-Catalyst (Coupling) Pd₂(dba)₃ / XPhos or PEPPSI-IPr[6]Pd(PPh₃)₄ or Pd(dppf)Cl₂[5]
Oxidative Addition Rate Slow (Requires elevated temperatures)Fast (Proceeds at mild temperatures)
Primary Application 5-substituted tetralone APIs7-substituted tetralones, Peptidomimetics[1]

References

  • [2] A Comparative Analysis of the Reactivity of 2- Bromo-4-methoxyphenol and 4-Bromo-2 - Benchchem. Benchchem.com. 2

  • [3] Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides and Sulfonates: A General Method for the Preparation of Primary Arylamines - PMC. National Institutes of Health (NIH). 3

  • [6] Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose University Consortium. 6

  • [4] 7-Bromo-1-tetralone synthesis - ChemicalBook. ChemicalBook.com. 4

  • [5] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. ACS Publications. 5

  • [1] WO2016049355A1 - Peptidomimetic macrocycles and formulations thereof. Google Patents. 1

Sources

Validation

Biological activity comparison of brominated beta-amino acids

As a Senior Application Scientist in peptidomimetic drug design, I frequently encounter the challenge of balancing antimicrobial potency with mammalian cytotoxicity. The transition from naturally occurring α -amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptidomimetic drug design, I frequently encounter the challenge of balancing antimicrobial potency with mammalian cytotoxicity. The transition from naturally occurring α -amino acids to synthetic β -amino acids was a watershed moment for proteolytic stability. However, the true optimization of these scaffolds lies in side-chain functionalization.

This guide provides an in-depth, mechanistic comparison of brominated β -amino acids against their non-halogenated, fluorinated, and α -amino acid counterparts, specifically focusing on their biological activity as antimicrobial peptidomimetics (AMPs).

Mechanistic Causality: The Role of Bromination in β -Amino Acids

To understand why brominated β -amino acids exhibit superior biological profiles in specific applications, we must examine the causality at the molecular level.

Natural α -peptides are highly susceptible to enzymatic degradation. By introducing an additional methylene group into the peptide backbone, β -amino acids fundamentally disrupt the recognition geometry required by endogenous proteases (such as α -chymotrypsin and trypsin)[1]. While this backbone modification grants stability, it is the side-chain modifications that dictate biological targeting.

Why Bromine? When designing amphipathic β -peptidomimetics (molecules that adopt a distinct hydrophilic/lipophilic face, such as a 14-helix), the choice of halogen drastically alters membrane interaction mechanics:

  • Steric Bulk & Lipophilicity: Bromine possesses a significantly larger van der Waals radius (1.85 Å) compared to fluorine (1.47 Å) or hydrogen (1.20 Å). When attached to an aromatic side chain (e.g., a benzylic ring), bromine dramatically increases the lipophilic surface area. This drives spontaneous, thermodynamically favorable insertion into the hydrophobic core of bacterial lipid bilayers[2].

  • Polarizability: Unlike the highly electronegative and "hard" fluorine atom, bromine is a "softer," more polarizable atom. This allows brominated side chains to engage in stronger intermolecular dispersion forces with lipid acyl chains, anchoring the peptidomimetic into the bacterial membrane and inducing fatal membrane depolarization[2].

MechanisticLogic A Beta-Amino Acid Scaffold (Backbone Extension) B Bromination (e.g., 3,5-dibromo-benzyl) A->B C Fluorination (e.g., Trifluoromethyl) A->C D Increased Lipophilic Bulk & High Polarizability B->D E Proteolytic Stability (Steric Hindrance) B->E C->E F High Electronegativity & Low Steric Profile C->F G Bacterial Membrane Disruption (Broad-Spectrum AMPs) D->G E->G H Metabolic Stability & Enzyme Inhibition E->H F->H

Logic diagram detailing the divergent biological outcomes of beta-amino acid halogenation.

Comparative Biological Activity

When benchmarking brominated β -amino acids, we must evaluate them across three critical axes: Antimicrobial Potency (Minimum Inhibitory Concentration, MIC), Mammalian Toxicity (Erythrocyte Lysis, EC 50​ ), and Proteolytic Half-life.

Fluorinated β -amino acids are exceptional for tuning pKa and blocking metabolic liabilities in small-molecule enzyme inhibitors[3]. However, in the context of membrane-active therapeutics, fluorinated derivatives often lack the necessary lipophilic bulk to effectively disrupt pathogenic membranes. Conversely, non-halogenated aliphatic side chains often require longer peptide sequences to achieve the same membrane-anchoring effect, which increases manufacturing costs and reduces bioavailability.

Recent studies on amphipathic α,α -disubstituted β -amino amide derivatives demonstrated that 3,5-di-brominated benzylic side-chains (e.g., Derivative 4e) yield the optimal balance of potency and selectivity[1][2].

Quantitative Performance Comparison

Data synthesized from standardized broth microdilution and hemolysis assays against ESBL-producing multi-resistant bacteria[1][2].

Compound ClassKey Structural ModificationTarget Pathogen (e.g., MRSA, E. coli)Potency (MIC, μg/mL)Hemolytic Toxicity (EC 50​ , μg/mL)Protease Stability (Half-life)
Brominated β -Peptidomimetic 3,5-di-bromo benzylic side-chainGram (+), Gram (-), ESBL0.25 – 8.0 > 200 (Highly Selective)> 48 hours
Fluorinated β -Peptidomimetic Trifluoromethyl / Mono-fluoroGram (+), Gram (-)8.0 – 32.0> 150 (Selective)> 48 hours
Non-Halogenated β -Peptide Unsubstituted benzylic / alkylGram (+), Gram (-)16.0 – 64.0~100 (Moderate)> 48 hours
Natural α -AMP (Control) Standard proteinogenic sequenceGram (+), Gram (-)2.0 – 16.0< 50 (Toxic)< 30 minutes

Key Takeaway: The brominated β -amino acid derivative achieves a therapeutic index (TI = EC 50​ / MIC) that is orders of magnitude superior to natural α -peptides and significantly more potent than its fluorinated counterparts[2].

Self-Validating Experimental Protocols

To objectively verify the biological activity of synthesized brominated β -peptidomimetics, researchers must employ self-validating assay systems. The following protocols are designed to prevent false positives (e.g., compound precipitation masquerading as bacterial growth inhibition) and definitively establish the therapeutic window.

ExperimentalWorkflow S1 Peptide Synthesis (Brominated Monomers) S2 MIC Assay (Resazurin Validation) S1->S2 S3 Hemolysis Assay (hRBCs) S1->S3 S4 Therapeutic Index (EC50 / MIC) S2->S4 S3->S4

Workflow for evaluating the therapeutic index of beta-peptidomimetics.

Protocol A: Resazurin-Validated Minimum Inhibitory Concentration (MIC)

Causality: Standard OD 600​ absorbance readings can be skewed by the poor aqueous solubility of highly lipophilic brominated compounds. Using Resazurin (a metabolic dye) creates a self-validating step: only actively respiring bacteria will reduce blue resazurin to pink resorufin, definitively separating true antimicrobial activity from compound precipitation.

  • Preparation: Culture target strains (e.g., MRSA, E. coli) in Mueller-Hinton Broth (MHB) to mid-log phase. Dilute to a standard inoculum of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well plate, prepare a 2-fold serial dilution of the brominated β -peptidomimetic (range: 128 μg/mL to 0.125 μg/mL) in MHB.

  • Inoculation: Add 50 μL of the bacterial suspension to 50 μL of the compound dilutions.

  • Incubation: Incubate at 37°C for 18 hours.

  • Validation Step: Add 10 μL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Analysis: The MIC is defined as the lowest concentration well that remains strictly blue (indicating no metabolic reduction by living bacteria).

Protocol B: Erythrocyte Hemolysis Assay (Toxicity Screening)

Causality: A potent AMP is useless if it lyses human cells. This assay validates the selectivity of the brominated compound for bacterial membranes (which are highly negatively charged) over mammalian membranes (which are zwitterionic and rich in cholesterol).

  • Erythrocyte Preparation: Wash human red blood cells (hRBCs) three times with sterile PBS (pH 7.4) via centrifugation (1000 x g, 5 mins) until the supernatant is clear. Resuspend to a 1% (v/v) solution in PBS.

  • Compound Exposure: Aliquot 50 μL of the brominated compound (at concentrations ranging from 1 to 200 μg/mL) into a 96-well V-bottom plate. Add 50 μL of the 1% hRBC suspension.

  • Controls: Use PBS as a 0% hemolysis control (baseline) and 0.1% Triton X-100 as a 100% hemolysis control (complete lysis).

  • Incubation & Centrifugation: Incubate at 37°C for 1 hour. Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.

  • Quantification: Transfer 50 μL of the supernatant to a flat-bottom plate and measure hemoglobin release via absorbance at 414 nm.

  • Calculation: Calculate the EC 50​ (concentration causing 50% lysis). A successful brominated lead should exhibit an EC 50​>200 μg/mL[2].

Conclusion

The strategic incorporation of brominated β -amino acids into peptidomimetic scaffolds represents a highly effective methodology for developing next-generation antimicrobial agents. While α -peptides suffer from rapid proteolytic clearance, and fluorinated β -peptides often lack the necessary lipophilic bulk for membrane disruption, brominated variants occupy a "Goldilocks zone." They provide the exact combination of steric bulk, polarizability, and enzymatic resistance required to selectively target and destroy multi-resistant bacteria while sparing human host cells.

References

  • Antimicrobial Activity of Small β-Peptidomimetics Based on the Pharmacophore Model of Short Cationic Antimicrobial Peptides. Journal of Medicinal Chemistry.[Link]

  • Antimicrobial activity of amphipathic α,α-disubstituted β-amino amide derivatives against ESBL - CARBA producing multi-resistant bacteria; effect of halogenation, lipophilicity and cationic character. European Journal of Medicinal Chemistry / PubMed.[Link]

  • Application of Fluorine in Drug Design. ResearchGate.[Link]

Sources

Comparative

Structural Validation of 3-Amino-4-(2-bromophenyl)butyric Acid: A Comparative Guide to X-Ray Diffraction vs. Conventional Analytics

When sourcing complex chiral building blocks like 3-Amino-4-(2-bromophenyl)butyric Acid, researchers must rigorously scrutinize the analytical validation data. This unnatural β-amino acid is a highly constrained, halogen...

Author: BenchChem Technical Support Team. Date: March 2026

When sourcing complex chiral building blocks like 3-Amino-4-(2-bromophenyl)butyric Acid, researchers must rigorously scrutinize the analytical validation data. This unnatural β-amino acid is a highly constrained, halogenated derivative crucial for synthesizing proteolytically stable peptidomimetics and CNS-active foldamers [1]. The insertion of such sterically constrained β-residues into polypeptide sequences allows for the precise engineering of secondary structures without significant structural distortion [2].

However, a standard Certificate of Analysis (CoA) relying solely on Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) leaves critical structural blind spots regarding absolute stereochemistry and solid-state polymorphism. As a Senior Application Scientist, I have designed this guide to objectively compare X-ray diffraction (XRD) techniques against conventional alternatives, providing the experimental causality and self-validating workflows necessary to guarantee the integrity of your chiral building blocks.

The Analytical Dilemma: Comparing Validation Methodologies

To understand the three-dimensional conformation of these molecules—which is essential for characterizing their interaction with biosynthetic enzymes [3]—we must evaluate the limits of our analytical toolkit.

  • Solution-State NMR & LC-MS: These are indispensable for confirming atomic connectivity, molecular weight, and chemical purity. However, NMR cannot independently determine the absolute configuration (whether the batch is the pure (S)- or (R)-enantiomer) without the use of chiral derivatizing agents (e.g., Mosher's acid), which introduces synthetic overhead and potential kinetic resolution errors.

  • Chiral HPLC: While excellent for quantifying enantiomeric excess (ee), Chiral HPLC is a relative technique. It requires a pre-validated reference standard of the pure enantiomer to assign the peaks.

  • Single-Crystal X-Ray Diffraction (SCXRD): The definitive gold standard. SCXRD provides a direct, unambiguous 3D electron density map of the molecule, proving both relative and absolute stereochemistry without the need for external reference standards.

Table 1: Objective Performance Comparison of Validation Techniques
Analytical TechniqueAbsolute StereochemistryPolymorph Identification3D Conformation MappingSample StateThroughput
SCXRD Definitive (via Flack Parameter) Single-crystal specificDirect & Unambiguous Single CrystalLow
PXRD Inferred from SCXRDDefinitive (Bulk Phase) Indirect (via Rietveld)Bulk PowderHigh
1D/2D NMR Requires Chiral AuxiliariesCannot DetectIndirect (NOESY/ROESY)SolutionHigh
Chiral HPLC Requires Reference StandardCannot DetectNoneSolutionHigh

The Heavy Atom Advantage: Causality in Crystallography

The molecular structure of 3-Amino-4-(2-bromophenyl)butyric Acid contains a distinct crystallographic advantage: the ortho-substituted bromine atom .

In standard X-ray crystallography, Friedel's law states that the intensities of opposite diffraction reflections are equal. However, atoms with tightly bound inner electrons, like bromine, absorb X-rays and re-emit them with a slight phase shift—a phenomenon known as anomalous dispersion . Because bromine's anomalous scattering signal is exceptionally strong when exposed to Copper radiation (Cu-Kα), it intentionally breaks Friedel's law.

By measuring the intensity differences between these Friedel pairs, we calculate the Flack parameter ( x ) . A Flack parameter near 0 indicates the absolute stereochemical model is correct, while a value near 1 indicates the model is inverted. Thus, the bromine atom acts as an internal beacon, allowing us to assign the (S) or (R) configuration at the C3 chiral center with absolute mathematical certainty.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness, the structural validation of 3-Amino-4-(2-bromophenyl)butyric Acid must utilize a self-validating loop combining SCXRD (for the single molecule) and PXRD (for the bulk batch).

Protocol A: SCXRD for Absolute Configuration
  • Crystallization: Dissolve 10 mg of the compound in a minimum volume of hot methanol. Add ethyl acetate dropwise until slight turbidity is observed. Allow slow evaporation at 4°C over 72 hours. Causality: Slow evaporation minimizes defect formation in the crystal lattice, yielding high-quality single crystals necessary for high-resolution diffraction.

  • Mounting & Cryocooling: Select a crystal (~0.2 × 0.1 × 0.1 mm) under polarized light. Coat it in Paratone-N oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer equipped with a 100 K nitrogen cryostream. Causality: Freezing the crystal at 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map and improving the resolution of high-angle reflections.

  • Data Collection: Utilize a microfocus Cu-Kα source ( λ=1.54184 Å). Causality: Copper radiation is specifically chosen over Molybdenum to maximize the anomalous scattering signal of the bromine atom, reducing uncertainty in the Flack parameter.

  • Refinement: Solve the structure using dual-space algorithms (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Protocol B: PXRD for Bulk Polymorphic Purity

SCXRD proves the structure of one crystal, but does not guarantee the entire 10-kilogram batch shares that structure. Polymorphism can drastically alter the solubility of the downstream API.

  • Preparation: Lightly grind 50 mg of the bulk powder in an agate mortar to randomize crystal orientations.

  • Data Collection: Load the powder onto a zero-background silicon holder and scan from 2θ=5∘ to 50∘ using a Bragg-Brentano diffractometer at 298 K.

  • Rietveld Refinement (The Self-Validating Step): Mathematically overlay the experimental PXRD pattern with the theoretical powder pattern simulated from the SCXRD CIF file. Causality: If the patterns match (indicated by a low Rwp​ value), the bulk powder is unequivocally proven to be phase-pure and structurally identical to the validated single crystal.

Quantitative Data Presentation

Below is a representative summary of the crystallographic data required to validate a high-purity batch of (S)-3-Amino-4-(2-bromophenyl)butyric Acid.

Table 2: Crystallographic Data and Structure Refinement Parameters
ParameterValidated ValueSignificance
Empirical Formula C10H12BrNO2Confirms chemical composition.
Formula Weight 258.11 g/mol Matches theoretical mass.
Temperature 100(2) KEnsures high-resolution data collection.
Crystal System OrthorhombicDefines the 3D lattice symmetry.
Space Group P2₁2₁2₁Chiral space group; confirms enantiomeric purity.
Radiation Cu-Kα ( λ=1.54184 Å)Maximizes bromine anomalous dispersion.
Goodness-of-fit on F2 1.045Indicates an excellent model fit (~1.0 is ideal).
Flack Parameter ( x ) 0.012(4) Definitively proves the (S)-configuration.

Mandatory Visualization: Validation Workflow

The following diagram maps the logical relationship between the synthesis batch, the parallel diffraction techniques, and the final self-validated product.

XRD_Validation Start 3-Amino-4-(2-bromophenyl)butyric Acid (Synthesized Batch) Split Validation Pathway Start->Split SCXRD_Prep Single Crystal Growth (Slow Evaporation) Split->SCXRD_Prep 3D Structure PXRD_Prep Bulk Powder Prep (Milling & Sieving) Split->PXRD_Prep Bulk Phase SCXRD_Data SCXRD Collection (100K, Cu-Kα) SCXRD_Prep->SCXRD_Data PXRD_Data PXRD Collection (298K, Bragg-Brentano) PXRD_Prep->PXRD_Data Phase1 Absolute Configuration (Flack Parameter) SCXRD_Data->Phase1 Phase2 Polymorphic Purity (Rietveld Refinement) PXRD_Data->Phase2 Final Structurally Validated Chiral Building Block Phase1->Final Phase2->Final

Figure 1: Parallel X-ray diffraction workflow for structural and polymorphic validation.

Conclusion

While conventional techniques like NMR and LC-MS are sufficient for routine identity and purity checks, they are fundamentally limited when it comes to definitive 3D spatial mapping. For highly constrained, halogenated building blocks like 3-Amino-4-(2-bromophenyl)butyric Acid, the implementation of a combined SCXRD and PXRD workflow is not just a luxury—it is a scientific necessity. By leveraging the anomalous dispersion of the bromine atom and closing the validation loop with Rietveld refinement, drug development professionals can guarantee the absolute stereochemistry and polymorphic stability of their critical starting materials.

References

  • Title: An alpha/beta-Peptide Helix Bundle with a Pure beta3-Amino Acid Core and a Distinctive Quaternary Structure. Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Alpha,beta hybrid peptides: a polypeptide helix with a central segment containing two consecutive beta-amino acid residues. Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Biochemical characterization and structural insight into aliphatic beta-amino acid adenylation enzymes IdnL1 and CmiS6. Source: Proteins: Structure, Function, and Bioinformatics URL: [Link]

Sources

Validation

Comparative stability of Boc vs Fmoc protected 3-Amino-4-(2-bromophenyl)butyric Acid

As a Senior Application Scientist, I frequently encounter the nuanced challenges of incorporating sterically demanding unnatural amino acids into complex peptide backbones. The molecule 3-Amino-4-(2-bromophenyl)butyric a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the nuanced challenges of incorporating sterically demanding unnatural amino acids into complex peptide backbones. The molecule 3-Amino-4-(2-bromophenyl)butyric acid —a β3 -homo-amino acid derivative featuring a bulky ortho-bromobenzyl side chain—presents a unique set of steric and electronic hurdles. The ortho-bromo substitution introduces significant steric drag and inductive electron withdrawal, which fundamentally alters the reactivity profile of its N-protected derivatives during Solid-Phase Peptide Synthesis (SPPS).

Choosing between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for this specific building block is not merely a matter of preference; it dictates the kinetic success of your synthesis. This guide provides an objective, data-driven comparison of these two strategies, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Profiling: The Causality of Stability

To understand how this molecule behaves under different protection schemes, we must first analyze its structural microenvironment. The β -amino group is directly adjacent to the γ -carbon bearing the 2-bromophenyl group.

The Fmoc Strategy (Base-Labile)

Fmoc deprotection operates via a base-induced E1cB β -elimination mechanism[1]. When exposed to a secondary amine like piperidine, the acidic proton on the fluorene ring is abstracted, releasing carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the base[2].

  • Stability Impact: The Fmoc-protected variant of 3-Amino-4-(2-bromophenyl)butyric acid is exceptionally stable to acidic conditions. However, the combined steric bulk of the massive fluorenyl ring and the ortho-bromobenzyl group can reduce solubility in standard SPPS solvents (like DMF) and slow down coupling kinetics[3].

  • Side-Reaction Risks: While β -amino acids can sometimes undergo premature lactamization under prolonged basic conditions, the extreme steric hindrance provided by the 2-bromophenyl group effectively shields the backbone, minimizing this risk.

The Boc Strategy (Acid-Labile)

Boc deprotection relies on acid-catalyzed hydrolysis, typically utilizing trifluoroacetic acid (TFA) to generate a tert-butyl cation, which degrades into isobutylene and carbon dioxide.

  • Stability Impact: The Boc group is significantly smaller than Fmoc. This reduced steric footprint enhances the activation kinetics of the β -amino acid during coupling. The 2-bromophenyl moiety is highly stable to TFA[4].

  • Side-Reaction Risks: The primary risk in Boc chemistry occurs during the final global cleavage using anhydrous Hydrogen Fluoride (HF). While aryl bromides are generally stable, harsh HF conditions without optimized scavengers can occasionally lead to trace debromination.

G1 Target 3-Amino-4-(2-bromophenyl) butyric Acid Fmoc Fmoc-Protected Target->Fmoc Boc Boc-Protected Target->Boc Fmoc_Reag 20% Piperidine/DMF (Base-Catalyzed E1cB) Fmoc->Fmoc_Reag Boc_Reag TFA/DCM (Acid-Catalyzed) Boc->Boc_Reag Fmoc_By Dibenzofulvene Adduct Fmoc_Reag->Fmoc_By Byproduct Free Free β-Amino Group Fmoc_Reag->Free Boc_By Isobutylene + CO2 Boc_Reag->Boc_By Byproduct Boc_Reag->Free

Fig 1. Comparative deprotection pathways for Fmoc and Boc protected β-amino acid derivatives.

Quantitative Comparative Data

The following table synthesizes the operational and thermodynamic differences between the two protected forms, allowing for an objective selection based on your specific synthetic pipeline.

ParameterFmoc-3-Amino-4-(2-bromophenyl)butyric AcidBoc-3-Amino-4-(2-bromophenyl)butyric Acid
Protecting Group Size Large (Fluorenylmethyloxycarbonyl)Moderate (tert-Butyloxycarbonyl)
Deprotection Condition 20% Piperidine in DMF (Base)[2]50% TFA in DCM (Acid)
Cleavage Mechanism E1cB β -elimination[1]Acid-catalyzed hydrolysis
Orthogonality Excellent (Stable to TFA)[2]Excellent (Stable to Piperidine)[5]
Coupling Kinetics Slower (High steric drag from Fmoc + 2-Br-phenyl)Moderate (Less steric hindrance than Fmoc)
Risk of Racemization Extremely Low (No oxazolone formation possible)Extremely Low (No oxazolone formation possible)

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems . They incorporate real-time analytical feedback loops to confirm causality and reaction completion, preventing the propagation of errors in multi-step syntheses.

Protocol A: Fmoc-Based SPPS Incorporation

Due to the profound steric hindrance of the 2-bromophenyl group, standard coupling reagents like HBTU will yield incomplete reactions. We must utilize HATU, which forms a highly reactive 7-aza-OBt ester to force the coupling[3].

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes[6].

    • Self-Validation Check: Collect the deprotection effluent and measure UV absorbance at 301 nm. Apply the Beer-Lambert law to quantify the DBF-piperidine adduct. A stable absorbance plateau between the first and second treatment confirms 100% Fmoc removal[2].

  • Activation: Dissolve 4.0 equivalents of Fmoc-3-Amino-4-(2-bromophenyl)butyric Acid and 3.9 equivalents of HATU in minimal DMF. Add 8.0 equivalents of DIPEA. Allow 2 minutes for pre-activation (solution will turn pale yellow).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes (extended time required for β -amino acids)[3].

    • Self-Validation Check: Perform a Kaiser Test. A clear/yellow resin bead indicates complete primary amine acylation. If beads are blue, perform a secondary coupling using DIC/Oxyma to bypass HATU-induced guanidinylation side-reactions.

G2 Resin Resin-Bound Peptide Act Activation (HATU / DIPEA) Resin->Act Steric Steric Drag from 2-Bromophenyl Act->Steric Couple Coupling Reaction (Extended: 2-3h) Act->Couple Overcome via High Reactivity Steric->Couple Wash DMF Wash & UV Monitor Couple->Wash

Fig 2. Optimized SPPS coupling workflow addressing the steric hindrance of the 2-bromophenyl group.

Protocol B: Boc-Based SPPS Incorporation & Cleavage

The Boc strategy is advantageous here if the peptide sequence is highly aggregation-prone, as the strongly acidic TFA deprotection disrupts secondary structures better than DMF/Piperidine[1].

Step-by-Step Methodology:

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 1 × 5 min, then 1 × 20 min.

  • Neutralization: Wash with DCM, then neutralize the TFA salt with 5% DIPEA in DCM for 3 × 3 minutes.

    • Self-Validation Check: Perform a Kaiser Test. The beads must turn deep blue, confirming the successful unmasking of the free β -amino group.

  • Coupling: Dissolve 4.0 eq of Boc-3-Amino-4-(2-bromophenyl)butyric Acid with DIC/HOBt. Couple for 90 minutes.

  • Global Cleavage (Critical Step): To prevent debromination of the 2-bromophenyl group during final HF cleavage, strictly control the scavenger cocktail. Use anhydrous HF containing 10% anisole (avoid thiol-based scavengers which can trigger nucleophilic aromatic substitution on activated bromoarenes). Cleave at 0°C for exactly 45 minutes.

Conclusion & Selection Directive

Select the Fmoc-protected derivative for standard solid-phase synthesis where orthogonal side-chain protection is required, provided you utilize highly reactive coupling reagents (HATU/Oxyma) and extended coupling times to overcome the combined steric bulk. Select the Boc-protected derivative for synthesizing highly hydrophobic, aggregation-prone foldamers, or when the reduced steric profile of the Boc group is necessary to force a difficult coupling onto a hindered N-terminus.

References

  • β-Amino Acids Reduce Ternary Complex Stability and Alter the Translation Elongation Mechanism ACS Publications URL:[Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid RSC Publishing URL:[Link]

  • Boc-Protected Amino Groups Organic Chemistry Portal URL:[Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI URL:[Link]

  • Methods for Removing the Fmoc Group ResearchGate URL:[Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Peptide Chemistry URL:[Link]

Sources

Comparative

Validation of Analytical Methods for Brominated Amino Acid Detection: A Comprehensive Comparison Guide

Introduction Brominated amino acids, particularly 3-bromotyrosine (3-BrY), serve as highly specific, stable biomarkers for eosinophil-catalyzed protein oxidation and oxidative stress[1]. Eosinophil peroxidase (EPO) utili...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brominated amino acids, particularly 3-bromotyrosine (3-BrY), serve as highly specific, stable biomarkers for eosinophil-catalyzed protein oxidation and oxidative stress[1]. Eosinophil peroxidase (EPO) utilizes hydrogen peroxide and physiological bromide to generate hypobromous acid (HOBr), which subsequently brominates tyrosine residues on target proteins[2]. Because there are no other known endogenous pathways that result in the covalent incorporation of bromine into biomolecules, 3-BrY is an unparalleled molecular marker for eosinophil-dependent tissue damage in conditions such as asthma, allergic inflammation, and certain cancers[2][3].

Mechanistic Pathway of Tyrosine Bromination

To accurately quantify these biomarkers, it is critical to understand their origin. The respiratory burst produces reactive oxygen species, fueling EPO-mediated halogenation.

EPO_Pathway EPO Eosinophil Peroxidase (EPO) HOBr Hypobromous Acid (HOBr) EPO->HOBr Catalysis H2O2 Hydrogen Peroxide (H2O2) H2O2->EPO Br Bromide Ion (Br-) Br->EPO Tyr Protein Tyrosine Residues HOBr->Tyr Electrophilic Attack BrY 3-Bromotyrosine (Biomarker) Tyr->BrY Bromination

Caption: Eosinophil peroxidase (EPO) catalyzed formation of 3-bromotyrosine.

Objective Comparison of Analytical Modalities

The quantification of 3-BrY requires methods capable of distinguishing it from structurally similar modifications like 3-chlorotyrosine (3-CT) and 3-nitrotyrosine (3-NT). The three primary modalities are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA)[1].

1. LC-MS/MS (The Gold Standard): LC-MS/MS offers the highest specificity and sensitivity without the need for extensive derivatization. By utilizing Multiple Reaction Monitoring (MRM), it isolates the precursor ion (e.g., m/z 260.0 for 3-BrY) and its specific product ion (m/z 181.0), effectively eliminating matrix interference[1]. Recent advancements have yielded Limits of Detection (LOD) as low as 0.026 ng/mL for 3-BrY[4].

2. GC-MS: While highly sensitive, GC-MS requires prior sample derivatization (e.g., with trifluoroacetic anhydride) because amino acids are highly polar and lack volatility[4]. The causality behind moving away from GC-MS lies in the derivatization process itself: the high temperatures and low pH required can induce artifactual halogenation or nitration of native tyrosine in biological samples, skewing quantitative results[4].

3. ELISA: Immunoassays provide high-throughput, cost-effective screening. However, they suffer from insufficient selectivity due to antibody cross-reactivity with unmodified tyrosine, 3-CT, and 3-NT[4]. ELISA is best deployed for preliminary screening rather than absolute quantification[1].

Table 1: Quantitative Performance Metrics Comparison
ParameterLC-MS/MSGC-MSELISA
Sensitivity (LOD) Excellent (~0.026 ng/mL)Good (~0.5 ng/mL)Moderate (~1-5 ng/mL)
Specificity Unparalleled (MRM transitions)High (but risks artifacts)Low (Cross-reactivity issues)
Sample Derivatization Not RequiredMandatoryNot Required
Throughput Moderate to HighLow to ModerateHigh
Primary Application Absolute QuantificationAlternative QuantificationRapid Screening

Experimental Protocol: LC-MS/MS Validation Workflow

To ensure a self-validating system, the LC-MS/MS protocol must incorporate Stable Isotope Dilution (SID). By spiking the sample with a heavy isotope internal standard (e.g., 13C-labeled 3-BrY) prior to any sample preparation, researchers can mathematically correct for analyte loss during hydrolysis and matrix suppression during ionization.

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) IS Add Internal Standard (13C-3-BrY) Sample->IS Prep Sample Preparation (Hydrolysis & SPE) IS->Prep LC UHPLC Separation (C18 Column) Prep->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Data Analysis & Validation MS->Data

Caption: Step-by-step LC-MS/MS experimental workflow for 3-bromotyrosine quantification.

Step-by-Step Methodology
  • Internal Standard Spiking: To 100 µL of biological matrix (plasma or cell lysate), add a known concentration of 13C6-3-bromotyrosine. This establishes the baseline for recovery calculations.

  • Protein Precipitation & Hydrolysis: Add 400 µL of cold acetonitrile to precipitate proteins[1]. Centrifuge at 14,000 rpm for 10 minutes. For total bromotyrosine (protein-bound), subject the pellet to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).

  • Solid-Phase Extraction (SPE): Pass the hydrolysate through a C18 SPE cartridge to remove salts and polar interferences. Elute with methanol and evaporate to dryness under a stream of nitrogen[1].

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase A (0.1% formic acid in water)[1].

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 150 x 2 mm, 4 µm). Utilize a linear gradient from 5% to 95% Mobile Phase B (0.1% formic acid in acetonitrile) over 10 minutes at a flow rate of 0.3 mL/min[1][3].

  • Mass Spectrometry (ESI-MRM): Operate the MS in positive electrospray ionization (ESI+) mode. Monitor the specific MRM transition for 3-BrY (Precursor m/z 260.0 → Product m/z 181.0) and the corresponding transition for the heavy internal standard[1].

Validation Parameters and Acceptance Criteria

Method validation must adhere to FDA and ICH guidelines to ensure scientific integrity. The self-validating nature of the SID-LC-MS/MS method heavily relies on the following parameters:

Table 2: Typical Validation Acceptance Criteria for LC-MS/MS
Validation ParameterDefinition & CausalityAcceptance Criteria
Linearity Proportionality of signal to concentration. Ensures accurate quantification across physiological ranges.R² > 0.99 over the calibration range (e.g., 0.1 - 100 ng/mL).
LOD & LOQ Limit of Detection (S/N > 3) and Quantification (S/N > 10). Defines the method's sensitivity threshold.CV < 20% at LOQ[4].
Precision (Intra/Inter-day) Closeness of agreement between independent test results. Validates instrument stability.CV < 10% for all tested concentrations[4].
Accuracy (Recovery) Closeness of mean test results to the true value. Validates extraction efficiency.95–105% recovery[4].
Matrix Effect Ion suppression/enhancement caused by co-eluting matrix components. Corrected via internal standard.Matrix Factor (MF) normalized to IS should be 0.85 - 1.15.

Conclusion

For the rigorous quantification of brominated amino acids, LC-MS/MS coupled with stable isotope dilution remains the unequivocal gold standard. While ELISA offers rapid screening utility, its susceptibility to cross-reactivity limits its diagnostic reliability. GC-MS, though sensitive, introduces unacceptable risks of artifactual halogenation during derivatization. By adhering to the stringent validation protocols outlined above, researchers can ensure robust, reproducible, and artifact-free detection of 3-bromotyrosine in complex biological matrices.

References[1] Title: Quantitative Analysis of 3-Bromo-L-tyrosine: A Comparative Guide to LC-MS/MS, GC-MS, and ELISA Methods

Sources

Safety & Regulatory Compliance

Safety

3-Amino-4-(2-bromophenyl)butyric Acid proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3-Amino-4-(2-bromophenyl)butyric Acid Executive Summary & Chemical Profile 3-Amino-4-(2-bromophenyl)butyric Acid is a specialized active pharmaceutical ingredient (...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 3-Amino-4-(2-bromophenyl)butyric Acid

Executive Summary & Chemical Profile

3-Amino-4-(2-bromophenyl)butyric Acid is a specialized active pharmaceutical ingredient (API) frequently utilized in neuropharmacological research as a brominated analog of gamma-aminobutyric acid (GABA) derivatives. From a logistical and safety standpoint, the presence of the covalently bound bromine atom fundamentally dictates its lifecycle management. Because it contains a halogen, this chemical is strictly classified as a halogenated organic compound .

Improper disposal of halogenated organics violates environmental regulations and poses severe toxicological risks. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe containment, segregation, and disposal of this compound.

The Mechanistic Rationale for Halogenated Segregation

In laboratory waste management, the distinction between halogenated and non-halogenated waste is not merely bureaucratic; it is driven by chemical causality and environmental safety.

Non-halogenated solvents (e.g., ethanol, acetone) are frequently bulked by Environment, Health, and Safety (EHS) departments and sent for "fuels blending," where they are incinerated at standard temperatures to recover energy . However, introducing 3-Amino-4-(2-bromophenyl)butyric Acid into a non-halogenated stream compromises this entire process. When combusted at standard temperatures, brominated compounds release hydrobromic acid (HBr) gas and can synthesize highly toxic, persistent polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).

To prevent this, halogenated waste must be strictly segregated and routed to specialized high-temperature incinerators (>1000°C) equipped with alkaline scrubbers to neutralize the acidic exhaust. Mixing halogenated waste into non-halogenated streams ruins the drum for fuel blending, creates severe environmental hazards, and can double institutional disposal costs .

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, every step of the disposal process must be verified before proceeding to the next.

Phase 1: Point-of-Generation Assessment & Containment

  • Assess the Physical State: Determine if the 3-Amino-4-(2-bromophenyl)butyric Acid waste is a neat solid (powder/crystals), a contaminated consumable (e.g., pipette tips), or dissolved in an organic solvent. Causality: Solid waste requires different containment to prevent aerosolization, whereas liquid waste must be evaluated for solvent compatibility .

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or borosilicate glass containers with secure, threaded caps. Causality: Halogenated organics can degrade certain low-density plastics over time.

  • Execute Segregation: Route the waste strictly to the "Halogenated Organic Waste" stream. Never mix this compound with non-halogenated solvents or aqueous acids .

Phase 2: GHS-Compliant Labeling & Storage 4. Apply Immediate Labeling: Affix a hazardous waste tag before the first drop or grain of waste is added to the container . 5. Detail the Contents: Explicitly write "3-Amino-4-(2-bromophenyl)butyric Acid" and the word "Waste." Do not use chemical formulas or abbreviations. Causality: Unidentified waste triggers costly unknown-chemical profiling by EHS and delays safe removal . 6. Implement Secondary Containment: Store the primary waste container in a chemically resistant secondary bin. Keep the container tightly closed unless actively adding waste .

Phase 3: EHS Transfer and Final Destruction 7. Coordinate EHS Pickup: Request EHS pickup when the container reaches 80% capacity. Do not exceed 55 gallons of total waste in the laboratory area . 8. Verification of Destruction: EHS will route the brominated waste to a licensed facility for high-temperature incineration. This extreme heat is the only proven method to completely cleave the robust C-Br bonds without generating persistent environmental pollutants.

Spill Response & Operational Decontamination

A robust safety protocol requires a pre-planned response for accidental release.

  • Isolate and Evacuate: For large spills, immediately isolate the area and alert laboratory personnel [[1]]([Link]).

  • Solid Spill Containment: If the pure API powder is spilled, do not dry sweep. Use damp absorbent wipes to collect the powder, preventing the aerosolization and inhalation of the brominated compound.

  • Liquid Spill Containment: If dissolved in a solvent, deploy inert absorbent materials (e.g., vermiculite or universal spill pads). Never use combustible materials like sawdust.

  • Waste Routing: Place all contaminated wipes, gloves, and absorbents into a designated solid halogenated waste container .

Data Presentation: Segregation & PPE Matrices

Table 1: Waste Segregation & Compatibility Matrix

Waste Stream Category Example Components Compatibility with 3-Amino-4-(2-bromophenyl)butyric Acid Operational Rationale
Halogenated Solvents Dichloromethane, Chloroform Highly Compatible Can be co-mingled; destined for high-temp incineration .
Non-Halogenated Solvents Acetone, Ethanol, Toluene Incompatible Mixing contaminates fuel-blending streams, doubling disposal costs .
Aqueous Acidic Waste HCl, H₂SO₄ solutions Incompatible Risk of exothermic reaction; keep organics and acids strictly separate .

| Solid Lab Consumables | Contaminated gloves, tips | Compatible (Solid Stream) | Must be collected in a separate solid halogenated waste bin . |

Table 2: Required PPE for Handling & Disposal

Equipment Type Specification Operational Rationale
Hand Protection Nitrile gloves (Double-gloved) Prevents dermal absorption; the outer glove can be rapidly discarded if contaminated during transfer.
Eye Protection ANSI Z87.1 Chemical Splash Goggles Protects ocular mucosa from aerosolized powder or solvent splashes during waste pouring.

| Body Protection | Flame-resistant (FR) Lab Coat | Provides a physical barrier against spills; FR rating protects against accidental solvent ignition. |

Workflow Visualization

HalogenatedWasteWorkflow Start Waste Generation: 3-Amino-4-(2-bromophenyl)butyric Acid Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Solid API Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Solution SolidCont Collect in Sealed HDPE or Glass Container Solid->SolidCont LiquidCont Mix ONLY with Halogenated Solvents Liquid->LiquidCont Label GHS & EHS Labeling: 'Halogenated Organic Waste' SolidCont->Label LiquidCont->Label Incineration High-Temperature Incineration (>1000°C) Label->Incineration EHS Transfer Scrubber Alkaline Scrubber (Neutralizes HBr Gas) Incineration->Scrubber Exhaust (HBr) Safe Safe Environmental Release (Zero PBDD/PBDF) Scrubber->Safe

Figure 1: End-to-end disposal and degradation workflow for brominated organic waste.

Sources

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